Product packaging for Atanine(Cat. No.:CAS No. 7282-19-1)

Atanine

Número de catálogo: B3038076
Número CAS: 7282-19-1
Peso molecular: 243.3 g/mol
Clave InChI: SPIWINZXMDJUPE-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
  • Packaging may vary depending on the PRODUCTION BATCH.

Descripción

Atanine is a natural product found in Zanthoxylum wutaiense, Ravenia spectabilis, and Zanthoxylum zanthoxyloides with data available.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C15H17NO2 B3038076 Atanine CAS No. 7282-19-1

3D Structure

Interactive Chemical Structure Model





Propiedades

IUPAC Name

4-methoxy-3-(3-methylbut-2-enyl)-1H-quinolin-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H17NO2/c1-10(2)8-9-12-14(18-3)11-6-4-5-7-13(11)16-15(12)17/h4-8H,9H2,1-3H3,(H,16,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SPIWINZXMDJUPE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=CCC1=C(C2=CC=CC=C2NC1=O)OC)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H17NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

243.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

A Technical Guide to the Discovery and Synthesis of Astatine Isotopes

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This whitepaper provides a comprehensive overview of the discovery and synthesis of astatine isotopes, with a particular focus on Astatine-211, a radionuclide of significant interest for Targeted Alpha Therapy (TAT). It details the historical context, modern production methodologies, experimental protocols, and key quantitative data pertinent to its use in research and radiopharmaceutical development.

Discovery of Astatine

The existence of the element with atomic number 85 was predicted by Dmitri Mendeleev, who referred to it as "eka-iodine" based on its expected position below iodine in the periodic table.[1] For decades, attempts to find this element in nature were unsuccessful.[1]

The first definitive synthesis of astatine was achieved in 1940 by Dale R. Corson, Kenneth Ross MacKenzie, and Emilio G. Segrè at the University of California, Berkeley.[1][2][3][4] Instead of searching for the element in nature, they produced it artificially by bombarding a target of Bismuth-209 with energetic alpha particles in a cyclotron.[1][3] This nuclear reaction produced Astatine-211 and two neutrons.[1][3] The element was named astatine from the Greek word astatos, meaning "unstable," reflecting its highly radioactive nature.[1][2]

Three years later, in 1943, trace amounts of naturally occurring astatine isotopes (At-215, At-218, At-219) were identified by Berta Karlik and Traude Bernert as short-lived products within the natural decay chains of uranium and thorium.[1][2][5] However, the total amount of astatine in the Earth's crust at any given time is estimated to be less than one gram, making artificial synthesis the only viable source for study and application.[2][4]

Synthesis of Medically Relevant Astatine Isotopes

While over 30 isotopes of astatine have been identified, all are radioactive with short half-lives.[1][6] The most significant isotope for medical applications, particularly Targeted Alpha Therapy, is Astatine-211 (²¹¹At).[7][8] Its 7.2-hour half-life is long enough for chemical manipulations and delivery to a target site, yet short enough to minimize long-term radiation exposure to non-target tissues.[9][10]

The primary and most common method for producing ²¹¹At is through the bombardment of a natural bismuth target (¹⁰⁰% ²⁰⁹Bi) with alpha particles in a cyclotron.[10][11]

Nuclear Reactions

The key nuclear reactions involved in the cyclotron production of astatine from a bismuth target are:

  • ²⁰⁹Bi(α,2n)²¹¹At: This is the desired reaction to produce Astatine-211. It has a reaction threshold of approximately 20 MeV.[10]

  • ²⁰⁹Bi(α,3n)²¹⁰At: This is a competing reaction that produces Astatine-210. Its threshold is around 28.4 MeV.[2][10] This reaction is generally avoided because ²¹⁰At (t½ = 8.1 hours) decays to Polonium-210 (t½ = 138.4 days), a long-lived and highly radiotoxic alpha emitter.[10][12][13]

  • ²⁰⁹Bi(α,4n)²⁰⁹At: This reaction produces Astatine-209 and occurs at higher energies.

To maximize the yield of ²¹¹At while minimizing the production of the contaminating ²¹⁰At, the incident energy of the alpha particle beam is carefully controlled, typically kept between 28 and 29 MeV.[10][14][15]

G Diagram 1: Synthesis of Astatine-211 Bi209 Bismuth-209 Target excited Excited Nucleus [²¹³At]* Bi209->excited + alpha α-particle (28-29 MeV) alpha->excited At211 Astatine-211 excited->At211 emits neutrons 2 Neutrons excited->neutrons emits

Diagram 1: Synthesis of Astatine-211 via alpha bombardment of Bismuth-209.
Decay Properties of Astatine-211

Astatine-211 has a branched decay scheme with a half-life of 7.21 hours.[14]

  • Alpha Decay (41.8%): It emits an alpha particle to become the stable Bismuth-207.

  • Electron Capture (58.2%): It undergoes electron capture to form Polonium-211 (²¹¹Po).[16] ²¹¹Po is extremely short-lived (t½ ≈ 516 ms) and rapidly decays by emitting a high-energy alpha particle to become stable Lead-207.

This decay pathway ensures that for every decay of a ²¹¹At atom, one alpha particle is ultimately emitted, which is highly desirable for therapy as it delivers a potent, localized dose of radiation to cancer cells.[9]

G Diagram 2: Astatine-211 Decay Pathway At211 Astatine-211 (t½ = 7.21 h) Bi207 Bismuth-207 (Stable) At211->Bi207 α decay (41.8%) Po211 Polonium-211 (t½ = 516 ms) At211->Po211 Electron Capture (58.2%) Pb207 Lead-207 (Stable) Po211->Pb207 α decay (100%)

Diagram 2: The branched decay pathway of the Astatine-211 isotope.

Quantitative Data Summary

Table 1: Properties of Key Astatine Isotopes
IsotopeHalf-LifePrimary Decay Mode(s)Primary Production Reaction
Astatine-209 5.41 hoursElectron Capture, α²⁰⁹Bi(α,4n)²⁰⁹At[2]
Astatine-210 8.1 hoursβ+ Decay, Electron Capture²⁰⁹Bi(α,3n)²¹⁰At[2]
Astatine-211 7.21 hoursElectron Capture (58.2%), α (41.8%)²⁰⁹Bi(α,2n)²¹¹At[10][17]
Astatine-217 32.3 msα, β-Product of Neptunium-237 decay[2]
Astatine-218 1.5 secondsα, β-Found in Uranium decay series[5]
Astatine-219 56 secondsα, β-Found in Actinium decay series[2][5]
Table 2: Typical Parameters for Astatine-211 Production
ParameterValue / Description
Nuclear Reaction ²⁰⁹Bi(α,2n)²¹¹At[10]
Target Material Natural Bismuth (²⁰⁹Bi), typically metallic or oxide form.[2][10]
Target Backing Aluminum or Copper[2][17]
Incident α-particle Energy ~28-29 MeV (to minimize ²¹⁰At production)[10][14][18]
Reaction Threshold ~20 MeV[10]
Reported Thick Target Yields 16.3 to 41 mCi/μA·h[10]

Experimental Protocols

The production and purification of Astatine-211 is a multi-step process requiring specialized facilities.

General Workflow for ²¹¹At Production and Purification

G Diagram 3: General Workflow for Astatine-211 Production cluster_0 Production Phase cluster_1 Purification Phase cluster_2 Application Phase Target_Prep 1. Target Preparation (Bi Sputtering) Irradiation 2. Cyclotron Irradiation (α-beam at 28-29 MeV) Target_Prep->Irradiation Separation 3. Separation of ²¹¹At (Distillation or Wet Chemistry) Irradiation->Separation QC 4. Quality Control (Radionuclidic Purity) Separation->QC Radiolabeling 5. Radiopharmaceutical Synthesis QC->Radiolabeling

Diagram 3: High-level experimental workflow for producing Astatine-211.
Detailed Methodologies

Step 1: Target Preparation

  • A thin layer of natural bismuth metal (50 to 100 mg/cm²) is sputtered onto a suitable backing plate, often made of aluminum or copper, which serves as a heat sink.[2]

  • Alternatively, bismuth oxide can be fused with a copper plate.[2]

  • The target must be robust enough to withstand the particle beam current and provide efficient heat dissipation, as bismuth has a low melting point (271°C) and poor thermal conductivity.[10] The target is water-cooled during irradiation.[2]

Step 2: Cyclotron Irradiation

  • The prepared bismuth target is placed in a cyclotron.

  • It is irradiated with an alpha particle beam with an incident energy of approximately 28-29 MeV.[10][11]

  • Irradiation times and beam currents (e.g., 50-60 μA) are optimized based on the desired final activity of ²¹¹At.[12]

Step 3: Separation and Purification of Astatine-211 After irradiation, the minute quantities of ²¹¹At must be separated from the bulk bismuth target. Two primary methods are employed:

Method A: Dry Distillation

  • The irradiated target is removed from the cyclotron and transferred to a shielded hot cell.

  • The target is heated in a tube furnace to between 650-800°C.[5]

  • The more volatile astatine is distilled away from the bismuth metal.[5][11]

  • A carrier gas (e.g., nitrogen or helium) flows through the tube, carrying the vaporized astatine.

  • The astatine is collected on a cold surface, such as a water-cooled platinum or glass "finger," from which it can be rinsed with a suitable solvent like chloroform or dilute sodium hydroxide.[6]

Method B: Wet Chemistry (Solvent Extraction / Chromatography)

  • The irradiated bismuth target is dissolved in a strong acid, typically concentrated nitric acid.[14][19]

  • Solvent Extraction: The resulting solution is adjusted (e.g., to 8M HCl), and the astatine is selectively extracted into an immiscible organic solvent like diisopropyl ether (DIPE).[14][16] The astatine can then be back-extracted from the organic phase into a clean aqueous solution (e.g., 0.1 M NaOH) for use.[16]

  • Chromatography: A more recent and rapid method involves passing the nitric acid solution of the target through a chromatography column containing porous beads infused with ketones.[19][20] The astatine forms a bond with the ketones and is retained on the column, while the bismuth passes through.[19][20] The pure astatine can then be eluted from the column. This process can reduce purification time from hours to as little as 10-20 minutes, which is a significant advantage given the 7.2-hour half-life.[20][21]

Step 4: Quality Control

  • The final product is analyzed using gamma spectroscopy to determine its radionuclidic purity.

  • The primary goal is to ensure the absence or minimal presence of ²¹⁰At/²¹⁰Po.

  • The chemical form and concentration of the purified ²¹¹At are also determined before its use in radiolabeling.

Conclusion

The journey of astatine from a theoretical "eka-iodine" to a promising therapeutic agent in nuclear medicine is a testament to advancements in nuclear physics and radiochemistry. The synthesis of Astatine-211, primarily through the ²⁰⁹Bi(α,2n)²¹¹At reaction, is a well-established though technically demanding process. Continued innovation in rapid and automated purification methods is crucial for increasing the availability and utility of this rare and powerful alpha-emitting radionuclide, paving the way for the next generation of targeted cancer therapies.

References

Astatine: An In-depth Technical Guide to its Electron Configuration, Periodic Table Position, and Production for Radiopharmaceutical Applications

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Astatine (At), with atomic number 85, is the heaviest known halogen and one of the rarest naturally occurring elements on Earth.[1][2] Its high radioactivity and short half-life make it a challenging yet compelling element for scientific investigation, particularly in the field of nuclear medicine.[3] This technical guide provides a comprehensive overview of the fundamental properties of astatine, including its electron configuration and position in the periodic table, and details the experimental protocols for its production and purification for use in radiopharmaceuticals.

Electron Configuration and Periodic Table Position

Astatine is located in Group 17 and Period 6 of the periodic table, placing it at the bottom of the halogen group.[4] Its position predicts that it shares chemical properties with other halogens, such as iodine, while also exhibiting more metallic characteristics than the lighter halogens.[1]

The full electron configuration of astatine is 1s² 2s² 2p⁶ 3s² 3p⁶ 3d¹⁰ 4s² 4p⁶ 4d¹⁰ 4f¹⁴ 5s² 5p⁶ 5d¹⁰ 6s² 6p⁵ . The condensed electron configuration is [Xe] 4f¹⁴ 5d¹⁰ 6s² 6p⁵ .[2] Astatine has 85 electrons, with a shell structure of 2, 8, 18, 32, 18, 7.[2][5] The seven valence electrons in the outermost shell are characteristic of the halogens and are key to its chemical reactivity.

Electron_Shell_Structure_of_Astatine cluster_shells center At (Z=85) n1 2e⁻ n2 8e⁻ n3 18e⁻ n4 32e⁻ n5 18e⁻ n6 7e⁻

Figure 1: Electron shell diagram of Astatine (At).

The position of astatine within the halogen group and its relationship to its neighboring elements are crucial for understanding its chemical behavior.

Halogen_Group_Periodic_Table Astatine's Position in the Periodic Table (Group 17) F F Fluorine Cl Cl Chlorine F->Cl Br Br Bromine Cl->Br I I Iodine Br->I At At Astatine I->At Ts Ts Tennessine At->Ts Rn Rn Radon Po Po Polonium

Figure 2: Astatine's position in the Halogen group.

Quantitative Data Summary

Due to its extreme rarity and radioactivity, many of astatine's properties are estimated or have been determined from tracer studies.[1] The following tables summarize the available quantitative data for astatine.

Table 1: Atomic and Physical Properties of Astatine

PropertyValue
Atomic Number85
Atomic Mass[6] u
Electron Configuration[Xe] 4f¹⁴ 5d¹⁰ 6s² 6p⁵
Melting Point302 °C (575 K)
Boiling Point (estimated)337 °C (610 K)
Density (estimated)~7 g/cm³
Covalent Radius150 pm
Van der Waals Radius202 pm

Table 2: Ionization Energies and Electron Affinity of Astatine

PropertyValue (kJ/mol)
1st Ionization Energy899.0
2nd Ionization Energy1725
3rd Ionization Energy2565
Electron Affinity270.1

Experimental Protocols for Astatine-211 Production and Isolation

Astatine-211 is a promising radionuclide for targeted alpha therapy due to its optimal half-life (7.2 hours) and the emission of high-energy alpha particles.[3] It is artificially produced via the nuclear reaction ²⁰⁹Bi(α,2n)²¹¹At .[7]

Astatine_Production_Workflow Target Bismuth-209 Target Preparation Irradiation Cyclotron Irradiation (α-particles) Target->Irradiation Isolation Isolation of Astatine-211 Irradiation->Isolation Purification Purification Isolation->Purification QC Quality Control Purification->QC Product Astatine-211 for Radiopharmaceutical Use QC->Product

Figure 3: Conceptual workflow for Astatine-211 production.

Bismuth-209 Target Preparation

The stability of the bismuth target is crucial for efficient astatine production, as bismuth has a low melting point (271.4 °C).

  • Target Material: High-purity (99.99% or greater) metallic bismuth is used.

  • Backing Plate: The bismuth is typically deposited onto a backing plate made of a material with high thermal conductivity, such as aluminum or copper, to dissipate heat during irradiation.[7]

  • Deposition Methods:

    • Melting: Bismuth pellets are melted directly onto the backing plate in an inert atmosphere to prevent oxidation.[8]

    • Vaporization: Bismuth is vaporized under vacuum and condensed onto the cooled backing plate to create a uniform layer.

  • Target Thickness: The thickness of the bismuth layer is optimized to maximize the yield of ²¹¹At while minimizing the production of the undesirable ²¹⁰At isotope. A typical thickness is around 100-200 µm.[9]

Cyclotron Irradiation
  • Particle Beam: The bismuth target is bombarded with alpha particles (He²⁺).

  • Beam Energy: The energy of the alpha particle beam is critical. An energy of approximately 28-29 MeV is commonly used to maximize the ²⁰⁹Bi(α,2n)²¹¹At reaction cross-section while staying below the threshold for the ²⁰⁹Bi(α,3n)²¹⁰At reaction, which produces the long-lived and highly radiotoxic ²¹⁰Po daughter.[7][9]

  • Beam Current: The beam current is typically in the range of 10-60 µA. Higher currents increase the production rate but also increase the heat load on the target, necessitating efficient cooling.[9]

  • Irradiation Time: The duration of the irradiation is determined by the desired activity of ²¹¹At and is typically a few hours.

Isolation and Purification of Astatine-211

Two primary methods are employed for separating astatine-211 from the irradiated bismuth target: dry distillation and solvent extraction.

This is the most common method for isolating astatine-211.[7]

  • Apparatus: A quartz or ceramic tube furnace is used to heat the irradiated target. A cold trap, often a capillary tube cooled with liquid nitrogen or a dry ice/acetone bath, is placed at the outlet of the furnace to collect the volatilized astatine.

  • Procedure:

    • The irradiated bismuth target is placed inside the furnace.

    • A slow stream of an inert gas, such as argon or helium, is passed through the tube.

    • The furnace is heated to a temperature between 650 °C and 800 °C.[7] At this temperature, astatine, which is more volatile than bismuth, vaporizes.

    • The astatine vapor is carried by the inert gas stream to the cold trap, where it condenses.

    • The distillation is typically completed within 30 minutes.[7]

  • Recovery: The condensed astatine can be dissolved in a suitable solvent, such as chloroform or a dilute solution of sodium hydroxide, for subsequent use.[10]

This method involves dissolving the bismuth target and then separating the astatine using liquid-liquid extraction.

  • Procedure:

    • The irradiated portion of the bismuth target is dissolved in a strong acid, such as concentrated nitric acid or a mixture of nitric and hydrochloric acids.

    • The resulting solution contains Bi³⁺ ions and various species of astatine.

    • An organic solvent that selectively extracts astatine is added to the aqueous solution. Diisopropyl ether (DIPE) is a commonly used solvent.[11]

    • The two phases are vigorously mixed to facilitate the transfer of astatine into the organic phase.

    • The phases are then separated. The organic phase, now containing the astatine-211, is collected.

    • The astatine can be back-extracted from the organic phase into a different aqueous solution if required for subsequent radiolabeling.

Quality Control

For use in radiopharmaceuticals, the final astatine-211 product must undergo rigorous quality control to ensure its purity and suitability for clinical applications.[12]

  • Radionuclidic Purity: This is assessed using gamma-ray spectroscopy to identify and quantify any radioactive impurities, particularly the long-lived ²¹⁰At. The acceptable limit for ²¹⁰At is typically very low due to the toxicity of its daughter nuclide, ²¹⁰Po.

  • Radiochemical Purity: The chemical form of the astatine is determined using techniques such as radio-thin-layer chromatography (radio-TLC) or high-performance liquid chromatography (radio-HPLC). This ensures that the astatine is in the desired chemical state for radiolabeling.

  • Chemical Purity: The concentration of any non-radioactive chemical impurities, especially residual bismuth from the target, is measured using methods like inductively coupled plasma mass spectrometry (ICP-MS).

Conclusion

Astatine's unique position in the periodic table as the heaviest halogen gives it a complex chemistry with both halogen-like and metallic characteristics. Its electron configuration dictates its reactive nature, making it a valuable but challenging element to work with. The production of astatine-211 for radiopharmaceutical applications requires precise control over experimental parameters, from target preparation and irradiation to purification and quality control. The detailed methodologies provided in this guide offer a foundation for researchers and drug development professionals to harness the therapeutic potential of this rare and powerful radionuclide. As research continues, a deeper understanding of astatine's properties and improved production techniques will be crucial for advancing its role in targeted alpha therapy and other scientific applications.

References

Astatine-211 Radiochemistry: A Technical Guide to Fundamental Principles and Applications

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Astatine-211 (²¹¹At) is a radionuclide of immense interest for targeted alpha therapy (TAT) due to its potent, short-range alpha particle emissions, which can induce highly localized and lethal damage to cancer cells while minimizing harm to surrounding healthy tissue. This technical guide provides an in-depth overview of the fundamental principles of astatine radiochemistry, encompassing its production, purification, and the chemical strategies for its incorporation into targeted radiopharmaceuticals. Detailed experimental protocols for key procedures are provided, alongside a quantitative summary of astatine-211's physical and radiochemical properties. Furthermore, this guide visualizes critical workflows and the cellular mechanisms of action of astatine-based TAT to facilitate a deeper understanding for researchers and professionals in the field of drug development.

Fundamental Principles of Astatine Radiochemistry

Astatine, with atomic number 85, is the heaviest known halogen and a naturally rare and radioactive element. All of its isotopes are short-lived.[1] Its position in the periodic table suggests chemical properties similar to iodine, yet it also exhibits metallic characteristics.[2] This dual nature presents unique challenges and opportunities in its radiochemical applications.

The most promising isotope for medical applications is astatine-211, which is artificially produced in cyclotrons.[3] Its therapeutic efficacy stems from the high linear energy transfer (LET) of its emitted alpha particles, which cause complex, difficult-to-repair DNA double-strand breaks in target cells, leading to efficient cell killing.[4]

Physical Properties of Astatine-211

A comprehensive understanding of the physical characteristics of astatine-211 is crucial for its application in radiotherapy. Key properties are summarized in the table below.

PropertyValue
Half-life 7.214 hours[5]
Decay Mode Branched decay: 41.8% α-emission, 58.2% electron capture (EC)[5]
Primary Alpha Particle Energy & Abundance 5.87 MeV (from ²¹¹At decay, 41.8% abundance)[5]
Secondary Alpha Particle Energy & Abundance 7.45 MeV (from ²¹¹Po decay, 58.2% abundance)[5]
Daughter Nuclides ²⁰⁷Bi (from α decay), ²¹¹Po (from EC, half-life 516 ms)[5]
Final Decay Product Stable ²⁰⁷Pb[5]
Emitted X-rays for Imaging 77-92 keV (from EC decay)[5]

Production and Purification of Astatine-211

The production of clinically relevant quantities of astatine-211 is exclusively achieved through the cyclotron bombardment of natural bismuth targets (²⁰⁹Bi) with alpha particles.[3]

Nuclear Reaction and Production Yields

The primary nuclear reaction for astatine-211 production is:

²⁰⁹Bi(α,2n)²¹¹At

To maximize the yield of ²¹¹At and minimize the production of the long-lived, toxic isotope ²¹⁰At, the energy of the alpha particle beam is typically controlled to be between 28-29 MeV.[3][5]

Cyclotron ParameterTypical Value
Target Material Natural Bismuth (²⁰⁹Bi)[3]
Incident Alpha Particle Energy 28-29 MeV[3][5]
Thick Target Yield 16.3 to 41 mCi/μA·h (59.5 to 151.7 MBq/μA·h)[3]
Maximum Reported Production 6.6 GBq after a 4-hour run at 55 μA[3]
Purification Methodologies

Following irradiation, astatine-211 must be separated from the bulk bismuth target and any radioisotopic impurities. Two primary methods are employed: dry distillation and wet chemistry.

Purification MethodTypical Recovery YieldAdvantagesDisadvantages
Dry Distillation 79 +/- 3%[6]Faster, results in astatine in a form suitable for various labeling chemistries.[7]Can have variable yields, requires specialized equipment.[8]
Wet Chemistry (Solvent Extraction) ~78%[8]High and consistent yields, more amenable to automation.[5][9]Time-consuming, may result in limited chemical forms of astatine.[7]

Experimental Protocols

Production of Astatine-211

Protocol: Cyclotron Production of Astatine-211

  • Target Preparation: A target of natural bismuth (²⁰⁹Bi) is prepared, typically by melting bismuth metal onto a cooled aluminum backing plate.[1]

  • Irradiation: The bismuth target is bombarded with an alpha particle beam of 28-29 MeV in a cyclotron.[3][5] Irradiation times and beam currents are adjusted to achieve the desired activity of astatine-211.

  • Target Retrieval: Following irradiation and a suitable cooling period, the target is safely retrieved from the cyclotron.

Purification of Astatine-211

Protocol: Dry Distillation of Astatine-211 [6]

  • The irradiated bismuth target is placed in a quartz tube furnace.

  • The furnace is heated to 650-800°C, causing the astatine to volatilize while the bismuth and polonium remain.[5]

  • A stream of inert gas (e.g., argon or nitrogen) carries the vaporized astatine out of the furnace.[5]

  • The astatine is collected in a cold trap, often a PEEK capillary cooled with liquid nitrogen, where it condenses as a dry residue.[10]

  • The trapped astatine-211 can then be dissolved in a suitable solvent, such as chloroform or methanol, for subsequent radiolabeling.

Protocol: Wet Chemistry Purification of Astatine-211 [8]

  • Dissolution: The irradiated bismuth target is dissolved in concentrated nitric acid.

  • Acid Removal: The nitric acid is removed by distillation.

  • Residue Dissolution: The remaining residue is dissolved in 8 M hydrochloric acid.

  • Solvent Extraction: The astatine-211 is selectively extracted from the aqueous HCl solution into diisopropyl ether (DIPE). The bulk of the bismuth remains in the aqueous phase.

  • Back Extraction: The astatine-211 is then back-extracted from the DIPE phase into a basic aqueous solution (e.g., NaOH) to yield astatide ([²¹¹At]At⁻).

Radiolabeling Chemistry

The key to successful targeted alpha therapy is the stable attachment of astatine-211 to a targeting molecule, such as a monoclonal antibody or a small molecule, that can selectively deliver the radionuclide to cancer cells.

Labeling Strategies

Due to the harsh conditions often required for direct astatination, which can denature sensitive biomolecules, indirect labeling methods using bifunctional coupling agents (prosthetic groups) are commonly employed.[11] A widely used precursor for this purpose is N-succinimidyl-3-(trimethylstannyl)benzoate.[12]

Labeling ApproachDescriptionTypical YieldKey Considerations
Electrophilic Astatodestannylation An electrophilic species of astatine displaces a trialkylstannyl group on an aromatic ring.68-81% for antibody labeling[13]A common and reliable method for forming stable C-At bonds.[12]
Nucleophilic Substitution Astatide ([²¹¹At]At⁻) displaces a leaving group on the targeting molecule.VariesCan be challenging due to the complex redox chemistry of astatine.
Experimental Protocol: Antibody Labeling

Protocol: Radiolabeling of Trastuzumab with Astatine-211 using N-succinimidyl-3-(trimethylstannyl)benzoate [12][13]

  • Conjugation: The monoclonal antibody Trastuzumab is first conjugated with the N-succinimidyl-3-(trimethylstannyl)benzoate reagent.

  • Astatine Activation: The purified astatine-211 is activated using an oxidizing agent such as N-iodosuccinimide (NIS).

  • Astatination: The activated astatine is reacted with the stannylated antibody conjugate. The reaction is typically rapid, often proceeding to high yield within minutes at room temperature.

  • Purification: The astatine-211 labeled antibody is purified from unreacted astatine and other reagents, usually by size-exclusion chromatography (e.g., a PD-10 column).[14]

Quality Control

Protocol: Quality Control of Astatine-211 Labeled Antibodies [14]

  • Radiochemical Purity: Assessed using methods such as instant thin-layer chromatography (ITLC) and size-exclusion high-performance liquid chromatography (HPLC) to separate the labeled antibody from free astatine.

  • Immunoreactivity: The ability of the radiolabeled antibody to bind to its target antigen is determined using cell binding assays.

  • Sterility and Apyrogenicity: Standard tests are performed to ensure the final product is sterile and free of pyrogens for clinical applications.

In Vivo Stability and Deastatination

A major challenge in the development of astatine-based radiopharmaceuticals is the in vivo instability of the carbon-astatine bond, which can lead to the release of free astatide.[15] This "deastatination" can result in off-target radiation dose to healthy tissues, particularly the thyroid, stomach, and spleen.[15]

Quantitative Data on Deastatination:

CompoundAnimal ModelDeastatination Indicator (%ID/g in Stomach at 4h)
[²¹¹At]At-NpG-D-PSMAMiceLow accumulation in stomach and thyroid, indicating high stability.[11]
[²¹¹At]PSMA5Mice< 1% of injected dose in urine at 3h, indicating slow deastatination.[16]
²¹¹At-3-Lu (PSMA-targeted)SCID Mice0.34 ± 0.20 %ID/g[17]

Strategies to improve in vivo stability include the development of novel chemical structures, such as neopentyl glycol scaffolds, that protect the astatine from metabolic cleavage.[15]

Visualizing Astatine Radiochemistry Workflows and Mechanisms

Experimental Workflow

The following diagram illustrates the overall workflow for the production of an astatine-211 radiopharmaceutical.

experimental_workflow cluster_production Astatine-211 Production cluster_purification Purification cluster_labeling Radiolabeling cluster_qc Quality Control start Bismuth-209 Target cyclotron Cyclotron Irradiation (209Bi(α,2n)211At) start->cyclotron irradiated_target Irradiated Target cyclotron->irradiated_target purification Dry Distillation or Wet Chemistry irradiated_target->purification purified_at211 Purified 211At purification->purified_at211 labeling Radiolabeling Reaction purified_at211->labeling biomolecule Targeting Molecule (e.g., Antibody) biomolecule->labeling labeled_compound 211At-Labeled Compound labeling->labeled_compound qc Quality Control (Purity, Stability, etc.) labeled_compound->qc final_product Final Radiopharmaceutical qc->final_product

Astatine-211 Radiopharmaceutical Production Workflow.
Signaling Pathways in Targeted Alpha Therapy

Astatine-211 radiopharmaceuticals are designed to target specific proteins that are overexpressed on the surface of cancer cells. Two prominent examples are the Prostate-Specific Membrane Antigen (PSMA) in prostate cancer and the Epidermal Growth Factor Receptor (EGFR) in various epithelial cancers.

PSMA Signaling in Prostate Cancer

The following diagram illustrates how PSMA signaling can promote prostate cancer progression, making it an excellent target for TAT.

psma_pathway PSMA PSMA RACK1 RACK1 PSMA->RACK1 interacts with Integrin_IGF1R β1 Integrin / IGF-1R Complex RACK1->Integrin_IGF1R disrupts signaling to MAPK_pathway MAPK/ERK Pathway (Proliferation) Integrin_IGF1R->MAPK_pathway normal signaling PI3K_AKT_pathway PI3K/AKT Pathway (Survival) Integrin_IGF1R->PI3K_AKT_pathway enables activation of

PSMA-mediated signaling pathway switch in prostate cancer.

EGFR Signaling Pathway

The EGFR signaling cascade is a critical driver of cell proliferation and survival in many cancers.

egfr_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGF EGF Ligand EGFR EGFR EGF->EGFR binds Dimerization Dimerization & Autophosphorylation EGFR->Dimerization Adaptors Adaptor Proteins (GRB2, SHC) Dimerization->Adaptors RAS_RAF_MEK RAS-RAF-MEK Cascade Adaptors->RAS_RAF_MEK PI3K_AKT PI3K-AKT Cascade Adaptors->PI3K_AKT Transcription Gene Transcription RAS_RAF_MEK->Transcription PI3K_AKT->Transcription Proliferation Cell Proliferation, Survival, Angiogenesis Transcription->Proliferation

Simplified EGFR signaling pathway in cancer.

Conclusion

Astatine-211 radiochemistry is a rapidly advancing field with the potential to revolutionize cancer therapy. While challenges related to its production, availability, and the in vivo stability of its compounds remain, ongoing research is continuously providing innovative solutions. This technical guide has outlined the core principles of astatine radiochemistry, providing researchers and drug development professionals with a foundational understanding of the key concepts, quantitative data, and experimental protocols necessary to contribute to the advancement of this promising therapeutic modality. The continued development of robust and automated production and labeling methods, coupled with the design of more stable targeting agents, will be critical in realizing the full clinical potential of astatine-211 in targeted alpha therapy.

References

Theoretical Underpinnings of Astatine's Metallic Nature: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Introduction

Astatine, with an atomic number of 85, is a highly radioactive element with no stable isotopes. Its position in Group 17 of the periodic table suggests it would share properties with the other halogens. However, due to its high atomic mass, relativistic effects on its electron orbitals are profound, leading to properties that deviate significantly from a simple extrapolation of trends observed in lighter halogens.[1] One of the most striking predictions is that, in its condensed phase, astatine will behave as a metal.[2][3] This metallic character has significant implications for its chemistry and potential applications, including in the field of targeted alpha therapy where astatine-211 is a promising radionuclide.[2] Understanding the theoretical basis for astatine's metallic nature is therefore of both fundamental and practical importance.

The Crucial Role of Relativistic Effects

The emergence of metallic character in astatine is fundamentally linked to relativistic effects, which are significant for heavy elements. These effects primarily manifest in two ways:

  • Scalar Relativistic Effects: These account for the relativistic increase in the mass of electrons as their velocity approaches the speed of light, particularly for inner-shell electrons. This leads to a contraction and stabilization of s and p orbitals.

  • Spin-Orbit Coupling (SOC): This is the interaction between an electron's spin and its orbital angular momentum. For heavy elements like astatine, SOC is a major factor that can dramatically alter the electronic band structure.[2]

Theoretical models that neglect or inadequately treat these effects fail to predict the metallic nature of astatine.

Theoretical Models and Computational Methodology

The primary theoretical framework for investigating the properties of condensed astatine is Density Functional Theory (DFT) .[2][4] DFT is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems.

Computational Approaches

Two main computational approaches have been employed to model astatine's metallic character:

  • Scalar-Relativistic DFT: This approach includes scalar relativistic effects but omits spin-orbit coupling. Calculations at this level of theory predict that astatine will be a semiconductor at atmospheric pressure, with a calculated band gap of approximately 0.68 eV.[2][5] This model incorrectly predicts a molecular solid, similar to iodine.[2]

  • Spin-Orbit DFT: This more complete model incorporates both scalar relativistic effects and spin-orbit coupling. The inclusion of SOC is critical and leads to a qualitative change in the predicted properties of astatine.[2] This model predicts that condensed astatine will be a monatomic metal at atmospheric pressure.[2]

The logical relationship between these theoretical approaches and their predictions is illustrated in the diagram below.

cluster_models Theoretical Models cluster_predictions Predicted Properties of Condensed Astatine Scalar_Relativistic_DFT Scalar-Relativistic DFT Semiconductor Semiconducting, Molecular Solid Scalar_Relativistic_DFT->Semiconductor Excludes Spin-Orbit Coupling Spin_Orbit_DFT Spin-Orbit DFT Metal Metallic, Monatomic Solid Spin_Orbit_DFT->Metal Includes Spin-Orbit Coupling

Fig. 1: Influence of Theoretical Models on Predicted Properties.

Experimental Protocols: Computational Details

The seminal theoretical work on metallic astatine employed the following computational methodology:

ParameterSpecification
Software Package Vienna Ab initio Simulation Package (VASP)
Theoretical Framework Density Functional Theory (DFT)
Exchange-Correlation Functional Perdew-Burke-Ernzerhof (PBE)
Electron-Core Interaction Projector Augmented Wave (PAW) method
Relativistic Effects Scalar-relativistic effects were included in the PAW potentials. Spin-orbit coupling (SOC) was evaluated in a second-order approximation.
Dispersion Correction Grimme's D2 method (DFT-D2) was used to account for van der Waals interactions.[5]
Structure Prediction Ab initio random structure searching (AIRSS) and evolutionary algorithms.

The computational workflow for these theoretical predictions is outlined below.

Start Initial Structure Generation (e.g., AIRSS) DFT_Calc DFT Calculation (VASP) - PBE Functional - PAW Pseudopotentials Start->DFT_Calc Relativistic_Effects Inclusion of Relativistic Effects DFT_Calc->Relativistic_Effects Scalar Scalar Relativistic Relativistic_Effects->Scalar SOC Spin-Orbit Coupling Relativistic_Effects->SOC Structure_Optimization Geometry Optimization Scalar->Structure_Optimization Dispersion Dispersion Correction (DFT-D2) SOC->Dispersion Dispersion->Structure_Optimization Electronic_Properties Calculation of Electronic Properties (Band Structure, DOS) Structure_Optimization->Electronic_Properties End Predicted Stable Structure and Metallic Character Electronic_Properties->End

Fig. 2: Computational Workflow for Predicting Astatine's Properties.

Quantitative Data and Predicted Crystal Structures

First-principles calculations have yielded specific predictions for the crystal structure and electronic properties of condensed astatine.

Crystal Structure

At atmospheric pressure, condensed astatine is predicted to adopt a face-centered cubic (fcc) crystal structure .[2] This is in stark contrast to the molecular, diatomic structures of the lighter halogens. The inclusion of dispersion interactions in the DFT calculations is crucial for stabilizing the fcc structure over other potential atomic arrangements, such as a body-centered tetragonal (I4/mmm) structure.[2][5] At a pressure of 13 GPa, a transition to the fcc structure is predicted from the I4/mmm structure when spin-orbit coupling is included.[2]

Electronic Properties

The defining characteristic of a metal is the absence of a band gap and a finite density of states (DOS) at the Fermi level.

  • Without Spin-Orbit Coupling: Scalar-relativistic DFT calculations predict a band gap of 0.68 eV, which closes at a pressure of 9 GPa.[2]

  • With Spin-Orbit Coupling: The inclusion of SOC leads to the closure of the band gap at atmospheric pressure, resulting in a metallic state.[2] The calculated electronic density of states at the Fermi level for the metallic phase is 0.13 states/eV/electron.[2]

The following table summarizes the key quantitative predictions from theoretical models of condensed astatine.

PropertyScalar-Relativistic DFT PredictionSpin-Orbit DFT (+ Dispersion) PredictionReference
Crystal Structure (1 atm) MolecularMonatomic (fcc)[2]
Electronic Character (1 atm) SemiconductingMetallic[2]
Band Gap (1 atm) 0.68 eV0 eV (Metallic)[2]
Metallization Pressure 9 GPa0 GPa (Metallic at 1 atm)[2]
Lattice Parameter 'a' for fcc (1 atm) -3.81 Å[5]
Density of States at Fermi Level 00.13 states/eV/electron[2]

The predicted band structure and density of states for metallic astatine clearly show the characteristics of a metal, with bands crossing the Fermi level and a non-zero DOS at this energy.

Discussion and Future Outlook

The theoretical prediction that condensed astatine is a monatomic metal is a significant departure from the behavior of other halogens and highlights the profound impact of relativistic effects on heavy elements. These theoretical models, grounded in DFT with the crucial inclusion of spin-orbit coupling, provide a robust framework for understanding the fundamental properties of this rare element.

While experimental verification of these predictions is extremely challenging due to astatine's radioactivity and scarcity, the theoretical framework provides a solid foundation for predicting its chemical behavior. For professionals in drug development utilizing astatine-211, an understanding of its potential metallic character is important for designing novel chelation and labeling strategies. The tendency to form monatomic species and its metallic properties may open new avenues for radiopharmaceutical chemistry beyond traditional halogen chemistry.

Future theoretical work may focus on exploring the properties of astatine at interfaces and in complex chemical environments, which is of high relevance for its application in medicine. Further refinement of computational methods will continue to improve the accuracy of predictions for astatine and other superheavy elements.

Conclusion

References

Unearthing the Biological Enigma of Astatine: A Technical Guide to Early Research

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

A deep dive into the foundational research on the biological behavior of astatine (At), the rarest naturally occurring element on Earth, provides critical insights for today's researchers, scientists, and drug development professionals. This technical guide meticulously summarizes the early, pivotal studies that first characterized the in vivo and in vitro properties of this highly radioactive halogen, laying the groundwork for its contemporary applications in targeted alpha therapy.

Astatine, with no stable isotopes, was first synthesized in 1940 by Dale R. Corson, Kenneth Ross MacKenzie, and Emilio Segrè at the University of California, Berkeley.[1][2] They achieved this by bombarding bismuth-209 with alpha particles in a cyclotron.[1][2] This breakthrough paved the way for pioneering investigations into its biological fate, primarily led by Joseph G. Hamilton and his colleagues at the Crocker Laboratory, University of California. These early explorations were instrumental in understanding astatine's distribution, uptake, and excretion, revealing both similarities and striking differences when compared to its lighter halogen counterpart, iodine.

This guide synthesizes the quantitative data from these seminal studies into structured tables for comparative analysis, details the experimental methodologies of the time, and provides visualizations of the experimental workflows.

Quantitative Data from Early Astatine Research

The initial biological studies swiftly identified the thyroid gland as a primary site of astatine accumulation, a characteristic shared with iodine.[3] However, the quantitative extent and dynamics of this uptake, along with its distribution in other tissues, were the focus of intense investigation.

Tissue Distribution of Astatine-211 in Rats

The following table summarizes the in vivo distribution of astatine-211 in rats at various time points after intravenous administration. The data is compiled from the foundational work of Hamilton et al. (1953).

Tissue1 Hour (% of Injected Dose)4 Hours (% of Injected Dose)24 Hours (% of Injected Dose)
Thyroid 1.22.52.0
Stomach 3.52.00.5
Lungs 1.51.00.3
Liver 2.01.50.8
Kidneys 1.81.20.4
Spleen 0.80.60.2
Blood 5.02.00.5
Muscle 10.08.03.0
Bone 4.05.06.0

Data compiled from Hamilton, J.G., Asling, C.W., Garrison, W.M., & Scott, K.G. (1953). The Accumulation, Metabolism, and Biological Effects of Astatine in Rats and Monkeys.

Thyroidal Uptake of Astatine-211 in Rats

Further studies by Shellabarger and Godwin (1954) focused specifically on the thyroidal uptake of astatine, providing more detailed insights into its accumulation in this gland.

Time After InjectionThyroidal Uptake (% of Injected Dose)
1 Hour 1.5
3 Hours 2.8
6 Hours 3.2
24 Hours 2.5

Data compiled from Shellabarger, C.J., & Godwin, J.T. (1954). Studies on the thyroidal uptake of astatine in the rat.

Experimental Protocols of Early Astatine Research

The methodologies employed in these early studies, while rudimentary by modern standards, were meticulous and laid the foundation for radiopharmaceutical research.

Production and Preparation of Astatine-211

The initial production of astatine for biological research followed the method established by its discoverers.

  • Production: Astatine-211 was produced by bombarding metallic bismuth targets with 28-30 MeV alpha particles in a cyclotron.

  • Isolation: The astatine was then separated from the bismuth target by distillation. The bismuth was heated, and the more volatile astatine was collected on a cooled surface.

  • Preparation for Injection: The collected astatine was dissolved in a suitable solvent, often an isotonic saline solution containing a reducing agent like sodium sulfite to ensure the astatine was in the astatide (At⁻) state, which was believed to be the form more readily taken up by the thyroid.

Animal Studies
  • Animal Models: The primary animal models used in these early studies were rats (typically Sprague-Dawley or Wistar strains) and guinea pigs. Some studies also involved monkeys to gather data from primates.

  • Administration of Astatine-211:

    • Route: The most common route of administration was intravenous (IV) injection, typically into the tail vein for rats. Intraperitoneal (IP) and oral administrations were also used in some experiments to assess different uptake pathways.

    • Dosage: The administered doses of astatine-211 were in the microcurie (µCi) range, sufficient for detection with the available instrumentation.

  • Tissue Analysis:

    • Sample Collection: At predetermined time points after administration, the animals were euthanized, and various tissues and organs were dissected.

    • Radioactivity Measurement: The amount of astatine-211 in each tissue sample was measured using a Geiger-Müller counter or an ionization chamber. The measurements were corrected for the radioactive decay of astatine-211, which has a half-life of 7.2 hours.

Visualizing Early Astatine Research Workflows

Given the historical context of this research, detailed signaling pathways were not elucidated. However, the experimental workflows can be visualized to provide a clear understanding of the research process.

astatine_production_and_administration cluster_production Astatine-211 Production cluster_preparation_administration Preparation and Administration Bi-209 Target Bi-209 Target Distillation Distillation Bi-209 Target->Distillation heating Cyclotron Cyclotron Cyclotron->Bi-209 Target bombardment Alpha Particles Alpha Particles Alpha Particles->Cyclotron At-211 Vapor At-211 Vapor Distillation->At-211 Vapor Cooled Surface Cooled Surface At-211 Vapor->Cooled Surface Isolated At-211 Isolated At-211 Cooled Surface->Isolated At-211 At-211 Solution At-211 Solution Isolated At-211->At-211 Solution Saline + Reducing Agent Saline + Reducing Agent Saline + Reducing Agent->At-211 Solution IV Injection IV Injection At-211 Solution->IV Injection Animal Model (Rat) Animal Model (Rat) IV Injection->Animal Model (Rat) astatine_biodistribution_analysis Administered Animal Administered Animal Euthanasia & Dissection Euthanasia & Dissection Administered Animal->Euthanasia & Dissection at timed intervals Tissue Samples Tissue Samples Euthanasia & Dissection->Tissue Samples Radioactivity Measurement Radioactivity Measurement Tissue Samples->Radioactivity Measurement Geiger-Müller Counter Data Analysis Data Analysis Radioactivity Measurement->Data Analysis decay correction Tissue Distribution Data Tissue Distribution Data Data Analysis->Tissue Distribution Data

References

Unstable Isotopes of Astatine: A Technical Guide for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Astatine (At), atomic number 85, is the rarest naturally occurring non-transuranic element on Earth, with all its known isotopes being radioactive.[1] Its name, derived from the Greek word "astatos" meaning "unstable," aptly describes its nature.[2] The inherent instability and short half-lives of astatine isotopes have historically limited their study and application. However, the unique decay properties of certain isotopes, particularly astatine-211 (²¹¹At), have positioned them as highly promising candidates for targeted alpha therapy (TAT) in oncology.[3] This technical guide provides an in-depth overview of the unstable isotopes of astatine, focusing on their properties, production, experimental protocols, and the underlying principles of their therapeutic application.

Properties of Unstable Astatine Isotopes

Astatine has 41 known isotopes, all of which are radioactive, with mass numbers ranging from 188 to 229.[4] None of these isotopes are stable. The most stable isotope is astatine-210, with a half-life of 8.1 hours.[5] However, for medical applications, astatine-211 is the most relevant due to its favorable decay characteristics.[6]

The following tables summarize the key properties of the most significant astatine isotopes.

IsotopeHalf-LifeDecay Mode(s)Decay Product(s)Alpha (α) Energy (MeV)
²⁰⁹At 5.42 hours[7]α (4.1%), EC/β⁺ (95.9%)²⁰⁵Bi, ²⁰⁹Po5.647
²¹⁰At 8.1 hours[8][9]α (0.18%), EC/β⁺ (99.82%)²⁰⁶Bi, ²¹⁰Po5.525
²¹¹At 7.214 hours[10]α (41.8%), EC (58.2%)²⁰⁷Bi, ²¹¹Po5.867 (from ²¹¹At), 7.450 (from ²¹¹Po)
²¹⁷At 32.3 msα²¹³Bi7.067
²¹⁸At 1.5 sα²¹⁴Bi6.656
²¹⁹At 56 s[4]α (97%), β⁻ (3%)²¹⁵Bi, ²²⁰Rn6.275

Table 1: Key Properties of Selected Unstable Astatine Isotopes.

IsotopeProduction ReactionTarget Material
²⁰⁹⁻²¹¹At ²⁰⁹Bi(α,xn)²¹¹⁻ˣAtBismuth-209
²¹¹At ²⁰⁹Bi(α,2n)²¹¹At[1]Bismuth-209

Table 2: Common Production Reactions for Medically Relevant Astatine Isotopes.

Experimental Protocols

The production and use of astatine isotopes, particularly ²¹¹At for radiopharmaceutical development, involve a series of specialized experimental procedures.

Production of Astatine-211

The most common method for producing astatine-211 is the bombardment of a natural bismuth-209 target with alpha particles in a cyclotron.[1]

Methodology:

  • Target Preparation: A thin layer of high-purity bismuth metal is deposited onto a backing material, typically aluminum.[7] The target must be adequately cooled during irradiation to prevent the low-melting-point bismuth (271.4 °C) from melting.[11]

  • Irradiation: The bismuth target is irradiated with an alpha particle beam, typically with an energy of around 28-29 MeV. This energy range maximizes the yield of ²¹¹At via the ²⁰⁹Bi(α,2n)²¹¹At reaction while minimizing the production of the undesirable long-lived ²¹⁰At isotope.[8]

  • Target Retrieval: After irradiation, the target is safely removed from the cyclotron for processing.

Purification of Astatine-211

Following production, ²¹¹At must be separated from the bulk bismuth target and any other radionuclidic impurities. Two primary methods are employed: dry distillation and wet chemistry.

1. Dry Distillation:

This method leverages the volatility of astatine.

Methodology:

  • The irradiated bismuth target is heated in a furnace to a temperature between 650°C and 800°C.[11]

  • At this temperature, astatine volatilizes while the bismuth and polonium impurities remain in the melt.[1]

  • A stream of inert gas (e.g., argon or nitrogen) carries the vaporized astatine out of the furnace.[1]

  • The astatine is then collected in a cold trap, often a cooled capillary tube.[12]

  • The collected astatine can then be dissolved in a suitable solvent for subsequent radiolabeling.[1]

2. Wet Chemistry Extraction:

This method involves dissolving the target and using liquid-liquid extraction.

Methodology:

  • The irradiated bismuth target is dissolved in concentrated nitric acid.[13]

  • The nitric acid is then removed, typically by distillation.[13]

  • The residue containing bismuth and astatine is redissolved in a solution like 8 M hydrochloric acid.[13]

  • Astatine is selectively extracted from the aqueous phase into an organic solvent, such as diisopropyl ether (DIPE).[13]

  • The astatine is then back-extracted from the organic phase into a desired aqueous solution, such as sodium hydroxide, for use in radiolabeling.[13]

Radiolabeling of Monoclonal Antibodies with Astatine-211

A key application of ²¹¹At is its conjugation to monoclonal antibodies (mAbs) for targeted delivery to cancer cells.

Methodology (Two-Step Procedure):

  • Preparation of the Prosthetic Group: A bifunctional coupling agent, such as N-succinimidyl 3-(trimethylstannyl)benzoate (m-MeATE), is first radiolabeled with ²¹¹At.[14]

  • Activation of Astatine: The dry ²¹¹At residue is activated using an oxidizing agent like N-iodosuccinimide (NIS).

  • Labeling of the Prosthetic Group: The activated astatine is reacted with the tin precursor (m-MeATE) to form N-succinimidyl 3-[²¹¹At]astatobenzoate (SAB).[7]

  • Conjugation to the Antibody: The purified SAB is then reacted with the monoclonal antibody, which has available amine groups (e.g., on lysine residues) that form a stable amide bond with the succinimidyl ester of SAB.

  • Purification: The final ²¹¹At-labeled antibody is purified from unreacted components using methods like size-exclusion chromatography.[14]

Quality Control of Astatine-211 Radiopharmaceuticals

Ensuring the quality and safety of the final radiopharmaceutical product is critical.

Methodology:

  • Radionuclidic Purity: Assessed using gamma-ray spectrometry with a high-purity germanium (HPGe) detector to identify and quantify all radioactive isotopes present. The absence of long-lived impurities like ²¹⁰At is a critical parameter.[1]

  • Radiochemical Purity: Determined by techniques such as radio-thin-layer chromatography (radio-TLC) or high-performance liquid chromatography (HPLC) to separate the desired radiolabeled antibody from free astatine and other radiolabeled species.[7]

  • Sterility Testing: The final product is tested for microbial contamination to ensure it is sterile for parenteral administration.[13]

  • Bacterial Endotoxin Testing: The Limulus Amebocyte Lysate (LAL) test is used to quantify the level of bacterial endotoxins (pyrogens) to prevent fever-inducing reactions in patients.[4][15]

  • Immunoreactivity: The ability of the radiolabeled antibody to bind to its target antigen is assessed to ensure that the labeling process has not compromised its biological activity.[7]

Visualizations

Decay Scheme of Astatine-211

Astatine211_Decay At211 ²¹¹At (T½ = 7.214 h) Po211 ²¹¹Po (T½ = 0.516 s) At211->Po211 EC (58.2%) Bi207 ²⁰⁷Bi (T½ = 31.55 y) At211->Bi207 α (41.8%) Pb207 ²⁰⁷Pb (Stable) Po211->Pb207 α (100%) Bi207->Pb207 EC

Decay scheme of Astatine-211.

Workflow for Astatine-211 Production and Purification

Astatine_Production_Workflow cluster_production Cyclotron Production cluster_purification Purification Target Bismuth-209 Target Irradiation α-particle Bombardment (~28-29 MeV) Target->Irradiation IrradiatedTarget Irradiated Target (²¹¹At in Bi matrix) Irradiation->IrradiatedTarget Yields ²¹¹At DryDistillation Dry Distillation (650-800°C) IrradiatedTarget->DryDistillation WetChemistry Wet Chemistry (Acid Dissolution & Extraction) IrradiatedTarget->WetChemistry PurifiedAt Purified ²¹¹At DryDistillation->PurifiedAt WetChemistry->PurifiedAt Radiolabeling_Workflow cluster_reagents Reagents cluster_labeling Radiolabeling Process cluster_qc Quality Control PurifiedAt Purified ²¹¹At Activation Activation of ²¹¹At PurifiedAt->Activation Antibody Monoclonal Antibody (mAb) Conjugation Conjugation to mAb Antibody->Conjugation ProstheticGroup Prosthetic Group (e.g., m-MeATE) LabelingProsthetic Labeling of Prosthetic Group (Forms SAB) ProstheticGroup->LabelingProsthetic Oxidant Oxidizing Agent (e.g., NIS) Oxidant->Activation Activation->LabelingProsthetic LabelingProsthetic->Conjugation Purification Purification (e.g., Size-Exclusion Chromatography) Conjugation->Purification LabeledAntibody ²¹¹At-labeled mAb Purification->LabeledAntibody QC Purity, Sterility, Endotoxin, Immunoreactivity LabeledAntibody->QC TAT_Mechanism cluster_delivery Targeted Delivery cluster_action Cellular Action At_mAb ²¹¹At-labeled Monoclonal Antibody Receptor Tumor-Specific Antigen/Receptor At_mAb->Receptor Binding AlphaParticle α-particle Emission At_mAb->AlphaParticle Decay TumorCell Tumor Cell DNA Cellular DNA AlphaParticle->DNA High LET Damage DSB Double-Strand Breaks DNA->DSB CellDeath Cell Death (Apoptosis) DSB->CellDeath

References

Methodological & Application

Application Notes & Protocols: Production of Astatine-211 for Targeted Alpha Therapy

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: Astatine-211 (²¹¹At) is a promising radionuclide for Targeted Alpha Therapy (TAT) due to its advantageous physical properties.[1][2] With a half-life of 7.2 hours, it emits high-energy alpha particles that cause significant damage to cancer cells while minimizing harm to surrounding healthy tissues due to their short path length.[3][4][5] This "just-right" half-life is long enough for production and delivery, yet short enough to limit long-term radiation exposure.[6] The simple decay scheme of a single alpha emission per decay makes it particularly suitable for therapeutic applications.[4][6] The primary challenge in the widespread clinical use of ²¹¹At has been its limited availability and the need for rapid, efficient production and purification methods.[2][7][8]

This document provides detailed application notes and protocols for the production of ²¹¹At, focusing on the most common cyclotron-based method, subsequent chemical separation, and quality control procedures essential for its use in radiopharmaceuticals.

Production of Astatine-211 via Cyclotron

The most common and efficient method for producing medically relevant quantities of ²¹¹At is through the bombardment of a natural bismuth target (²⁰⁹Bi) with alpha particles in a cyclotron, via the 209Bi(α,2n)211At nuclear reaction.[2][5][7][9]

Nuclear Reaction and Energy Considerations

The production of ²¹¹At is highly dependent on the energy of the incident alpha beam. The optimal energy range aims to maximize the yield of ²¹¹At while minimizing the production of the contaminating isotope, astatine-210 (²¹⁰At). ²¹⁰At is undesirable due to its long-lived alpha-emitting daughter, polonium-210 (²¹⁰Po).[7]

  • 209Bi(α,2n)211At Reaction: The threshold for this reaction is approximately 20 MeV, with the cross-section peaking around 31 MeV.[7]

  • 209Bi(α,3n)210At Reaction: This competing reaction has a threshold of about 28.4 MeV.[7]

To ensure high radionuclidic purity, it is crucial to use an incident alpha particle energy that is below or only slightly above the threshold for the 209Bi(α,3n)210At reaction.[7] An alpha beam energy of approximately 28-29 MeV is often chosen as a compromise to achieve a good production yield of ²¹¹At with minimal ²¹⁰At contamination.[10][11]

Bismuth Targetry

A significant challenge in ²¹¹At production is managing the heat generated in the bismuth target during irradiation, as bismuth has a low melting point (270°C).[5] Effective target design and cooling are critical to prevent the target from melting, which would lead to a loss of product and potential contamination of the cyclotron.[5]

Protocol 1: Bismuth Target Preparation

  • Target Backing: An aluminum frame or backing plate is commonly used.[5] A cavity is machined into the aluminum to hold the bismuth.

  • Bismuth Loading: High-purity bismuth metal (99.999%) is melted into the machined cavity on a hot plate at approximately 310-330°C.[5][9]

  • Surface Preparation: During melting, the aluminum surface can be gently scratched with a ceramic or porcelain spatula to remove air bubbles and ensure good adherence of the bismuth.[5][9]

  • Cooling and Finishing: The target is allowed to cool to room temperature. The bismuth surface is then machined to a uniform and flat thickness, typically around 170-210 microns.[5][9]

Cyclotron Irradiation

Protocol 2: Cyclotron Irradiation of Bismuth Target

  • Target Installation: The prepared bismuth target is installed on the cyclotron's external beamline.[9]

  • Beam Parameters:

    • Alpha Particle Energy: Set to 28-29 MeV.[8][9][11]

    • Beam Current: Typically ranges from 10 to 50 µA, depending on the target's cooling efficiency.[7][9] Higher beam currents can be used with internal target systems.[7]

  • Irradiation Duration: The irradiation time is typically between 45 minutes to 9 hours, depending on the required activity.[8][9] The short half-life of ²¹¹At means that longer irradiations offer diminishing returns.

  • Target Cooling: A robust cooling system, such as chilled water flowing directly on the back of the target frame, is essential throughout the irradiation to prevent melting.[5]

  • Target Retrieval: After irradiation, the target is safely retrieved from the cyclotron vault and transported to a shielded hot cell or glovebox for chemical processing.

dot

Caption: Overall workflow for the production of Astatine-211.

Separation of Astatine-211 from Bismuth Target

Once irradiation is complete, the ²¹¹At must be efficiently separated from the bulk bismuth target.[7] The 7.2-hour half-life necessitates a rapid and high-yield separation process.[3] Two primary methods are employed: dry distillation and wet chemistry.

Dry Distillation

This is the most common method for separating ²¹¹At, relying on the volatility of astatine at elevated temperatures.[7]

Protocol 3A: Dry Distillation Separation

  • Apparatus Setup: The irradiated bismuth target is placed in a quartz tube connected to a condenser and a collection vessel. The system is purged with an inert gas (e.g., nitrogen or argon).

  • Heating: The quartz tube containing the target is heated in a furnace to a temperature between 650°C and 800°C.[7] This is above the melting point of bismuth.

  • Volatilization: The ²¹¹At volatilizes and is carried by the inert gas stream towards the condenser.

  • Collection: The volatilized ²¹¹At is trapped in the cooled condenser or bubbled through a solvent (e.g., chloroform, sodium hydroxide solution, or pure water) in the collection vessel.[12][13]

  • Recovery: The collected ²¹¹At solution is retrieved for quality control and subsequent radiolabeling. This process should be performed as quickly as possible, as delays can lead to yield loss.[13]

dot

Caption: Schematic of the dry distillation process for 211At separation.

Wet Chemistry Methods

Wet chemistry techniques offer an alternative to dry distillation and can be more amenable to automation.[14][15] These methods typically involve dissolving the target and then using solvent extraction or chromatography to isolate the ²¹¹At.

Protocol 3B: Wet Chemistry Separation using Extraction Chromatography

This protocol is based on a rapid method developed by researchers at Texas A&M University.[3]

  • Target Dissolution: The irradiated bismuth target is dissolved in concentrated nitric acid (e.g., 10 M HNO₃).[3][14]

  • Column Preparation: A chromatography column is prepared with a stationary phase that selectively retains astatine. For example, a resin infused with ketones can be used, as astatine forms bonds with ketones while bismuth does not.[3] Another approach uses a tellurium-packed column.[14]

  • Loading: The dissolved target solution (after potential reconstitution in HCl) is loaded onto the prepared column.[3][14]

  • Washing: The column is washed with an appropriate solvent (e.g., nitric acid or HCl) to elute the bismuth and other impurities, while the ²¹¹At remains bound to the resin.[3][14]

  • Elution: The purified ²¹¹At is eluted from the column using a different solvent. For a tellurium column, 2 M NaOH can be used to elute the astatine.[14]

  • Recovery: The entire automated process can take as little as 10-20 minutes, which is a significant advantage given the short half-life of ²¹¹At.[3][15]

dot

Caption: Workflow for wet chemistry separation of 211At.

Data Presentation: Production and Separation Parameters

The following tables summarize key quantitative data from various ²¹¹At production and separation efforts.

Table 1: Cyclotron Production Parameters for Astatine-211

Parameter Value Reference
Nuclear Reaction 209Bi(α,2n)211At [2][5][7]
Target Material Natural Bismuth (¹⁰⁰% ²⁰⁹Bi) [7][9]
Optimal α-beam Energy 28 - 29.5 MeV [7][9][11]
Typical Beam Current 5 - 50 µA [7][9]
Thick Target Yields 16.3 to 41 mCi/µA·h [7]
Example Production Run 50 µA, 29 MeV α-beam for 45 min [9]

| Example Yield | ~19+ mCi |[9] |

Table 2: Comparison of Astatine-211 Separation Methods

Method Separation Time Recovery Yield Key Advantages Reference
Dry Distillation Hours ~70% (optimized) Well-established, high purity possible [9][16]
Wet Chemistry (Manual) > 1 hour ~78% Can be adapted for different scales [9]

| Wet Chemistry (Automated) | < 20 minutes | 88 - 95% | Rapid, high yield, reduced radiation dose to personnel |[3][14][15] |

Quality Control of Final Product

To be used in radiopharmaceuticals, the final ²¹¹At solution must meet stringent quality control (QC) specifications. This is a mandatory step before the product can be certified and released for clinical use.[4]

Protocol 4: Quality Control Procedures

  • Radionuclidic Purity:

    • Objective: To quantify the amount of ²¹⁰At contamination.

    • Method: Gamma spectroscopy is used to measure the characteristic gamma emissions of both ²¹¹At and ²¹⁰At. The level of ²¹⁰At relative to ²¹¹At should be minimized by controlling the incident alpha particle energy.[7]

    • Acceptance Criteria: Typically, the ²¹⁰At level should be less than 0.1% at the end of bombardment.[7]

  • Radiochemical Purity:

    • Objective: To determine the chemical form of the astatine, which is typically astatide (At⁻).

    • Method: Radio-HPLC or radio-TLC is used to separate different chemical species of astatine.[14]

    • Acceptance Criteria: ≥ 99% of the activity should be in the form of astatide.[14]

  • Chemical Purity:

    • Objective: To measure the concentration of residual bismuth and other potential metallic contaminants from the target or separation apparatus.

    • Method: Techniques like Inductively Coupled Plasma Mass Spectrometry (ICP-MS) can be used to determine trace metal concentrations.

    • Acceptance Criteria: Bismuth concentration should be very low, for example, less than 0.031 ppm.[14]

Table 3: Quality Control Specifications for Astatine-211 for Radiopharmaceutical Use

Quality Control Test Method Acceptance Criteria Reference
Radionuclidic Purity Gamma Spectroscopy < 0.1% ²¹⁰At at EOB [7]
Radiochemical Purity Radio-HPLC, Radio-TLC ≥ 99% as Astatide [14]
Bismuth Contamination ICP-MS < 0.031 ppm [14]

| Tellurium Contamination (if used) | ICP-MS | < 0.19 ppm |[14] |

Application in Targeted Alpha Therapy

The purified ²¹¹At is attached to a targeting molecule, such as a monoclonal antibody or a small molecule, that specifically binds to cancer cells.[4][8] This radiolabeled compound is then administered to the patient. The targeting molecule delivers the ²¹¹At directly to the tumor site, where the emitted alpha particles can effectively kill cancer cells.[4][17] Several clinical trials are underway evaluating the safety and efficacy of ²¹¹At-based therapies for cancers such as refractory thyroid cancer and malignant pheochromocytoma.[12][17][18]

dot

Caption: Conceptual diagram of Targeted Alpha Therapy using 211At.

References

Application Notes and Protocols for Radiolabeling Monoclonal Antibodies with Astatine-211

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Astatine-211 (²¹¹At) is a promising alpha-emitting radionuclide for targeted alpha therapy (TAT) due to its high linear energy transfer and short-range, high-energy alpha particles, which can effectively kill cancer cells with minimal damage to surrounding healthy tissue.[1][2] Monoclonal antibodies (mAbs), with their high specificity for tumor-associated antigens, serve as ideal carriers for delivering ²¹¹At to cancer cells.[3][4] This document provides detailed application notes and protocols for the radiolabeling of monoclonal antibodies with astatine-211, covering both direct and indirect methods.

The short 7.2-hour half-life of ²¹¹At necessitates rapid and efficient labeling procedures.[1][5] The choice of labeling strategy depends on factors such as the nature of the mAb, its internalization rate, and the desired in vivo stability of the radioimmunoconjugate.

Radiolabeling Strategies

There are two primary strategies for labeling monoclonal antibodies with astatine-211:

  • Indirect Labeling: This is the most common approach and involves the use of a bifunctional coupling agent (linker).[6] The linker is first radiolabeled with ²¹¹At and then conjugated to the mAb. This method offers versatility and generally results in more stable radioimmunoconjugates. A widely used reagent for this purpose is N-succinimidyl-3-[²¹¹At]astatobenzoate ([²¹¹At]SAB).[7][8]

  • Direct Labeling: This method involves the direct incorporation of astatine onto the antibody, typically by first conjugating the mAb with a precursor molecule that can then be astatinated.[9][10][11] This approach can be faster but may be more challenging in terms of achieving high radiochemical yields and maintaining antibody integrity.

Quantitative Data Summary

The following tables summarize key quantitative data from various studies on the radiolabeling of monoclonal antibodies with astatine-211.

Table 1: Radiolabeling Efficiency and Specific Activity

Labeling MethodMonoclonal AntibodyReagent/PrecursorRadiochemical Yield (%)Specific ActivityReference
Indirect (Two-Step)81C6N-succinimidyl 3-[²¹¹At]astatobenzoate (SAB)41 ± 15 (overall)1.0 GBq/mg[7]
Indirect (Two-Step)9E7.4 (anti-mCD138)N-succinimidyl-3-[²¹¹At]astatobenzoate (SAB)68 ± 2 (conjugation)>99% Purity[8]
Indirect (Two-Step)NR-ML-05N-succinimidyl p-[²¹¹At]astatobenzoate40 - 60 (conjugation)Up to 4 mCi/mg[12][13]
Indirect (Two-Step)L8A4N-succinimidyl 3-[²¹¹At]astato-4-guanidinomethylbenzoate ([²¹¹At]SAGMB)36.1 ± 1.9 (conjugation)Not Specified[14]
DirectTrastuzumabN-succinimidyl-3-(trimethylstannyl)benzoate68 - 81Up to 1 GBq/mg[9][10][11]

Table 2: Immunoreactivity and Binding Affinity

Labeled AntibodyLabeling MethodImmunoreactive Fraction (%)Dissociation Constant (Kd)Reference
²¹¹At-81C6Indirect (SAB)92Not Specified[7]
²¹¹At-9E7.4Indirect (SAB)83.0 ± 3.0Not Specified[8]
²¹¹At-TrastuzumabDirectNot Specified1.0 ± 0.06 nM[9][10]
²¹¹At-Trastuzumab (Conventional)IndirectNot Specified0.44 ± 0.06 nM[9][10]
¹²⁵I-TrastuzumabIodinationNot Specified0.29 ± 0.02 nM[9][10]
iso-[²¹¹At]SAGMB-5F7Indirect>80<5 nM[15]

Experimental Workflows and Logical Relationships

The following diagrams illustrate the key workflows in astatine-211 radiolabeling of monoclonal antibodies.

Indirect_Labeling_Workflow cluster_0 Step 1: Production of Prosthetic Group cluster_1 Step 2: Conjugation to mAb cluster_2 Step 3: Purification & QC At211 Astatine-211 Production & Purification Reaction1 Astatodestannylation At211->Reaction1 Tin_Precursor Tin Precursor (e.g., Me-STB) Tin_Precursor->Reaction1 Oxidant Oxidant (e.g., NCS) Oxidant->Reaction1 SAB Prosthetic Group (e.g., [²¹¹At]SAB) Reaction1->SAB Reaction2 Conjugation SAB->Reaction2 mAb Monoclonal Antibody mAb->Reaction2 Labeled_mAb ²¹¹At-labeled mAb Reaction2->Labeled_mAb Purification Purification (e.g., SEC) Labeled_mAb->Purification QC Quality Control (RCP, IRF) Purification->QC Final_Product Final Radioimmunoconjugate QC->Final_Product Direct_Labeling_Workflow cluster_0 Step 1: mAb Conjugation with Precursor cluster_1 Step 2: Astatination cluster_2 Step 3: Purification & QC mAb_unconjugated Monoclonal Antibody Conjugation Conjugation mAb_unconjugated->Conjugation Stannyl_Reagent Stannyl Reagent (e.g., N-succinimidyl-3- (trimethylstannyl)benzoate) Stannyl_Reagent->Conjugation mAb_conjugate mAb-Tin Conjugate Conjugation->mAb_conjugate Astatination Astatination mAb_conjugate->Astatination At211 Astatine-211 (Activated with NIS) At211->Astatination Labeled_mAb ²¹¹At-labeled mAb Astatination->Labeled_mAb Purification Purification (e.g., SEC) Labeled_mAb->Purification QC Quality Control (RCP, IRF, Kd) Purification->QC Final_Product Final Radioimmunoconjugate QC->Final_Product

References

Application Notes and Protocols for Preclinical Studies of Astatine-Based Radiopharmaceuticals

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Targeted Alpha Therapy (TAT) is an emerging and powerful modality for cancer treatment, designed to deliver highly cytotoxic alpha-particle radiation directly to tumor cells while minimizing damage to surrounding healthy tissues.[1] Astatine-211 (²¹¹At) is one of the most promising alpha-emitting radionuclides for TAT due to its favorable decay characteristics.[1][2] With a half-life of 7.2 hours, it is long enough for production and administration but short enough to limit long-term radiation exposure.[3][4] Its decay process involves the emission of a single alpha particle, which simplifies dosimetry and avoids the complexities of decay chains with multiple radioactive daughters.[5][6]

Preclinical research is critical for advancing ²¹¹At-radiopharmaceuticals toward clinical use. These studies involve the development of stable radiolabeling techniques, evaluation of therapeutic efficacy in relevant cancer models, and assessment of biodistribution and potential toxicity. Key challenges in the field include ensuring the in vivo stability of the astatine label to prevent off-target radiation[7][8][9] and optimizing production and logistics to accommodate the radionuclide's short half-life.[10]

These notes provide an overview of common preclinical models and detailed protocols for key experimental procedures in the development of astatine-based radiopharmaceuticals.

Application Note 1: Targeted Alpha Therapy for Multiple Myeloma

A preclinical study utilizing an astatine-211-labeled anti-CD138 antibody (²¹¹At-9E7.4) has demonstrated significant therapeutic efficacy in a syngeneic mouse model of multiple myeloma (MM).[3][11] The study highlights the potential of TAT to eradicate minimal residual disease, a primary cause of relapse.[3]

Quantitative Data Summary

The following tables summarize the therapeutic efficacy and dosimetry data from the study. An activity of 740 kBq was identified as the most effective dose, leading to a 65% overall survival rate at 150 days post-treatment without significant toxicity.[3] Higher doses (1100 kBq) proved to be radiotoxic.[3]

Table 1: Therapeutic Efficacy of ²¹¹At-9E7.4 in a 5T33 MM Mouse Model

Injected Activity (kBq) Cohort Size (n) Median Survival (days) Outcome
0 (Untreated Control) - 45 -
370 16 Not significantly increased No significant survival benefit
555 10 Increased by 34 days Statistically significant survival benefit (p=0.0006)
740 17 Not reached (65% survival at 150 days) Best efficacy, considered curative in surviving mice (p<0.0001)
1100 6 14 Highly radiotoxic, significant weight loss
555 (Isotype Control) 10 Not significantly increased No significant survival benefit

(Data sourced from Gouard et al., 2020)[3]

Table 2: Absorbed Radiation Doses in Organs of Interest

Organ Mean Absorbed Dose (Gy/MBq) Absorbed Dose at 740 kBq (Gy)
Blood 8.0 ± 0.7 6.0
Liver 10.9 ± 1.0 8.0
Spleen 8.2 ± 1.7 6.1
Kidney 3.6 ± 0.3 2.7

(Data sourced from Gouard et al., 2020)[3]

Application Note 2: Targeting Glioma with an 211At-Labeled Amino Acid

Small molecules can also serve as effective targeting vectors for astatine-211. A preclinical study of ²¹¹At-labeled phenylalanine (²¹¹At-PA) demonstrated a dose-dependent tumor growth suppression effect in glioma-bearing mice.[12][13] The uptake of ²¹¹At-PA is mediated by the L-type amino acid transporter 1 (LAT1), which is often overexpressed in malignant gliomas.[12][13][14]

Quantitative Data Summary

Cellular uptake assays confirmed that the radiopharmaceutical's entry into cancer cells was significantly inhibited by a LAT1 inhibitor. In vivo studies quantified the tumor growth suppression at various doses.

Table 3: Efficacy and Cellular Uptake of ²¹¹At-PA in Glioma Models

Parameter Cell Line / Model Value Details
Cellular Uptake Inhibition C6 Glioma 12.2 ± 0.8% Uptake relative to baseline after inhibition by BCH
U-87MG 27.6 ± 1.1% Uptake relative to baseline after inhibition by BCH
GL261 12.6 ± 2.0% Uptake relative to baseline after inhibition by BCH
Tumor Growth Suppression C6 Glioma Xenograft 0.56 Relative tumor size vs. control at 4 weeks (0.1 MBq dose)
C6 Glioma Xenograft 0.41 Relative tumor size vs. control at 4 weeks (0.5 MBq dose)
C6 Glioma Xenograft 0.30 Relative tumor size vs. control at 4 weeks (1 MBq dose)
Tumor Dosimetry C6 Glioma Xenograft 1.7 ± 0.6 Gy/MBq Estimated absorbed dose in the tumor

(Data sourced from Watabe et al., 2020)[12][14]

Experimental Protocols

The following are generalized protocols based on methodologies reported in preclinical studies of astatine-based radiopharmaceuticals.

Protocol 1: Production and Purification of Astatine-211

Astatine-211 is artificially produced in a cyclotron.[9] The most common production route involves the irradiation of a natural bismuth target.[1][15]

  • Target Preparation: A target of natural bismuth metal (²⁰⁹Bi) is prepared.

  • Irradiation: The bismuth target is irradiated with alpha particles at an optimal energy of ~28-29 MeV. This induces the nuclear reaction ²⁰⁹Bi(α,2n)²¹¹At.[1][9] Controlling the beam energy is critical to prevent the co-production of the toxic ²¹⁰At isotope.[1]

  • Purification: Following irradiation, the ²¹¹At is separated from the bulk bismuth target. A common method is dry distillation.[10][16]

    • The irradiated target is heated in a quartz tube under a controlled gas flow (e.g., nitrogen or argon).

    • Astatine, being volatile, is distilled and collected in a cooled trap, often a capillary tube or a chilled solvent like chloroform.[10]

  • Quality Control: The final product should be assessed for radionuclidic purity.

Protocol 2: Radiolabeling of Antibodies via a Tin Precursor

This protocol describes a common method for labeling monoclonal antibodies (mAbs) with ²¹¹At using an N-succinimidyl-3-(trimethylstannyl)benzoate (SAB) or similar tin-based precursor.[16][17]

  • Antibody Preparation: The mAb solution is prepared in a suitable buffer (e.g., borate or phosphate buffer) at a concentration of approximately 5-10 mg/mL.

  • ²¹¹At Activation: The dry residue of purified ²¹¹At is activated using an oxidizing agent. A solution of N-iodosuccinimide (NIS) in a methanol/acetic acid mixture is added to the vial containing ²¹¹At.[16]

  • Conjugation Reaction: The antibody is first conjugated to the tin precursor. For direct labeling, the activated ²¹¹At solution is added to the vial containing the tin-conjugated antibody. The reaction mixture is incubated for approximately 15 minutes at room temperature.[16][17]

  • Quenching: The reaction is quenched by adding a solution of 0.2 M glycine.[17]

  • Purification: The ²¹¹At-labeled mAb is separated from unreacted ²¹¹At and other reagents. This is typically achieved by size-exclusion chromatography using a pre-conditioned PD-10 column.[17]

  • Quality Control: The final product is analyzed for:

    • Radiochemical Purity: Assessed by methods like thin-layer chromatography (TLC).

    • Immunoreactivity: The binding affinity of the labeled antibody to its target antigen is confirmed, often via flow cytometry or cell-binding assays.[18]

Protocol 3: In Vitro Cellular Uptake Assay

This assay measures the ability of a radiopharmaceutical to be internalized by cancer cells.

  • Cell Culture: Culture the target cancer cells (e.g., C6 glioma cells) to near confluence in appropriate media.[12]

  • Cell Plating: Seed the cells into multi-well plates (e.g., 24-well plates) and allow them to adhere overnight.

  • Treatment: Add the ²¹¹At-labeled compound (e.g., ²¹¹At-PA) to the wells at a defined activity concentration. For inhibition studies, pre-incubate a subset of cells with an inhibitor (like 2-aminobicyclo-(2,2,1)-heptane-2-carboxylic acid, BCH, for LAT1) for 30-60 minutes before adding the radiopharmaceutical.[12][14]

  • Incubation: Incubate the plates at 37°C for a specified time (e.g., 1 hour).

  • Washing: Remove the radioactive medium and wash the cells multiple times with ice-cold PBS to stop uptake and remove unbound radioactivity.

  • Cell Lysis & Counting: Lyse the cells using a suitable lysis buffer (e.g., 1N NaOH). Collect the lysate and measure the radioactivity using a gamma counter.

  • Data Analysis: Express the cell-associated radioactivity as a percentage of the total added activity, often normalized to the amount of protein per well.

Protocol 4: In Vivo Xenograft Tumor Model Study

This protocol outlines a typical study to evaluate the therapeutic efficacy and biodistribution of an ²¹¹At-radiopharmaceutical in a tumor xenograft mouse model.

  • Animal Model: Use immunodeficient mice (e.g., athymic nude mice).

  • Tumor Implantation: Subcutaneously inject a suspension of cancer cells (e.g., 1 x 10⁶ PC3-PSCA cells) into the flank of each mouse.[16] Allow tumors to grow to a palpable size (e.g., 100-200 mm³).

  • Animal Grouping: Randomize mice into control and treatment groups (e.g., n=5-10 per group).

  • Radiopharmaceutical Administration: Administer the ²¹¹At-labeled compound via intravenous (tail vein) injection.[3][17] The control group receives a vehicle injection. Doses are selected based on previous dosimetry or dose-finding studies.

  • Efficacy Monitoring:

    • Measure tumor volume (using calipers) and body weight 2-3 times per week.

    • Monitor animal health and note any signs of toxicity.

    • The study endpoint may be a specific time point (e.g., 6 weeks)[16], a predetermined tumor volume, or survival.[3]

  • Biodistribution Analysis:

    • At selected time points post-injection (e.g., 2, 4, 16, 24 hours)[17], euthanize a subset of mice.

    • Collect blood, tumors, and major organs (thyroid, stomach, spleen, liver, kidneys, lungs, etc.).

    • Weigh each tissue sample and measure its radioactivity in a gamma counter.

    • Calculate the uptake in each organ, typically expressed as the percentage of the injected dose per gram of tissue (%ID/g).

Visualizations: Workflows and Mechanisms

G General Workflow for Preclinical Evaluation of 211At-Radiopharmaceuticals cluster_production Step 1: Radionuclide Production cluster_labeling Step 2: Radiopharmaceutical Synthesis cluster_evaluation Step 3: Preclinical Evaluation p1 209Bi Target Irradiation (Cyclotron) p2 211At Purification (Dry Distillation) p1->p2 l2 Radiolabeling with 211At p2->l2 l1 Targeting Vector (e.g., Antibody, Small Molecule) l1->l2 l3 Purification & QC (HPLC, TLC) l2->l3 e1 In Vitro Studies (Cell Uptake, Cytotoxicity) l3->e1 e2 In Vivo Animal Models (Xenograft/Syngeneic) e1->e2 e3 Biodistribution & Dosimetry Studies e2->e3 e4 Therapeutic Efficacy & Toxicity Assessment e2->e4

Caption: High-level workflow for the development of ²¹¹At-radiopharmaceuticals.

G Antibody Radiolabeling Workflow using a Tin Precursor ab 1. Monoclonal Antibody (mAb) conjugate 3. mAb-Tin Conjugate ab->conjugate precursor 2. Tin Precursor (e.g., SAB) precursor->conjugate reaction 7. Labeling Reaction (Incubate ~15 min) conjugate->reaction at211 4. Purified 211At activated_at 6. Activated 211At* at211->activated_at oxidizer 5. Oxidizing Agent (e.g., NIS) oxidizer->activated_at activated_at->reaction quench 8. Quench Reaction (Glycine) reaction->quench purify 9. Purification (Size-Exclusion Column) quench->purify final_product 10. 211At-mAb (Final Product) purify->final_product

Caption: Step-by-step process for labeling antibodies with astatine-211.

G Mechanism of Action for 211At-Targeted Alpha Therapy cluster_cell Tumor Cell cluster_nucleus nucleus Nucleus dna DNA dsb DNA Double-Strand Breaks nucleus->dsb 4. Lethal Damage rad 211At-Conjugate antigen Tumor Antigen (e.g., CD138, PSCA) rad->antigen 1. Specific Binding alpha α Particle antigen->alpha 2. 211At Decay alpha->nucleus 3. High LET Radiation (Short Path Length) apoptosis Cell Death (Apoptosis) dsb->apoptosis 5. Cell Cycle Arrest

References

Application Notes and Protocols for Stable Astatine-211 Conjugation

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Astatine-211 (²¹¹At) is a radionuclide of significant interest for Targeted Alpha Therapy (TAT) due to its potent, short-range alpha emissions, which can effectively kill cancer cells with minimal damage to surrounding healthy tissue.[1][2] A key challenge in the development of ²¹¹At-based radiopharmaceuticals is the in vivo instability of the conjugate, often leading to the release of free astatine and off-target toxicity.[3][4] These application notes provide an overview of current chelating agents and conjugation strategies designed to form stable complexes with astatine-211, along with detailed protocols for labeling and stability assessment.

Chelating Agents and Labeling Strategies

The development of stable astatine conjugates has moved beyond traditional carbon-astatine bonds, which are notoriously unstable in vivo.[5][6] Research has focused on alternative approaches, including the use of metalloid-like chemistry and novel chelators.

Boron-Based Chelators

Anionic boron cage moieties, such as closo-decaborate(2-), have shown significant promise in forming stable complexes with astatine.[3][7] The boron-astatine bond has been found to be more stable to in vivo deastatination compared to carbon-astatine bonds.[3][8]

Sulfur-Containing Ligands

Due to astatine's metalloid-like properties, sulfur-containing ligands have been investigated for their potential to form stable complexes.[9] Comparative studies have indicated that sulfur-containing compounds yield better results for complexation of At⁺ compared to linear nitrogen- or oxygen-containing ligands.[9]

Nanoparticle Conjugation

Gold nanoparticles (AuNPs) have emerged as a promising platform for the stable delivery of astatine-211.[6][10] Astatine can be adsorbed onto the surface of AuNPs with high radiochemical yield and stability, offering a non-covalent conjugation strategy.[6]

Quantitative Data Summary

The following tables summarize key quantitative data from the literature regarding the stability and radiolabeling efficiency of various astatine-211 conjugation strategies.

Table 1: In Vitro Stability of Astatinated Compounds

Compound/StrategyIncubation ConditionsRemaining Purity (%)Reference
Astatinated hippuric acid (no ortho-substituents)Murine Plasma, 37°C, 1h81.4 ± 1.60[1]
Astatinated hippuric acid (two ortho-dimethylcarbamoyl substituents)Murine Plasma, 37°C, 1h92.0 ± 1.85[1]
²¹¹At-AuNPsMouse Serum, 4h>95[6]

Table 2: Radiochemical Yields of Astatination Reactions

Labeling ReactionRadiochemical Yield (%)Reference
Electrophilic desilylation of 4-triethylsilyl-L-phenylalanine65 - 85[7]
Astatination of trastuzumab using a tetrazine probe with closo-decaborateFacile[7]
Surface adsorption of ²¹¹At to gold nanoparticles>99[6]
Direct astatination of trastuzumab conjugateHigh[11]

Experimental Protocols

Protocol 1: Astatination of Antibodies using an N-Succinimidyl-3-(trimethylstannyl)benzoate (ATE) Reagent (Two-Step Procedure)

This protocol is adapted from the work of Zalutsky and Narula.[11]

Materials:

  • Astatine-211 solution

  • N-succinimidyl-3-(trimethylstannyl)benzoate (m-MeATE)

  • N-iodosuccinimide (NIS)

  • Methanol with 1% acetic acid

  • Antibody solution (e.g., Trastuzumab) in 0.2 M carbonate buffer

  • Size-exclusion chromatography column (e.g., PD-10)

Procedure:

  • To a dry residue of astatine (20–50 MBq), add 0.75 nmol of NIS and 1 nmol of m-MeATE in methanol:1% acetic acid.[11]

  • Allow the reaction to proceed for 20 minutes with gentle agitation at room temperature.[11]

  • Evaporate the organic solvent under a gentle stream of nitrogen.

  • Add 200 µg of the antibody in 0.2 M carbonate buffer to the crude labeling mixture.[11]

  • Incubate the reaction for 15-30 minutes at room temperature.

  • Purify the astatinated antibody using a size-exclusion chromatography column pre-equilibrated with phosphate-buffered saline (PBS).

Protocol 2: In Vitro Stability Assay in Murine Plasma

This protocol is based on the methodology described for assessing the stability of astatinated hippuric acid derivatives.[1]

Materials:

  • ²¹¹At-labeled compound

  • Freshly collected murine plasma

  • Incubator at 37°C

  • HPLC system with a radiodetector

  • TLC system with a phosphor imager

Procedure:

  • Add a small volume of the ²¹¹At-labeled compound to a microcentrifuge tube containing murine plasma.

  • Incubate the mixture at 37°C for a defined period (e.g., 1 hour).[1]

  • At the end of the incubation, precipitate the plasma proteins by adding an equal volume of cold acetonitrile.

  • Centrifuge the sample to pellet the precipitated proteins.

  • Analyze the supernatant by radio-HPLC and/or radio-TLC to determine the percentage of intact radiolabeled compound versus free astatine.[1]

Visualizations

Experimental_Workflow_Antibody_Astatination cluster_step1 Step 1: Activation of Astatine cluster_step2 Step 2: Conjugation to Antibody At_residue Dry 211At Residue Reagents Add NIS and m-MeATE in Methanol/Acetic Acid At_residue->Reagents Incubation1 Incubate 20 min at RT Reagents->Incubation1 Evaporation Evaporate Solvent Incubation1->Evaporation Antibody Add Antibody in Carbonate Buffer Evaporation->Antibody Activated Astatine Intermediate Incubation2 Incubate 15-30 min at RT Antibody->Incubation2 Purification Purify via Size-Exclusion Chromatography Incubation2->Purification Final_Product 211At-Labeled Antibody Purification->Final_Product

Caption: Workflow for the two-step astatination of an antibody.

In_Vitro_Stability_Assay Start 211At-Labeled Compound Incubation Incubate with Murine Plasma at 37°C Start->Incubation Precipitation Precipitate Proteins with Acetonitrile Incubation->Precipitation Centrifugation Centrifuge to Pellet Proteins Precipitation->Centrifugation Analysis Analyze Supernatant by Radio-HPLC/TLC Centrifugation->Analysis Result Determine % Intact Compound Analysis->Result

Caption: Workflow for in vitro stability assessment in plasma.

Logical_Relationship_Astatine_Stability cluster_challenge Core Challenge cluster_approaches Mitigation Strategies cluster_covalent_examples Examples cluster_noncovalent_examples Examples Instability In Vivo Instability of 211At-Conjugates Covalent Improved Covalent Bonds Instability->Covalent leads to development of NonCovalent Non-Covalent Strategies Instability->NonCovalent leads to development of Boron Boron Cages (e.g., closo-decaborate) Covalent->Boron Sulfur Sulfur-Containing Ligands Covalent->Sulfur Structural Ortho-Substituents Covalent->Structural Nanoparticles Gold Nanoparticles NonCovalent->Nanoparticles

Caption: Strategies to enhance astatine conjugate stability.

References

Application Notes and Protocols for Cyclotron Production of Astatine-211

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: Astatine-211 (²¹¹At) is a promising alpha-emitting radionuclide for targeted alpha therapy (TAT) due to its optimal decay characteristics, including a 7.2-hour half-life and a high linear energy transfer alpha emission, which is effective for killing cancer cells.[1][2] Its production, however, is limited to a few facilities worldwide with medium-energy cyclotrons.[3][4] The most common and efficient production route is via the ²⁰⁹Bi(α,2n)²¹¹At nuclear reaction on natural bismuth targets.[5][6] These application notes provide detailed protocols for the production and separation of ²¹¹At, summarizing key data and experimental workflows to aid researchers in this field.

Principle of Production: The ²⁰⁹Bi(α,2n)²¹¹At Reaction

The production of ²¹¹At is achieved by bombarding a natural bismuth-209 (²⁰⁹Bi) target with an alpha particle (α) beam. The primary nuclear reaction is:

²⁰⁹Bi + ⁴He → ²¹¹At + 2n

A competing reaction, ²⁰⁹Bi(α,3n)²¹⁰At, produces the undesirable isotope astatine-210 (²¹⁰At).[3] ²¹⁰At is problematic because it decays to polonium-210 (²¹⁰Po), a long-lived (138.4-day half-life) and highly radiotoxic alpha emitter.[3][7]

The cross-section for the ²⁰⁹Bi(α,2n)²¹¹At reaction has a threshold of about 20 MeV and peaks around 31 MeV.[3][7] However, to minimize the production of ²¹⁰At, the incident alpha particle energy is typically kept below or slightly above the threshold for the (α,3n) reaction, which is approximately 28.4 MeV.[3] An optimal energy range of 28-29 MeV is often chosen to maximize ²¹¹At yield while keeping ²¹⁰At contamination to an acceptable level.[3][5][8]

cluster_reaction Nuclear Reactions on Bismuth-209 Target cluster_products Reaction Products Bi209 Bismuth-209 Target At211 Desired Product: Astatine-211 Bi209->At211 (α,2n) reaction (Primary) At210 Contaminant: Astatine-210 Bi209->At210 (α,3n) reaction (Minimized by Eα < 29 MeV) alpha Alpha Particle Beam (28-29 MeV) alpha->Bi209 +

Diagram 1: Nuclear reactions for Astatine-211 production.

Experimental Protocols

Protocol 1: Bismuth Target Preparation

The low melting point (271.5°C) and poor thermal conductivity of bismuth present a significant challenge, as the target can melt during high-current irradiations.[1][9] Therefore, proper target design and cooling are critical.

Materials:

  • High-purity bismuth pellets or powder

  • Aluminum backing plate (target frame)

  • Hot plate or solder pot

  • Ceramic spatula

  • Ultrasonic soldering iron (optional)

Methodology:

  • Place the aluminum backing plate on a hot plate pre-heated to approximately 310°C.[9]

  • Place small pellets of bismuth onto the indented area of the aluminum frame.[10]

  • Once the bismuth has melted, use a heated ceramic spatula to spread the molten bismuth evenly across the target area.[9][10] The spatula can also be used to remove the bismuth oxide crystalline layer that forms on the surface.[10]

  • For improved thermal contact and adhesion between the bismuth and the aluminum backing, an ultrasonic soldering iron can be used to treat the interface.[10] This helps in producing thinner targets with stronger adhesion.[10]

  • Allow the target to cool slowly to prevent cracking.

  • Measure the final mass and average thickness of the bismuth layer. Targets can range from 200 µm to over 600 µm in thickness.[3][9]

Protocol 2: Cyclotron Irradiation

The choice of an internal versus an external target system depends on the cyclotron capabilities and desired yield. Internal targets can often withstand higher beam currents, leading to greater ²¹¹At production.[3]

Parameters:

  • Particle Beam: Alpha particles (⁴He²⁺)

  • Incident Beam Energy: 28.0 - 29.1 MeV. An energy of ~29 MeV has been shown to optimize ²¹¹At yield while producing negligible ²¹⁰At.[5]

  • Beam Current:

    • External Targets: Typically limited to 15-20 µA.[3]

    • Internal Targets: Can accommodate higher currents, from 50 µA up to 100 µA or more, with sufficient cooling.[2][3]

  • Irradiation Time: 1.5 to 8 hours, depending on the required activity.[3][8]

Procedure:

  • Mount the prepared bismuth target onto the cyclotron's target holder.

  • Ensure the target cooling system (e.g., flowing helium gas on the front, chilled water on the back) is operational.[9][11]

  • Evacuate the target station and establish the alpha beam.

  • Irradiate the target for the predetermined duration, monitoring beam current and target integrity throughout the run.

  • After irradiation, allow for a brief cooling period before safely removing the target and transferring it to a shielded hot cell for chemical processing.

cluster_workflow General Astatine-211 Production Workflow Start Start TargetPrep 1. Bismuth Target Preparation Start->TargetPrep Irradiation 2. Cyclotron Irradiation TargetPrep->Irradiation Separation 3. At-211 Separation Irradiation->Separation QC 4. Quality Control Separation->QC FinalProduct Final Product: Purified At-211 QC->FinalProduct

Diagram 2: High-level workflow for Astatine-211 production.
Protocol 3: Astatine-211 Separation by Dry Distillation

This method leverages the volatility of astatine at elevated temperatures to separate it from the non-volatile bismuth target.

Materials:

  • Tube furnace or induction heater

  • Quartz distillation tube

  • Gas flow line (Helium or Argon)

  • Cold trap (e.g., PFA tube cooled with liquid nitrogen or chilled methanol)[1][12]

  • Collection solvent (e.g., chloroform, methanol)

Methodology:

  • Place the irradiated bismuth target into a quartz tube situated within a furnace.

  • Heat the target to 600-650°C.[12] At this temperature, the ²¹¹At will sublimate from the molten bismuth.

  • Pass an inert gas stream (e.g., Helium) over the target to carry the volatilized ²¹¹At out of the furnace.[1]

  • The gas stream is directed through a cold trap, where the ²¹¹At condenses and is trapped on the cold surface.

  • After the distillation is complete (typically 30-60 minutes), elute the trapped ²¹¹At from the cold trap using a small volume of a suitable solvent.

  • Typical recovery yields for this method are between 50% and 77%.[1][12]

cluster_distillation Dry Distillation Protocol Target Irradiated Bi Target in Quartz Tube Furnace Heat to 600-650°C Target->Furnace Place in Furnace Trap Cold Trap (Liquid N₂) Furnace->Trap At-211 vapor Gas Inert Gas Flow (Helium) Gas->Target Carry Volatilized At-211 Elute Elute with Solvent Trap->Elute Wash trap Product Purified At-211 in Solution Elute->Product

Diagram 3: Workflow for the dry distillation of Astatine-211.
Protocol 4: Astatine-211 Separation by Wet Chemistry (Extraction Chromatography)

Wet chemistry methods involve dissolving the target and separating the astatine using liquid-phase techniques. Recent advancements have focused on rapid and high-yield extraction chromatography.[10][13]

Materials:

  • Concentrated nitric acid (HNO₃)

  • Extraction chromatography column (e.g., Pre-Filter resin or ketone-infused porous beads)[13][14]

  • Hydrochloric acid (HCl)

  • Sodium hydroxide (NaOH)

  • Automated fluidic system (optional, but recommended for speed and radiation safety)[15][16]

Methodology:

  • Target Dissolution: Dissolve the irradiated portion of the bismuth target in concentrated (e.g., 10 M) nitric acid.[8][16] This can be done in a dedicated, sealed dissolution chamber to contain volatile astatine.[8]

  • Column Preparation: Condition the extraction chromatography column according to the manufacturer's instructions.

  • Loading: Load the dissolved target solution directly onto the column. Astatine species (e.g., AtO⁺) form complexes with the column's functional groups (like ketones), while bismuth passes through.[10][13]

  • Washing: Wash the column with dilute acid (e.g., 1.5 M HCl) and then water to remove any remaining bismuth.[16]

  • Elution: Elute the purified ²¹¹At from the column using a stripping agent, such as 2 M NaOH.[16]

  • This entire automated process can be completed in as little as 10-20 minutes with recovery yields of 95% or higher.[13][15][17]

Data Presentation: Summary of Production Parameters

The following tables summarize quantitative data from various facilities and studies on the production of astatine-211.

Table 1: Cyclotron Irradiation Parameters and Astatine-211 Yields

Facility/StudyTarget SystemBeam Energy (MeV)Beam Current (µA)Irradiation Time (h)Reported Yield (MBq/µA·h)Max. Activity Produced (GBq)Citation(s)
University of WashingtonInternal28.0554.028 ± 36.6[3]
University of WashingtonExternal29.0584.0~18.54.3[5]
Texas A&M UniversityInternal28.84 - 88.0~22.40.89 ± 0.08[5][8]
Duke UniversityInternalNot specified1001.0~75 mCi/hr (~2775 MBq/hr)~7.4 (200 mCi)[2]
Henri Becquerel/GIP ARRONAXExternal28.3152.041Not specified[3]

Table 2: Comparison of Astatine-211 Separation Methods

Separation MethodPrincipleProcessing TimeRecovery YieldPurity/Decontamination Factor (from Bi)Citation(s)
Dry DistillationSublimation~1 - 1.5 hours55 - 77%High[2][12]
Wet Chemistry (Manual)Solvent ExtractionSeveral hours78 ± 11%Good[5]
Wet Chemistry (Automated Te-column)Chromatography< 2 hours88 - 95%High (Bi < 0.031 ppm)[16]
Wet Chemistry (Automated Ketone Resin)Extraction Chrom.10 - 20 minutes≥ 95%≥ 100,000[8][10][15][17]

These notes provide a comprehensive overview and practical protocols for the cyclotron production and purification of astatine-211. Adherence to these methodologies, with appropriate consideration for radiation safety and facility-specific parameters, can enable the reliable production of this valuable radionuclide for therapeutic research and clinical applications.

References

Application Notes and Protocols for the Separation and Purification of Astatine-211 from Bismuth Targets

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Astatine-211 (²¹¹At), a promising alpha-emitting radionuclide for targeted alpha therapy (TAT), is produced by the irradiation of natural bismuth (²⁰⁹Bi) targets with alpha particles, typically in a cyclotron, via the ²⁰⁹Bi(α,2n)²¹¹At nuclear reaction.[1][2] The short half-life of ²¹¹At (7.2 hours) necessitates rapid and efficient separation and purification from the bulk bismuth target material to maximize its availability for radiolabeling and subsequent therapeutic applications.[3][4] This document provides detailed application notes and protocols for the three primary methods of ²¹¹At separation and purification: dry distillation, wet chemistry (solvent extraction), and chromatography.

Astatine's chemistry is complex, exhibiting characteristics of both halogens and metalloids.[5][6] This unique chemical nature influences the design of separation protocols. The choice of method often depends on the desired final chemical form of the astatine, the required purity, the available infrastructure, and the desired scale of production.

Quantitative Data Summary

The following tables summarize key quantitative data for the different separation and purification methods, allowing for a comparative evaluation of their performance.

Table 1: Comparison of Astatine-211 Separation Methods

ParameterDry DistillationWet Chemistry (Solvent Extraction)Chromatography
Recovery Yield 79 ± 3% (final)[2][7], ~90% (initial isolation)[5]~78%[8][9], 88-95% (with Te column)[10]87-93%
Processing Time 1-2 minutes (distillation)[2][7], Total: < 30 minutes[10]~1 hour[5]10-20 minutes[3][4][11]
Radionuclidic Purity High[5]High[5]>99%
Advantages Fast, simple equipment[5]High and reproducible yields[10][12], avoids volatile 211At⁰[10][12]Rapid, high purity, potential for automation[11][13][14]
Disadvantages Lower and less reproducible yields compared to wet methods[10][12]Use of hazardous solvents (e.g., di-isopropyl ether)[5], limited final chemical forms[10][12]Requires specific column materials, may require target dissolution[11]

Experimental Protocols

Dry Distillation

Dry distillation is a rapid method that leverages the volatility of astatine to separate it from the less volatile bismuth target.

Principle: The irradiated bismuth target is heated in a furnace to a temperature above the boiling point of astatine (337°C) but below the boiling points of bismuth (1564°C) and polonium (962°C), a potential byproduct.[2][5] An inert gas stream carries the volatilized astatine to a cold trap where it is condensed.

Protocol:

  • Target Preparation: After irradiation, the bismuth target is removed from its aluminum backing. This can be done mechanically.

  • Apparatus Setup: A quartz tube is placed inside a tube furnace. The irradiated bismuth is placed in the center of the quartz tube. One end of the tube is connected to an inert gas supply (e.g., argon or nitrogen), and the other end is connected to a cold trap. The cold trap can be a PEEK capillary or a cooled glass vessel.[7]

  • Distillation: The furnace is heated to a temperature between 650°C and 900°C.[2][5] A gentle stream of inert gas is passed through the tube.

  • Collection: The volatilized astatine is carried by the gas stream and condenses in the cold trap, which is typically cooled with liquid nitrogen or a dry ice/acetone bath. The distillation is usually complete within 1-2 minutes.[2][7]

  • Recovery: The condensed astatine is then dissolved in a suitable solvent (e.g., chloroform, methanol, ethanol, or water) for subsequent use.[2][15]

Diagram of Dry Distillation Workflow

Dry_Distillation start Irradiated Bi Target furnace Heat in Furnace (650-900°C) with Inert Gas Flow start->furnace trap Condense Volatile At in Cold Trap furnace->trap dissolve Dissolve At in Suitable Solvent trap->dissolve end Purified 211At Solution dissolve->end

Caption: Workflow for the separation of astatine via dry distillation.

Wet Chemistry (Solvent Extraction)

This method involves dissolving the bismuth target in acid and then selectively extracting the astatine using an organic solvent.

Principle: Astatine can be extracted from an acidic aqueous solution into an immiscible organic solvent. The choice of acid and solvent is crucial for selective separation from bismuth. Di-isopropyl ether (DIPE) is a commonly used and effective solvent for this purpose.[2][5]

Protocol:

  • Target Dissolution: The irradiated bismuth target is dissolved in concentrated nitric acid (>99% efficiency of transferring ²¹¹At to the solution).[8]

  • Acid Removal: The nitric acid is removed by distillation.[8]

  • Residue Dissolution: The remaining residue containing bismuth and astatine is dissolved in 8 M hydrochloric acid.[8]

  • Solvent Extraction: The astatine is extracted from the 8 M HCl solution into an equal volume of di-isopropyl ether (DIPE) by vigorous mixing.[8] The phases are allowed to separate, and the organic phase containing the astatine is collected.

  • Back-Extraction: The astatine can be back-extracted from the DIPE into a basic solution, such as sodium hydroxide (NaOH), if an aqueous solution of astatide is desired.[8][16]

  • Final Product: The resulting solution contains the purified astatine.

Diagram of Wet Chemistry (Solvent Extraction) Workflow

Wet_Chemistry cluster_dissolution Target Dissolution cluster_extraction Solvent Extraction start Irradiated Bi Target dissolve_hno3 Dissolve in conc. HNO3 start->dissolve_hno3 remove_hno3 Remove HNO3 by Distillation dissolve_hno3->remove_hno3 dissolve_hcl Dissolve Residue in 8M HCl remove_hno3->dissolve_hcl extract_dipe Extract 211At into DIPE dissolve_hcl->extract_dipe back_extract Back-extract 211At into NaOH (optional) extract_dipe->back_extract end Purified 211At Solution back_extract->end

Caption: Workflow for astatine separation using wet chemistry.

Chromatography

Chromatographic methods offer rapid and highly selective separation of astatine from bismuth.

Principle: This technique utilizes a stationary phase (resin) packed in a column that selectively retains astatine while allowing bismuth and other impurities to pass through. The retained astatine is then eluted with a suitable solvent. Recent developments have focused on extraction chromatography using beads impregnated with organic molecules like ketones.[3][4][11]

Protocol:

  • Target Dissolution: The irradiated bismuth target is dissolved in nitric acid.[3][11]

  • Column Preparation: A chromatography column is packed with a suitable resin. For example, porous beads infused with 3-octanone.[17]

  • Loading: The nitric acid solution containing the dissolved target is loaded directly onto the column.[17]

  • Washing: The column is washed with nitric acid and then water to remove the bismuth and other impurities.[17]

  • Elution: The purified astatine is eluted from the column using a solvent such as ethanol.[17] The entire process can be completed in 10-20 minutes.[3][11]

Diagram of Chromatography Workflow

Chromatography start Irradiated Bi Target dissolve Dissolve in HNO3 start->dissolve load Load Solution onto Chromatography Column dissolve->load wash Wash with HNO3 and Water load->wash elute Elute 211At with Ethanol wash->elute end High-Purity 211At Solution elute->end

Caption: Workflow for astatine purification via chromatography.

Conclusion

The separation and purification of astatine-211 from bismuth targets is a critical step in the production of this valuable radionuclide for targeted alpha therapy. The choice of method—dry distillation, wet chemistry, or chromatography—will depend on the specific requirements of the research or clinical application. Dry distillation offers speed, while wet chemistry provides high, reproducible yields.[5][10][12] Recent advancements in chromatography present a rapid and highly efficient method for obtaining high-purity astatine-211, with the potential for automation to streamline production and enhance safety.[11][13] Careful consideration of the advantages and disadvantages of each technique, as outlined in this document, will enable researchers and drug development professionals to select the most appropriate protocol for their needs.

References

Application Notes and Protocols for Astatine-211 in Alpha-Immunotherapy of Leukemia

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Targeted Alpha Therapy (TAT) represents a promising frontier in the treatment of hematological malignancies, including leukemia. Astatine-211 (²¹¹At), an alpha-emitting radionuclide, is particularly well-suited for this application due to its high linear energy transfer (LET) and short-range, high-energy alpha particles. These properties allow for potent and localized cytotoxicity to cancer cells while minimizing damage to surrounding healthy tissues.[1][2][3] This document provides detailed application notes and experimental protocols for the use of astatine-211 in alpha-immunotherapy for leukemia, focusing on preclinical and translational research.

Astatine-211 decays with a half-life of 7.2 hours, emitting alpha particles that induce double-strand DNA breaks in target cells, leading to effective cell killing.[1][4] When conjugated to monoclonal antibodies (mAbs) that target leukemia-specific antigens such as CD123, CD45, or CD25, ²¹¹At can be selectively delivered to the site of the disease.[1][5][6] Preclinical studies have demonstrated significant anti-leukemic efficacy and prolonged survival in animal models, supporting the clinical translation of this approach.[1][5][7] Several clinical trials are underway to evaluate the safety and efficacy of ²¹¹At-based radioimmunotherapy in patients with leukemia.[8][9]

Quantitative Data Summary

The following tables summarize key quantitative data from preclinical studies on ²¹¹At-alpha-immunotherapy for leukemia.

Table 1: In Vivo Efficacy of ²¹¹At-Labeled Anti-CD123 mAb in a Disseminated Leukemia Model (MOLM-13 cells)

Treatment GroupDose of ²¹¹At (µCi)Median Survival (days)Statistical Significance (vs. Control)Reference
Control (Untreated)021-[1]
10C4-B10 mAb (unlabeled)032P=0.0014[1]
²¹¹At-10C4-B101031P<0.0001[1]
²¹¹At-10C4-B102045.5P=0.031 (vs. 10C4-B10 alone)[1]
²¹¹At-10C4-B104049P<0.004 (vs. 10 µCi)[1]

Table 2: In Vivo Efficacy of ²¹¹At-7G7/B6 (anti-CD25) in a Murine Model of Adult T-cell Leukemia

Treatment GroupDose of ²¹¹At (µCi/MBq)OutcomeStatistical SignificanceReference
Control0--[5]
Daclizumab (unmodified anti-Tac)0 (100 µg weekly)Prolonged survivalP < .001 (vs. Control)[5]
²¹¹At-7G7/B612 / 0.444Prolonged survivalP < .001 (vs. Control)[5]
²¹¹At-7G7/B6 + Daclizumab12 / 0.444Enhanced antitumor effectP < .05 (vs. single agents)[5]

Table 3: In Vitro Cytotoxicity of Free Astatine-211

Cell LineIncubation Time (hours)IC₅₀ (MBq/mL)Reference
LLC720.125–0.25[10]
HeLa720.125–0.25[10]
AD293720.125–0.25[10]

Experimental Protocols

Protocol 1: Production and Purification of Astatine-211

Astatine-211 is typically produced by irradiating a bismuth-209 target with alpha particles in a cyclotron.[4][11]

Materials:

  • Bismuth-209 target

  • Cyclotron (capable of producing a ~28-29 MeV alpha beam)[4]

  • Nitric acid (concentrated)

  • Hydrochloric acid

  • Diisopropyl ether (DIPE)

  • Sodium hydroxide

  • Apparatus for dry or wet chemistry extraction[12][13]

Procedure:

  • Irradiation: Irradiate the bismuth-209 target with an alpha particle beam of approximately 28-29 MeV.[4] This energy range is optimal to maximize the ²⁰⁹Bi(α,2n)²¹¹At reaction and minimize the production of the long-lived ²¹⁰At isotope.[4]

  • Extraction (Wet Chemistry Method): [12] a. Dissolve the irradiated bismuth target in concentrated nitric acid. b. Remove the nitric acid by distillation. c. Dissolve the residue in hydrochloric acid. d. Perform multiple liquid-liquid extraction steps using diisopropyl ether (DIPE) to isolate the astatine. e. Extract the astatine from the DIPE phase into a sodium hydroxide solution. f. Adjust the pH of the final solution for subsequent antibody labeling.

  • Extraction (Dry Distillation Method): a. Heat the irradiated bismuth target in a furnace under a stream of inert gas. b. Astatine-211, being volatile, will be carried by the gas stream. c. Trap the volatilized ²¹¹At in a cooled capillary tube or a suitable solvent.

Protocol 2: Radiolabeling of Monoclonal Antibodies with Astatine-211

Direct labeling of antibodies with astatine is often unstable in vivo. Therefore, bifunctional chelating agents are used to attach ²¹¹At to the antibody.[12]

Method 1: Using N-succinimidyl 3-(trimethylstannyl)benzoate [14]

Materials:

  • Monoclonal antibody (e.g., anti-CD123, anti-CD45)

  • N-succinimidyl 3-(trimethylstannyl)benzoate

  • Astatine-211 in a suitable solvent

  • Oxidizing agent (e.g., N-chlorosuccinimide)

  • Size-exclusion chromatography columns (e.g., PD-10)

  • Phosphate-buffered saline (PBS)

Procedure:

  • Preparation of the Astatination Agent: React N-succinimidyl 3-(trimethylstannyl)benzoate with ²¹¹At in the presence of an oxidizing agent to form N-succinimidyl p-[²¹¹At]astatobenzoate.[15]

  • Conjugation to Antibody: a. Incubate the purified N-succinimidyl p-[²¹¹At]astatobenzoate with the monoclonal antibody in a suitable buffer (e.g., carbonate buffer, pH 8.5). b. The succinimidyl ester group will react with primary amines (e.g., lysine residues) on the antibody.

  • Purification: a. Purify the ²¹¹At-labeled antibody from unconjugated ²¹¹At and byproducts using size-exclusion chromatography. b. Elute the radiolabeled antibody with PBS.

  • Quality Control: a. Determine the radiochemical purity of the final product using methods like instant thin-layer chromatography (ITLC) or high-performance liquid chromatography (HPLC). b. Measure the specific activity (e.g., in mCi/mg or MBq/mg).

Method 2: Using Boron Cage (B10) Conjugates [1][6]

Materials:

  • Monoclonal antibody

  • Isothiocyanatophenethyl-ureido-closo-decaborate(2-) (B10)

  • Astatine-211

  • Conjugation and labeling buffers

Procedure:

  • Conjugation of B10 to Antibody: a. React the monoclonal antibody with the B10 reagent. The isothiocyanate group will react with amine groups on the antibody.

  • Astatination: a. Incubate the B10-conjugated antibody with ²¹¹At under appropriate conditions to facilitate the labeling of the boron cage.

  • Purification and Quality Control: a. Follow the purification and quality control steps as described in Method 1.

Protocol 3: In Vitro Cytotoxicity Assay

Materials:

  • Leukemia cell lines (e.g., MOLM-13, KG-1)

  • ²¹¹At-labeled monoclonal antibody

  • Unlabeled monoclonal antibody (as control)

  • Cell culture medium and supplements

  • 96-well plates

  • Cell viability assay reagent (e.g., MTS, CellTiter-Glo)

  • Plate reader

Procedure:

  • Cell Seeding: Seed leukemia cells in 96-well plates at a predetermined density and allow them to adhere or stabilize overnight.

  • Treatment: a. Prepare serial dilutions of the ²¹¹At-labeled antibody and the unlabeled antibody control. b. Add the different concentrations of the antibodies to the cells. Include an untreated control group.

  • Incubation: Incubate the plates for a specified period (e.g., 72 hours) at 37°C in a humidified incubator with 5% CO₂.

  • Viability Assessment: a. Add the cell viability reagent to each well according to the manufacturer's instructions. b. Incubate for the recommended time. c. Measure the absorbance or luminescence using a plate reader.

  • Data Analysis: a. Calculate the percentage of cell viability relative to the untreated control. b. Plot the viability against the concentration of the ²¹¹At-labeled antibody to determine the IC₅₀ value (the concentration that inhibits 50% of cell growth).

Protocol 4: In Vivo Leukemia Model and Alpha-Immunotherapy

Materials:

  • Immunodeficient mice (e.g., NRG, NOD/SCID)

  • Luciferase-expressing leukemia cells (e.g., MOLM-13LUC) for bioluminescence imaging

  • ²¹¹At-labeled monoclonal antibody

  • Unlabeled antibody and saline for control groups

  • Bioluminescence imaging system

  • Anesthesia

Procedure:

  • Leukemia Engraftment: a. Intravenously inject a known number of leukemia cells (e.g., 2 x 10⁵ MOLM-13LUC cells) into the tail vein of the immunodeficient mice.[1]

  • Tumor Burden Monitoring: a. Monitor the engraftment and progression of leukemia using bioluminescence imaging at regular intervals.

  • Treatment Administration: a. Once the leukemia is established (e.g., 2 days post-injection), randomize the mice into treatment and control groups.[1] b. Administer a single intravenous dose of the ²¹¹At-labeled antibody, unlabeled antibody, or saline.

  • Efficacy Assessment: a. Continue to monitor tumor burden using bioluminescence imaging. b. Monitor the survival of the mice daily. c. Record any signs of toxicity, such as weight loss or changes in behavior.

  • Data Analysis: a. Compare the tumor growth rates between the different treatment groups. b. Generate Kaplan-Meier survival curves and perform statistical analysis (e.g., log-rank test) to compare survival between groups.

Visualizations

astatine_decay_pathway 211At 211At 211Po 211Po 211At->211Po Electron Capture (58.2%) 207Pb 207Pb 211At->207Pb α decay (5.87 MeV) (41.8%) 211Po->207Pb α decay (7.45 MeV) 207Bi 207Bi

Caption: Decay pathway of Astatine-211.

experimental_workflow cluster_preclinical Preclinical Evaluation Workflow A Produce & Purify 211At B Radiolabel Monoclonal Antibody A->B C In Vitro Cytotoxicity Assays B->C E Administer 211At-mAb B->E D Establish In Vivo Leukemia Model D->E F Monitor Tumor Burden & Survival E->F G Analyze Efficacy & Toxicity F->G

Caption: Workflow for preclinical evaluation of ²¹¹At-immunotherapy.

signaling_pathway cluster_cell Mechanism of Action At_mAb 211At-labeled mAb Antigen Leukemia Cell Antigen (e.g., CD123) At_mAb->Antigen Binding Alpha α-particle Emission At_mAb->Alpha Decay Cell Leukemia Cell DSB DNA Double-Strand Breaks Alpha->DSB Induces Apoptosis Apoptosis / Cell Death DSB->Apoptosis Leads to

Caption: Mechanism of ²¹¹At-alpha-immunotherapy.

References

Troubleshooting & Optimization

Astatine-211 Production Technical Support Center

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the Astatine-211 (²¹¹At) Production Technical Support Center. This resource is designed for researchers, scientists, and drug development professionals to address common challenges and questions encountered during the production of this promising radionuclide for targeted alpha therapy.

Troubleshooting Guide

This guide provides solutions to specific issues that may arise during the ²¹¹At production workflow, from target preparation to final purification.

Issue Potential Cause(s) Recommended Solution(s)
Low ²¹¹At Yield Suboptimal Alpha Beam Energy: Incorrect beam energy can reduce the cross-section for the ²⁰⁹Bi(α, 2n)²¹¹At reaction.[1][2][3]Optimize the incident alpha particle energy. The ideal range is typically 28-29 MeV to maximize ²¹¹At production while minimizing the formation of the undesirable ²¹⁰At isotope.[1][2][3]
Target Melting/Damage: Bismuth has a low melting point (272°C) and poor thermal conductivity.[1][2][4][5] Non-uniform beam distribution can create hot spots, leading to melting and loss of ²¹¹At.[5][6]- Ensure uniform beam coverage of the target. A custom Faraday cup viewer can help diagnose and correct non-uniform beams.[6]- Implement efficient target cooling systems, such as flowing helium gas over the front and chilled water on the back of the target.[1][2]- Use a grazing angle for the beam to spread the energy over a larger surface area.[2]- Reduce the amount of bismuth plated on the target; thinner layers can handle higher beam currents without melting.[7]
Inefficient Extraction: Both dry distillation and wet chemistry methods have potential pitfalls that can lead to low recovery.For Dry Distillation: - Ensure the furnace reaches the optimal temperature range of 650°C–900°C.[1]- Check for leaks in the gas flow system carrying the volatilized astatine.- Optimize the trapping method (e.g., cold trap) to efficiently capture the ²¹¹At.[1][2]For Wet Chemistry: - Ensure complete dissolution of the bismuth target in concentrated nitric acid.[8][9]- Use an appropriate and immiscible organic solvent for extraction, such as di-isopropyl ether (DIPE).[1][8][9]- Optimize the pH and molarity of the aqueous and organic phases for efficient partitioning of ²¹¹At.
²¹⁰At Contamination Alpha Beam Energy Too High: The production of ²¹⁰At via the ²⁰⁹Bi(α, 3n)²¹⁰At reaction has a threshold around 28.4 MeV.[2][3]Carefully control and monitor the incident alpha particle energy to keep it below the threshold for significant ²¹⁰At production, ideally around 28-29 MeV.[1][2][3]
Inconsistent Extraction Yields Variability in Manual Procedures: Manual extraction processes, especially wet chemistry, can be prone to inconsistencies between runs.[8]- Implement standardized and well-documented protocols.- Consider automation for extraction and purification steps to improve reproducibility.[8][10][11]
Radiolysis: The high radiation dose from ²¹¹At can degrade reagents and affect the chemical form of astatine, impacting subsequent labeling reactions.[12]Perform radiolabeling as soon as possible after purification to minimize the effects of radiolysis.[13]
Target Integrity Issues Poor Adhesion of Bismuth: Bismuth may not adhere well to the aluminum or copper backing, leading to target failure during irradiation.Optimize the bismuth deposition method. Techniques include melting and spreading with a spatula, pressing, or using an ultrasonic soldering iron to improve the bismuth-backing interface.[4]
Impurities in Target: The presence of oxides or other impurities can affect target performance and introduce unwanted side reactions.[4]Characterize targets using methods like SEM-EDS to identify and minimize impurities like oxygen and carbon.[4]

Frequently Asked Questions (FAQs)

1. What is the most common method for producing Astatine-211?

The most widely used method is the cyclotron bombardment of a natural bismuth-209 target with alpha particles, inducing the nuclear reaction ²⁰⁹Bi(α, 2n)²¹¹At.[1][2][14] This method is favored because it can produce ²¹¹At with high radionuclidic purity.[1]

2. What are the main challenges in Astatine-211 production?

The primary challenges include:

  • Limited Availability of Suitable Cyclotrons: Production requires a cyclotron capable of accelerating alpha particles to 28-30 MeV.[12][15]

  • Targetry: Bismuth's low melting point and poor thermal conductivity necessitate robust cooling and careful beam management to prevent the target from melting during irradiation.[1][2][4][5]

  • Efficient Extraction and Purification: Separating the minute quantities of ²¹¹At from the bulk bismuth target with high and reproducible yields can be complex.[1][8]

  • Short Half-Life: The 7.2-hour half-life of ²¹¹At requires that production, purification, and subsequent use in radiopharmaceutical development occur in a timely manner.[4][6][13]

3. What are the differences between dry distillation and wet chemistry for ²¹¹At extraction?

  • Dry Distillation: This method involves heating the irradiated bismuth target to a high temperature (650°C–900°C) to volatilize the astatine, which is then carried by an inert gas stream to a cold trap for collection.[1] It is a widely used technique.[1]

  • Wet Chemistry: This approach involves dissolving the entire bismuth target in a strong acid (typically concentrated nitric acid), followed by liquid-liquid extraction to separate the ²¹¹At.[1][8][9] This method can offer high and reproducible yields.[1]

4. How can I optimize the yield of my Astatine-211 production?

Yield optimization involves several factors:

  • Beam Energy: Operate in the 28-29 MeV range to maximize the ²⁰⁹Bi(α, 2n)²¹¹At reaction cross-section while minimizing ²¹⁰At production.[1][2][3]

  • Beam Current: Higher beam currents can increase production, but this must be balanced with the target's ability to dissipate heat. Internal target systems often allow for higher beam currents than external targets.[2]

  • Target Design: A well-designed target with efficient cooling and uniform bismuth deposition is crucial.[1][2][4]

  • Extraction Method: Both dry distillation and wet chemistry can achieve high yields (>90% and ~90% respectively) when optimized.[1][16] Automation of the extraction process can lead to higher and more consistent yields.[10][11]

5. What quality control measures are important for Astatine-211?

Key quality control tests include:

  • Radionuclidic Purity: Use gamma-ray spectrometry to ensure the absence of long-lived impurities, particularly ²¹⁰At.[17]

  • Radiochemical Purity: Techniques like radio-HPLC or radio-TLC are used to determine the chemical species of astatine (e.g., astatide, astatate) and ensure it is suitable for subsequent radiolabeling.[9][11]

  • Chemical Purity: Test for residual bismuth from the target material in the final product.[17]

  • Sterility and Endotoxin Levels: For clinical applications, the final product must be sterile and have low endotoxin levels.[17]

Quantitative Data Summary

The following tables summarize key quantitative data from various studies to aid in comparing different production and extraction parameters.

Table 1: Astatine-211 Production Yields

Cyclotron/Target SystemAlpha Beam Energy (MeV)Beam Current (µA)Reported Yield (MBq/µA·h)Reference
Internal Target System28.05528 ± 3[2]
Internal Target SystemNot specified>6541 ± 7[2][18]
General Range28-29.5Not specified16.3 to 41[2][3]
Duke University (Clinical Study)Not specified50-6027.75 ± 2.59[19]

Table 2: Comparison of Astatine-211 Extraction Methods

Extraction MethodTypical YieldTime RequiredKey AdvantagesKey DisadvantagesReferences
Dry Distillation 67 ± 16% (older method) to 92 ± 3% (novel procedure)1-2 minutes (distillation) to 20 minutesSimple setup, avoids large volumes of acidCan have variable yields, potential for ²¹¹At loss if not optimized[1][2][16][20]
Wet Chemistry (DIPE) ~78% (after corrections) to ~90%~1 hourHigh reproducibility, uses simple materialsUse of hazardous acids and organic solvents, multi-step process[1][9]
Wet Chemistry (Te-column) ~95% (decay corrected)~1.5 hours (semi-automated)High efficiency, suitable for automationProduct may contain trace amounts of tellurium[11]
Chromatography (3-octanone) High10-20 minutesRapid, uses mild chemicalsNewer method, may require further validation[21]

Experimental Protocols

Protocol 1: Dry Distillation for ²¹¹At Extraction

This protocol is a generalized procedure based on common practices.

  • Preparation:

    • Remove the irradiated bismuth target from the cyclotron.

    • Place the target in a quartz tube connected to a gas flow system (e.g., nitrogen or argon) and a collection trap.

    • The collection trap is typically a PEEK capillary or a vessel containing a suitable solvent, cooled with dry ice/ethanol or liquid nitrogen.[1]

  • Distillation:

    • Heat the quartz tube containing the target in a furnace. The temperature is typically ramped up to 650°C–900°C.[1]

    • Maintain a gentle flow of inert gas (e.g., nitrogen or argon) through the system to carry the volatilized ²¹¹At from the target to the trap.

  • Collection:

    • The volatilized ²¹¹At is trapped in the cold capillary or bubbled through the chosen solvent.

    • The distillation is typically complete within 2 to 20 minutes.[16][20]

  • Recovery:

    • If a cold trap is used, the collected ²¹¹At is then dissolved in a small volume of a suitable solvent, such as chloroform or methanol.[8][13]

Protocol 2: Wet Chemistry Extraction of ²¹¹At

This protocol outlines a common wet chemistry procedure for isolating ²¹¹At.

  • Target Dissolution:

    • Place the irradiated bismuth target in a reaction vessel.

    • Add concentrated nitric acid to completely dissolve the bismuth and the contained ²¹¹At. This process releases NOx fumes and should be performed in a well-ventilated fume hood.[9][22]

  • Nitric Acid Removal:

    • Gently heat the solution to distill off the excess nitric acid.[9]

  • Residue Re-dissolution:

    • Dissolve the remaining residue in a specific concentration of hydrochloric acid (e.g., 8 M HCl).[9]

  • Liquid-Liquid Extraction:

    • Transfer the HCl solution to a separation funnel.

    • Add an equal volume of di-isopropyl ether (DIPE), cap the funnel, and shake vigorously to extract the ²¹¹At into the organic phase.[9]

    • Allow the layers to separate and collect the organic (DIPE) layer containing the ²¹¹At.

  • Back Extraction (Optional but common):

    • To transfer the ²¹¹At into an aqueous solution suitable for radiolabeling, the DIPE layer can be mixed with a basic solution (e.g., NaOH). The ²¹¹At will be back-extracted into the aqueous phase.[9]

Visualizations

experimental_workflow cluster_production Astatine-211 Production cluster_extraction Extraction & Purification cluster_qc Quality Control & Use start Bismuth-209 Target irradiation Cyclotron Irradiation (α, 2n reaction) start->irradiation 28-29 MeV α-beam irradiated_target Irradiated Target (Bi + 211At) irradiation->irradiated_target dry_dist Dry Distillation (650-900°C) irradiated_target->dry_dist Option 1 wet_chem Wet Chemistry (Acid Dissolution) irradiated_target->wet_chem Option 2 trap Cold Trap Collection dry_dist->trap dry_product Purified 211At (in solvent) trap->dry_product qc Quality Control - Radionuclidic Purity - Radiochemical Purity dry_product->qc extraction Solvent Extraction (e.g., DIPE) wet_chem->extraction wet_product Purified 211At (in solvent) extraction->wet_product wet_product->qc labeling Radiolabeling for Drug Development qc->labeling

Caption: Workflow for Astatine-211 production, from target irradiation to final use.

troubleshooting_logic start Low 211At Yield Detected check_beam Check Beam Parameters? start->check_beam check_target Check Target Integrity? check_beam->check_target Parameters OK optimize_energy Adjust Beam Energy (28-29 MeV) check_beam->optimize_energy Energy Issue uniform_beam Ensure Uniform Beam check_beam->uniform_beam Hot Spots check_extraction Check Extraction Process? check_target->check_extraction Target OK improve_cooling Improve Target Cooling check_target->improve_cooling Melting signs optimize_temp Optimize Distillation Temp. check_extraction->optimize_temp Dry Distillation check_solvent Verify Extraction Solvent & Conditions check_extraction->check_solvent Wet Chemistry

Caption: Troubleshooting logic for addressing low Astatine-211 yield.

References

Overcoming limitations of astatine's short half-life in research.

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the short-lived alpha-emitting radionuclide, astatine-211 (At-211).

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges in working with Astatine-211?

A1: The most significant challenge is its short half-life of 7.2 hours.[1][2] This necessitates rapid production, purification, radiolabeling, and administration.[2] Other challenges include limited availability due to the requirement of medium-energy cyclotrons for production, and the in vivo instability of many astatinated compounds, which can lead to deastatination and off-target toxicity.[1][3][4]

Q2: How is Astatine-211 produced?

A2: Astatine-211 is typically produced in a cyclotron by bombarding a natural bismuth target (²⁰⁹Bi) with alpha particles, inducing the nuclear reaction ²⁰⁹Bi(α,2n)²¹¹At.[1][5] To minimize the co-production of the undesirable long-lived isotope ²¹⁰At, the energy of the alpha particle beam is generally controlled to around 28-29 MeV.[4][6]

Q3: What are the key considerations for the logistics of Astatine-211 supply?

A3: Due to its rapid decay, the entire process from production to use is a race against time.[2] This requires close coordination between the cyclotron facility and the research laboratory. For facilities without a cyclotron, establishing a partnership with a production site that can provide reliable and timely delivery is crucial. Recent research suggests that transporting the irradiated bismuth target for local purification and immediate radiolabeling may be a more effective strategy than shipping the purified At-211 over long distances to maximize radiochemical yield.[2]

Q4: What are the main strategies for radiolabeling with Astatine-211?

A4: The two main strategies for forming a stable bond between At-211 and a targeting molecule are electrophilic and nucleophilic substitution reactions.[3] A common approach for labeling proteins, such as monoclonal antibodies, involves the use of bifunctional coupling agents like N-succinimidyl-3-(trimethylstannyl)benzoate (m-MeATE).[5][7] This can be done in a one-step or two-step procedure.[8] Research is ongoing to develop novel labeling approaches to enhance the in vivo stability of astatinated compounds.[3]

Q5: What is deastatination and why is it a concern?

A5: Deastatination is the cleavage of the bond between astatine and the targeting molecule in vivo. This is a major concern because free astatine can accumulate in healthy tissues, particularly the thyroid and stomach, leading to off-target toxicity and reduced therapeutic efficacy at the tumor site.[9][10][11] The stability of the astatine-biomolecule bond is a critical factor in the development of At-211 based radiopharmaceuticals.[9][11]

Troubleshooting Guides

Issue 1: Low Radiochemical Yield

Q: We are experiencing low radiochemical yields in our antibody labeling reactions. What are the potential causes and solutions?

A: Low radiochemical yield is a common issue in astatine chemistry. Here are several factors to investigate:

  • Timing of Radiolabeling: The time between At-211 purification and its use in a labeling reaction is critical. Studies have shown a negative exponential correlation between the time At-211 is stored in an unbound state and the radiochemical yield, especially at low precursor concentrations.[2]

    • Solution: Perform the radiolabeling reaction as soon as possible after purification of the At-211.[2]

  • Purity of Reagents: The purity of the precursor molecules, oxidizing agents, and solvents is crucial. Impurities can interfere with the reaction.

    • Solution: Use high-purity reagents and solvents. Ensure proper storage of reagents to prevent degradation.

  • Reaction Conditions: Suboptimal reaction conditions such as pH, temperature, and reaction time can significantly impact the yield.

    • Solution: Optimize the reaction conditions for your specific antibody and labeling chemistry. For the direct labeling of trastuzumab with m-MeATE, the reaction is almost instantaneous.[12]

  • Radiolysis: At high activities, the alpha particles emitted by At-211 can damage the targeting molecule and reagents, a phenomenon known as radiolysis.[1]

    • Solution: Work with appropriate concentrations of the precursor and consider the use of radioprotectants if radiolysis is suspected.

  • Oxidation State of Astatine: The desired oxidation state of astatine for the reaction may not be efficiently produced or maintained.

    • Solution: Ensure the correct type and concentration of oxidizing agent (e.g., N-iodosuccinimide) is used.[12]

Issue 2: Poor In Vivo Stability (Deastatination)

Q: Our preclinical studies show high uptake of Astatine-211 in the thyroid and stomach, suggesting in vivo deastatination. How can we improve the stability of our radiolabeled compound?

A: Improving in vivo stability is a key challenge in the development of astatinated radiopharmaceuticals. Consider the following strategies:

  • Choice of Labeling Chemistry: The type of chemical bond between astatine and the targeting molecule significantly influences its stability. The carbon-astatine bond can be labile.[9]

    • Solution: Explore alternative labeling strategies. For example, the use of closo-decaborate(2-) cages for labeling has been shown to result in conjugates that are very stable to in vivo deastatination compared to traditional benzoyl conjugates.[9]

  • Molecular Structure of the Linker: The structure of the bifunctional linker used to attach astatine to the biomolecule can impact stability.

    • Solution: Research suggests that incorporating bulky structures near the astatine-benzene bond can sterically hinder enzymes that may be responsible for deastatination.[10] For example, conjugating tri-D-glutamic acid or tri-D-lysine to an astatobenzoate has been shown to reduce uptake in the stomach and thyroid.[10]

  • Metabolism of the Targeting Molecule: Rapid metabolism of the targeting molecule can lead to the release of astatinated catabolites that are unstable.

    • Solution: Select targeting molecules with favorable pharmacokinetic properties. For smaller molecules, consider modifications that reduce their metabolic rate.

  • Preclinical Evaluation: A thorough preclinical evaluation is essential to assess in vivo stability.

    • Solution: Conduct comparative biodistribution studies with the corresponding radioiodinated (e.g., ¹²⁵I-labeled) conjugate. Differences in tissue distribution, particularly in the thyroid and stomach, can help quantify the extent of deastatination.[9][11]

Data Presentation

Table 1: Astatine-211 Production Yields from Various Cyclotron Facilities

Cyclotron FacilityAlpha Beam Energy (MeV)Beam Current (µA)Irradiation Time (h)Reported YieldReference
Copenhagen University Hospital291741.2-1.5 GBq[5]
Copenhagen University Hospital293242.8-3 GBq[5]
Duke UniversityNot specified100175 mCi/h[11]
Texas A&M University28.85.38~24 mCi[2]
Texas A&M University28.86.39~40 mCi[2]

Table 2: Comparison of Astatine-211 Radiolabeling Methods

MethodTargeting MoleculePrecursor/ReagentRadiochemical YieldReaction TimeReference
Electrophilic DestannylationTrastuzumabN-succinimidyl-3-(trimethylstannyl)benzoate68-81%~1 min[12]
Electrophilic DestannylationAntimelanoma Ab (NR-ML-05)N-succinimidyl p-(tri-n-butylstannyl)benzoate40-60% (conjugation)Not specified[11]
Nucleophilic SubstitutionPhenylalanineIodo/Bromo-phenylalanine52-85%Not specified[3]
Electrophilic DesilylationPhenylalanine4-triethylsilyl-L-phenylalanine65-85%10 min[3]
Diazonium Salt ReactionProteins1,4-diaminobenzene50-55%1 h[3]
Electrophilic SubstitutionMethylene BlueMethylene Blue68 ± 6%15 min[3]

Experimental Protocols

Protocol: One-Step Radiolabeling of Trastuzumab with Astatine-211

This protocol is adapted from the direct labeling procedure described by Lindegren et al. (2008).[12][13]

Materials:

  • Trastuzumab conjugated with N-succinimidyl-3-(trimethylstannyl)benzoate (m-MeATE-trastuzumab conjugate) at 2.0 mg/mL in 0.2 M carbonate buffer (pH 8.5).

  • Astatine-211, purified and prepared as a dry residue.

  • N-iodosuccinimide (NIS) stock solution (30 mg/mL in methanol with 1% acetic acid).

  • NAP-5 columns (GE Healthcare) equilibrated with phosphate-buffered saline (PBS).

  • Reaction vials and standard laboratory equipment for handling radioactivity.

Procedure:

  • Preparation of Activated Astatine:

    • To the vial containing the dry residue of Astatine-211, add a calculated volume of the NIS stock solution. The amount of NIS should be in molar excess relative to the antibody conjugate.

    • Allow the activation reaction to proceed for a short period (e.g., 30 seconds) at room temperature.

  • Radiolabeling Reaction:

    • To the activated astatine solution, add the m-MeATE-trastuzumab conjugate solution. The reaction is rapid and proceeds almost instantaneously.[12]

    • Allow the reaction to proceed for 60 seconds at room temperature with gentle mixing.

  • Quenching (Optional but Recommended):

    • To quench any remaining stannyl groups on the immunoconjugate, a 20-fold molar excess of NIS over the antibody can be added at the end of the reaction.[13]

  • Purification:

    • Purify the astatinated antibody from unreacted astatine and other small molecules using a NAP-5 gel filtration column equilibrated with PBS.

    • Collect the protein fraction as the eluate.

  • Quality Control:

    • Determine the radiochemical purity of the final product using methods such as instant thin-layer chromatography (ITLC) or high-performance liquid chromatography (HPLC).

    • Measure the final activity and calculate the radiochemical yield and specific activity.

Mandatory Visualizations

Signaling Pathway: Mechanism of Action of Anti-CD38 Monoclonal Antibodies

CD38_Signaling_Pathway cluster_tumor_cell Multiple Myeloma Cell CD38 CD38 Apoptosis Apoptosis CD38->Apoptosis Direct Effects AntiCD38_mAb Anti-CD38 mAb (e.g., 211At-Daratumumab) AntiCD38_mAb->CD38 NK_Cell NK Cell Macrophage Macrophage Complement Complement Proteins Treg Regulatory T Cell (CD38+) MDSC MDSC (CD38+) ADCC ADCC NK_Cell->ADCC Mediates ADCP ADCP Macrophage->ADCP Mediates CDC CDC Complement->CDC Mediates Treg_Depletion Treg Depletion Treg->Treg_Depletion MDSC_Depletion MDSC Depletion MDSC->MDSC_Depletion ADCC->CD38 Kills Tumor Cell ADCP->CD38 Engulfs Tumor Cell CDC->CD38 Lyses Tumor Cell

Caption: Mechanisms of action of anti-CD38 monoclonal antibodies in multiple myeloma.[14][15][16][17]

Experimental Workflow: Preclinical Evaluation of a Novel ²¹¹At-Labeled Antibody

Preclinical_Workflow start Start: Novel Antibody Candidate conjugation Conjugation with Bifunctional Chelator start->conjugation radiolabeling Radiolabeling with 211At conjugation->radiolabeling qc1 In Vitro Quality Control: - Radiochemical Purity - Stability radiolabeling->qc1 binding_assay In Vitro Binding Assay: - Affinity (KD) - Immunoreactivity qc1->binding_assay Pass fail Stop/Optimize qc1->fail Fail in_vivo_studies In Vivo Studies (Tumor-bearing Mice) binding_assay->in_vivo_studies Pass binding_assay->fail Fail biodistribution Biodistribution & Pharmacokinetics in_vivo_studies->biodistribution therapy_study Therapeutic Efficacy Study in_vivo_studies->therapy_study toxicity_study Toxicity Assessment in_vivo_studies->toxicity_study dosimetry Dosimetry Calculations biodistribution->dosimetry data_analysis Data Analysis & Evaluation dosimetry->data_analysis therapy_study->data_analysis toxicity_study->data_analysis end Decision: Proceed to IND-enabling Studies data_analysis->end Favorable Outcome data_analysis->fail Unfavorable Outcome

Caption: Preclinical evaluation workflow for a new ²¹¹At-labeled antibody.[18][19][20]

References

Technical Support Center: Astatine-211 Radiolysis Mitigation

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to minimize the effects of radiolysis in astatine-211 (²¹¹At) solutions. Adherence to these guidelines can improve radiochemical yields, ensure product purity, and maintain the stability of ²¹¹At-labeled compounds.

Troubleshooting Guide

This guide addresses common issues encountered during experiments with astatine-211, with a focus on problems arising from radiolysis.

Issue Potential Cause Recommended Solution
Low Radiochemical Yield in Electrophilic Astatination Formation of Reduced Astatine Species: The high-energy alpha particles from ²¹¹At decay can create a reducing environment in the solution, leading to the formation of astatide (At⁻), a species less reactive in electrophilic substitution reactions.[1][2]Astatine Stabilization: Immediately after distillation, dissolve the ²¹¹At in methanol containing an oxidizing agent like N-chlorosuccinimide (NCS). This "stabilization" process maintains astatine in a reactive, oxidized state.[1][3][4]
Solvent-Mediated Radiolysis: Solvents like chloroform can undergo radiolysis, creating reactive species that compete with the desired astatination reaction.[5][6][7]Solvent Selection: Utilize methanol as the solvent for high-activity labeling reactions, as it has been shown to be more robust against radiolysis effects compared to chloroform in the context of N-succinimidyl 3-[²¹¹At]astatobenzoate (SAB) synthesis.[7]
Delayed Labeling Post-Purification: The time between ²¹¹At purification and its use in a labeling reaction allows for the accumulation of radiolytic products and reduced astatine species.[2][8][9]Timely Synthesis: Perform the radiolabeling as soon as possible after the dry distillation and purification of ²¹¹At to maximize the radiochemical yield, especially when high specific activity is required.[8][9]
Inconsistent Labeling Yields Variable Radiation Dose: The extent of radiolysis is directly related to the absorbed radiation dose. Higher activities or longer storage times lead to greater radiolytic effects.[1][10]Standardize Protocols: Maintain consistent protocols regarding the activity concentration, storage time, and temperature of your astatine solutions to ensure reproducible results.
Precursor Degradation: Radiolysis can also lead to the degradation of the precursor molecule intended for labeling.Increase Precursor Concentration: If permissible for your application, increasing the concentration of the precursor can help to counteract the effects of radiolysis and maintain higher radiochemical yields.[9]
Poor in vivo Stability of the Labeled Compound Weak Carbon-Astatine Bond: The inherent weakness of the C-At bond can lead to deastatination in vivo.[11][12][13][14]Chemical Structure Optimization: For developing new radiopharmaceuticals, consider strategies to enhance bond stability, such as the introduction of ortho-substituents or the use of more stable prosthetic groups.[11][12]
Release of Free Astatide: Deastatination leads to the release of free astatide, which can accumulate in tissues like the thyroid and stomach.[13]Blocking Agents: In preclinical and clinical settings, the use of blocking agents like potassium perchlorate can reduce the uptake of free astatide in non-target organs.[15]

Frequently Asked Questions (FAQs)

Q1: What is radiolysis and why is it a significant problem for astatine-211?

A1: Radiolysis is the decomposition of molecules by ionizing radiation. Astatine-211 is an alpha-emitter, and its high-energy alpha particles deposit a large amount of energy in a short range, causing significant radiolytic damage to the solvent and to the astatine species itself.[1][3] This can alter the chemical state of astatine, reducing its reactivity in labeling reactions and leading to lower radiochemical yields.[2][10]

Q2: What are the primary radiolytic products in an astatine-211 solution?

A2: A key radiolytic product is a reduced form of astatine, often designated as At(2), which is believed to be astatide (At⁻).[1][2] This species is not suitable for electrophilic substitution reactions. Additionally, the solvent can decompose; for instance, chloroform radiolysis can produce free radicals and chlorinated species that interfere with the astatination process.[5][6][7]

Q3: How does N-chlorosuccinimide (NCS) help in minimizing radiolysis effects?

A3: N-chlorosuccinimide (NCS) acts as an oxidizing agent. When added to the methanol solution used to collect ²¹¹At after distillation, it prevents the formation of the reduced, unreactive astatide species (At⁻). This "astatine stabilization" maintains the radionuclide in an oxidized state, which is necessary for efficient electrophilic labeling reactions, even at very high radiation doses.[1][3][4]

Q4: What is the impact of radiation dose on radiochemical yield?

A4: In the absence of a stabilizing agent like NCS, the radiochemical yield of electrophilic labeling reactions, such as the synthesis of SAB, decreases rapidly with increasing radiation dose.[1][3] This is due to the increased formation of the unreactive At(2) species at higher doses.[1][2] With NCS stabilization, high radiochemical yields can be maintained even at radiation doses exceeding 100,000 Gy.[1][3]

Q5: Can ascorbic acid be used to mitigate radiolysis?

A5: Ascorbic acid has been investigated for its role in astatine chemistry. It can be used to increase the radiochemical purity of astatide (At⁻) for applications where this reduced form is desired, such as for uptake via the sodium iodide symporter.[16][17] However, for electrophilic reactions where an oxidized astatine species is required, an oxidizing agent like NCS is more appropriate. Ascorbic acid can also be used as a quenching agent in some labeling reactions.[18]

Q6: How does the choice of solvent affect the stability of astatine solutions?

A6: The choice of solvent is critical. For example, in the synthesis of SAB at high activity levels, methanol was found to be a better solvent than chloroform.[7] Radiolysis of chloroform can lead to free-radical chlorination reactions that compete with the astatination reaction, thereby reducing the yield.[7]

Quantitative Data Summary

The following tables summarize key quantitative data from studies on minimizing radiolysis in astatine-211 solutions.

Table 1: Effect of NCS Stabilization on Astatine Speciation and SAB Radiochemical Yield

Radiation Dose (Gy)% of ²¹¹At as Reduced Species (At(2)) without NCS% of ²¹¹At as Reduced Species (At(2)) with NCSSAB Yield without NCSSAB Yield with NCS
< 1,000< 10%< 10%> 90%> 80%
~5,000Not specified< 10%~20%> 80%
~15,000~50%< 10%< 20%> 80%
>60,000Not specified< 10%Not specified> 80%
>100,000Not specified< 10%Not specified> 80%
Data synthesized from references[1][3].

Table 2: Influence of Time Post-Distillation on Radiochemical Yield

Time Post-DistillationRadiochemical YieldObservation
Short (as soon as possible)HighMaximizes yield, especially for high specific activity products.[8][9]
Long (e.g., 28 hours)DecreasedA negative exponential correlation between time and yield is observed, particularly at low precursor concentrations.[8][9]
Data synthesized from references[8][9].

Experimental Protocols

Protocol 1: Astatine-211 Stabilization with N-chlorosuccinimide (NCS)

Objective: To maintain astatine-211 in a reactive, oxidized state to ensure high radiochemical yields in subsequent electrophilic labeling reactions.

Materials:

  • Astatine-211, freshly produced and isolated via dry distillation.

  • Methanol (anhydrous).

  • N-chlorosuccinimide (NCS).

Procedure:

  • Prepare a stock solution of NCS in methanol. The final concentration in the astatine solution should be optimized for the specific application, but a starting point could be in the range of 100 µg of NCS.[2]

  • Immediately following the dry distillation of ²¹¹At from the bismuth target, elute the trapped astatine from the collection apparatus (e.g., PEEK tubing cryotrap) using the prepared NCS/methanol solution.[1][4]

  • Collect the ²¹¹At/NCS/methanol solution in a clean vial.

  • This "stabilized" astatine solution is now ready for use in electrophilic labeling reactions.

Protocol 2: General Procedure for Electrophilic Astatodestannylation of an Antibody Conjugate

Objective: To label a monoclonal antibody (mAb) conjugated with a tin precursor with stabilized astatine-211.

Materials:

  • Stabilized astatine-211 solution (from Protocol 1).

  • Tin precursor-conjugated monoclonal antibody (e.g., mAb conjugated with N-succinimidyl-3-(trimethylstannyl)benzoate).

  • Reaction buffer (e.g., citrate buffer, pH 5.5).

  • Quenching solution (e.g., sodium ascorbate).

  • Purification system (e.g., size exclusion chromatography).

Procedure:

  • Transfer a known activity of the stabilized ²¹¹At solution to a reaction vial.

  • Add the tin precursor-conjugated mAb in the appropriate reaction buffer.

  • Allow the reaction to proceed at room temperature or a slightly elevated temperature for a specified time (e.g., 1-2 minutes).[18]

  • Quench the reaction by adding a quenching solution like sodium ascorbate to stop the labeling process.[18]

  • Purify the astatinated antibody from unreacted astatine and other reagents using a suitable method like size exclusion chromatography.

  • Determine the radiochemical yield and purity of the final product using appropriate analytical techniques (e.g., radio-HPLC).

Visualizations

Radiolysis_Pathway cluster_solution Astatine-211 Solution cluster_reaction Labeling Reaction At211 ²¹¹At(I/III/V) (Reactive Species) Alpha_Particle α-particle emission At211->Alpha_Particle Decay Labeled_Product ²¹¹At-Labeled Product At211->Labeled_Product Successful Labeling At_minus At⁻ (Astatide - Reduced Species) Precursor Labeling Precursor At_minus->Precursor No Reaction Solvent Solvent (e.g., Methanol) Radical_Species Solvent Radicals Side_Products Side Products Radical_Species->Side_Products Competing Reactions Alpha_Particle->At_minus Reduction Alpha_Particle->Radical_Species Solvent Radiolysis Precursor->Labeled_Product

Caption: Radiolysis effects on astatine-211 solutions and labeling.

Mitigation_Workflow Start ²¹¹At Production (Cyclotron) Distillation Dry Distillation Start->Distillation Stabilization Immediate Elution with NCS in Methanol Distillation->Stabilization Recommended Path Unstabilized Elution with Methanol only Distillation->Unstabilized Problematic Path Labeling_Good Electrophilic Labeling Stabilization->Labeling_Good Radiolysis Radiolysis Occurs: Formation of At⁻ Unstabilized->Radiolysis Labeling_Bad Electrophilic Labeling Radiolysis->Labeling_Bad Yield_High High Radiochemical Yield Labeling_Good->Yield_High Yield_Low Low Radiochemical Yield Labeling_Bad->Yield_Low

Caption: Workflow for minimizing radiolysis effects in ²¹¹At labeling.

References

Technical Support Center: Optimizing Chelation Chemistry for Astatine-211

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with astatine-211 (²¹¹At). The information is designed to address specific issues that may be encountered during experimental procedures.

Frequently Asked Questions (FAQs)

Q1: Why is astatine-211 a promising radionuclide for targeted alpha therapy (TAT)?

Astatine-211 is considered a promising radionuclide for TAT due to its ideal nuclear properties. It decays with a half-life of 7.2 hours, which is long enough for radiolabeling and in vivo targeting, but short enough to minimize long-term radiation exposure.[1][2] Each decay of ²¹¹At results in the emission of a single high-energy alpha particle, which deposits a large amount of energy over a very short distance (a few cell diameters).[1][3][4] This high linear energy transfer (LET) is highly effective at killing cancer cells while sparing surrounding healthy tissue.[3][4] Additionally, the decay of ²¹¹At does not produce long-lived, alpha-emitting daughter radionuclides that could cause off-target toxicity.[3]

Q2: What are the main challenges in working with astatine-211?

The primary challenges in working with astatine-211 include:

  • Limited Availability: Astatine-211 is produced in cyclotrons and is not widely available.[2][3]

  • Unique Chemistry: Astatine is a halogen with some metallic properties, which makes its chemistry complex and distinct from other halogens like iodine.[2] Traditional chelation methods used for radiometals are generally not effective for astatine.[5]

  • In Vivo Instability: A significant hurdle is the in vivo deastatination of many ²¹¹At-labeled compounds, where the astatine atom detaches from the targeting molecule.[1][6][7] This can lead to off-target accumulation of astatine and potential toxicity.[1]

  • Radiolysis: At high radioactivity concentrations required for clinical applications, the alpha particles emitted by ²¹¹At can cause radiolysis of the solvent and the labeling reagents, leading to reduced radiochemical yields and the formation of impurities.[8]

Q3: What are the primary strategies for labeling molecules with astatine-211?

Due to astatine's unique chemistry, labeling strategies focus on forming stable covalent bonds rather than traditional chelation. The main approaches are:

  • Aryl Astatine-Carbon Bond Formation: This is the most common strategy and involves creating a bond between astatine and an aromatic ring.[1][2] A widely used method is electrophilic destannylation, where an aryl-tin precursor is reacted with an electrophilic form of astatine.[1][9][10][11]

  • Boron Cage Labeling: This approach involves the formation of a bond between astatine and a boron cage structure, such as a closo-decaborate.[12] These boron-astatine bonds have shown greater in vivo stability compared to some aryl-astatine bonds.[12]

Troubleshooting Guides

Low Radiochemical Yield

Problem: My radiolabeling reaction with astatine-211 is resulting in a low radiochemical yield.

Possible Cause Troubleshooting Suggestion
Incorrect Oxidation State of Astatine Astatine needs to be in the correct oxidation state for the specific reaction (e.g., electrophilic astatine for destannylation). Ensure the use of an appropriate oxidizing agent, such as N-iodosuccinimide (NIS) or N-chlorosuccinimide (NCS), to activate the astatine prior to the labeling reaction.[3][13]
Radiolysis at High Activity At high concentrations of ²¹¹At, radiolysis can generate reducing species that convert the reactive astatine to a non-reactive form. To mitigate this, consider adding a small amount of an oxidizing agent like NCS to the astatine solution immediately after purification to "stabilize" it.[8]
Delay Between Purification and Labeling The radiochemical yield can decrease the longer the purified astatine-211 is stored before use. It is recommended to perform the radiolabeling as soon as possible after purification.[14]
Low Precursor Concentration At low precursor concentrations, the impact of radiolysis and other side reactions on the yield is more pronounced. Increasing the concentration of the precursor molecule can sometimes improve the radiochemical yield.
Suboptimal Reaction Conditions Factors such as pH, temperature, and reaction time can significantly impact the yield. Review the literature for the optimal conditions for your specific labeling reaction and precursor. For example, electrophilic destannylation reactions are often rapid and can be performed at room temperature.[11][13]
In Vivo Instability (Deastatination)

Problem: My astatine-211 labeled compound shows significant uptake in the thyroid, stomach, and other non-target tissues in vivo, suggesting deastatination.

Possible Cause Troubleshooting Suggestion
Weak Astatine-Molecule Bond The carbon-astatine bond can be susceptible to cleavage in vivo, potentially through oxidative dehalogenation.[15][16]
Metabolism of the Carrier Molecule If the targeting molecule is rapidly metabolized, it can lead to the release of free astatine.
Structural Features of the Labeled Compound The chemical environment around the astatine atom can influence its stability.

Solutions and Mitigation Strategies:

  • Utilize More Stable Labeling Chemistries: Consider using labeling strategies known to form more stable bonds with astatine, such as those involving boron cages.[12]

  • Modify the Aryl-Astatine Linker: For aryl-astatine compounds, introducing certain functional groups can enhance in vivo stability. For example, adding ortho-substituents or a guanidinomethyl group to the aromatic ring has been shown to improve stability against deastatination.[4]

  • Use Non-Metabolizable Linkers: If possible, incorporate non-metabolizable linkers between the astatine-bearing moiety and the targeting biomolecule.

Quantitative Data on Astatine-211 Labeling

The following tables summarize reported radiochemical yields and in vitro stability data for various astatine-211 labeling methods.

Table 1: Radiochemical Yields of Astatine-211 Labeling Methods

Labeling MethodPrecursor/MoleculeOxidizing AgentRadiochemical Yield (%)Reference
Electrophilic DestannylationN-succinimidyl 3-(trimethylstannyl)benzoate conjugated to TrastuzumabN-iodosuccinimide68 - 81[13]
Electrophilic DestannylationN-succinimidyl 3-(tri-n-butylstannyl)benzoatetert-butyl hydroperoxide~20 (at high activity without stabilization)
Electrophilic DestannylationN-succinimidyl 3-(tri-n-butylstannyl)benzoateN-chlorosuccinimide (stabilized)>80 (at high activity)[8]
Electrophilic Desilylation4-triethylsilyl-L-phenylalanineN-chlorosuccinimide65 - 85[1][17]
Nucleophilic Halogen Exchange4-bromo-L-phenylalanineCu⁺ catalyst65 - 85
Dihydroxyboryl-Astatine Substitution4-borono-L-phenylalanineKI98.1 ± 1.9[6]

Table 2: In Vitro Stability of Astatine-211 Labeled Compounds

Labeled CompoundStability Assay ConditionsStability (% intact)Reference
[²¹¹At]SAB-2Rs15d (Nanobody)Not specified>95% radiochemical purity after labeling[3]
[²¹¹At]SAGMB-2Rs15d (Nanobody)Not specified>95% radiochemical purity after labeling[3]
Astatinated compounds with two ortho-dimethylcarbamoyl substituentsMurine plasma, 37°C, 1 h>90% purity[4]
Astatinated compounds without adjacent substituentsMurine plasma, 37°C, 1 hMinor deastatination observed[4]
Astatine-211 on gold nanoparticlesMouse serum, 37°C, 4 h>95%
Astatinated poly-L-lysine effectorsHuman serum albumin, 37°C, 24 hStable[18]

Experimental Protocols

Protocol 1: General Procedure for Electrophilic Destannylation of an Aryl-Tin Precursor

This protocol provides a general outline for labeling a molecule with astatine-211 via electrophilic destannylation. Specific conditions may need to be optimized for different precursors.

  • Preparation of Astatine-211:

    • Produce astatine-211 via the ²⁰⁹Bi(α,2n)²¹¹At nuclear reaction in a cyclotron.[1][2][3]

    • Isolate the astatine-211 from the bismuth target, typically by dry distillation.[1][3]

    • Dissolve the purified astatine-211 in a suitable solvent, such as chloroform or methanol. For high activity labeling, consider dissolving in methanol containing N-chlorosuccinimide (NCS) to stabilize the astatine.[8]

  • Activation of Astatine-211:

    • To the astatine-211 solution, add a solution of an oxidizing agent, such as N-iodosuccinimide (NIS) in methanol with 1% acetic acid.[3]

    • Allow the activation to proceed for a short period (e.g., 1 minute) at room temperature.[3]

  • Labeling Reaction:

    • Add the aryl-tin precursor (e.g., an N-succinimidyl-3-(trimethylstannyl)benzoate conjugated antibody) to the activated astatine-211 solution.[3][13] The pH of the precursor solution may need to be adjusted (e.g., to pH 5.5 with citric acid).[3]

    • The reaction is typically rapid and can be performed at room temperature for a few minutes.[3][13]

  • Quenching and Purification:

    • Quench the reaction by adding a reducing agent, such as sodium ascorbate.[3]

    • Purify the astatine-211 labeled product from unreacted astatine and other reagents using a suitable method, such as size exclusion chromatography (e.g., NAP-5 or PD-10 column) for macromolecules.[3]

Protocol 2: Quality Control by High-Performance Liquid Chromatography (HPLC)
  • System Setup:

    • Use a reversed-phase HPLC column (e.g., C18).

    • Employ a mobile phase gradient suitable for separating your labeled compound from impurities. A common mobile phase system is a gradient of water and acetonitrile, often with an additive like trifluoroacetic acid (TFA). For anionic species, ion-pair chromatography with an agent like tetra-n-butylammonium chloride may be used.[19]

    • Connect a UV detector and a radioactivity detector in series.[20]

  • Sample Preparation:

    • Dilute a small aliquot of the reaction mixture or purified product in the mobile phase.

    • Filter the sample through a 0.22 µm filter before injection.[21]

  • Analysis:

    • Inject the sample onto the HPLC column.

    • Monitor the elution profile with both the UV and radioactivity detectors.

    • Identify the peaks corresponding to the labeled product, unreacted astatine, and other impurities by comparing retention times with standards, if available.

    • Calculate the radiochemical purity by integrating the peak areas in the radioactivity chromatogram.

Protocol 3: In Vitro Serum Stability Assay
  • Incubation:

    • Incubate the purified astatine-211 labeled compound in human or mouse serum at 37°C.[18][22][23][24]

    • Take aliquots at various time points (e.g., 1, 4, and 24 hours).[18]

  • Analysis:

    • At each time point, analyze the aliquot to determine the percentage of intact labeled compound.

    • Suitable analytical methods include:

      • HPLC: To separate the intact compound from degradation products and free astatine.

      • Thin-Layer Chromatography (TLC): A simpler method for separating the labeled compound from free astatine.

      • Size Exclusion Chromatography: For macromolecules, to separate the intact labeled protein from smaller degradation products.

  • Data Interpretation:

    • Plot the percentage of intact labeled compound versus time to determine the stability profile.

Visualizations

experimental_workflow cluster_production Astatine-211 Production cluster_purification Purification cluster_labeling Radiolabeling cluster_qc Quality Control Bi-209_Target Bismuth-209 Target Cyclotron Cyclotron Irradiation (209Bi(α,2n)211At) Bi-209_Target->Cyclotron Irradiated_Target Irradiated Target Cyclotron->Irradiated_Target Distillation Dry Distillation Irradiated_Target->Distillation Purified_At211 Purified 211At Distillation->Purified_At211 Activation Activation (e.g., with NIS) Purified_At211->Activation Labeling_Reaction Electrophilic Destannylation Activation->Labeling_Reaction Precursor Aryl-Tin Precursor Precursor->Labeling_Reaction Labeled_Compound Labeled Compound Labeling_Reaction->Labeled_Compound Purification_QC Purification (e.g., SEC) Labeled_Compound->Purification_QC HPLC_Analysis HPLC Analysis (Radiochemical Purity) Purification_QC->HPLC_Analysis Final_Product Final Product HPLC_Analysis->Final_Product

Caption: Workflow for the production, purification, labeling, and quality control of an astatine-211 radiopharmaceutical.

deastatination_pathway Labeled_Compound 211At-Labeled Compound (in vivo) Deastatination Oxidative Dehalogenation Labeled_Compound->Deastatination Oxidative_Stress Oxidative Stress (e.g., in lysosomes) Oxidative_Stress->Deastatination Enzymatic_Action Enzymatic Action (e.g., CYP450) Enzymatic_Action->Deastatination Free_Astatide Free 211At-Astatide Deastatination->Free_Astatide Off_Target Off-Target Accumulation (Thyroid, Stomach) Free_Astatide->Off_Target

Caption: Simplified pathway of in vivo deastatination of astatine-211 labeled compounds.

References

Troubleshooting inconsistent results in astatine experiments.

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the Astatine-211 (²¹¹At) Technical Support Center. This resource is designed for researchers, scientists, and drug development professionals to address common challenges and inconsistencies encountered during experiments with astatine. Here you will find troubleshooting guides and frequently asked questions (FAQs) to assist in optimizing your research and development of ²¹¹At-based radiopharmaceuticals.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Category 1: Radiolabeling Issues

Question 1: Why am I observing low and inconsistent radiochemical yields (RCY) in my labeling reactions?

Answer: Low and variable radiochemical yields are a common challenge in astatine chemistry. Several factors can contribute to this issue, primarily related to the timing of the reaction, the purity of the astatine, and the reaction conditions.

Troubleshooting Guide:

  • Minimize Delay Between Purification and Labeling: Studies have shown a negative exponential correlation between the time elapsed after ²¹¹At purification and the resulting radiochemical yield, especially at low precursor concentrations.[1] Perform radiolabeling as soon as possible after purification to maximize yields.[1]

  • Assess Astatine Speciation: The chemical form of astatine can change over time in solution due to radiolysis, altering its reactivity.[2] Consider the solvent used for storing the purified astatine, as radiolysis of solvents like chloroform can create reactive species that compete with the labeling reaction.[3]

  • Optimize Precursor Concentration: Lower precursor concentrations are more susceptible to yield loss over time.[1] If possible, experiment with slightly higher precursor concentrations, while considering specific activity requirements.

  • Evaluate Reaction Conditions:

    • Oxidizing Agent: The choice and concentration of the oxidizing agent (e.g., N-chlorosuccinimide (NCS), hydrogen peroxide) are critical for electrophilic astatination.[4][5][6] Insufficient or excessive oxidation can lead to poor yields.

    • pH and Temperature: The optimal pH and temperature are highly dependent on the specific labeling chemistry (e.g., electrophilic, nucleophilic substitution) and the substrate.[4][6] For example, some astatotyrosine syntheses show no reaction at pH lower than 9.[6]

    • Solvent: The choice of solvent can impact the stability of astatine and the reaction kinetics.[2] Acetic acid, a common component, can influence the predominant astatine species, especially at higher radiation doses.[2]

Experimental Protocol Example: Electrophilic Astatodestannylation for Labeling a Monoclonal Antibody (mAb) Conjugate

This is a generalized protocol for indirect labeling using a prosthetic group like N-succinimidyl 3-[trimethylstannyl]benzoate.

  • Astatine Preparation: Use freshly purified ²¹¹At eluted in chloroform or another suitable solvent.[1]

  • Prosthetic Group Labeling:

    • To the tin precursor in a reaction vial, add the ²¹¹At solution.

    • Add an oxidizing agent (e.g., N-chlorosuccinimide in methanol/acetic acid).

    • Allow the reaction to proceed for a specified time (e.g., 10 minutes) at a controlled temperature (e.g., 70°C).[4]

  • Purification of Labeled Prosthetic Group: Purify the astatinated prosthetic group (e.g., N-succinimidyl 4-[²¹¹At]astatobenzoate, [²¹¹At]SAB) using techniques like solid-phase extraction or HPLC.[7]

  • Conjugation to mAb:

    • Adjust the pH of the mAb solution to be slightly basic (e.g., pH 8.8-9.2 with borate buffer) to facilitate the reaction with the N-hydroxysuccinimide (NHS) ester of the prosthetic group.[2]

    • Add the purified, activated astatinated prosthetic group to the mAb solution.

    • Incubate at room temperature for a set time (e.g., 15-20 minutes).[2]

  • Final Purification: Purify the radiolabeled mAb from unreacted prosthetic group and other small molecules using size-exclusion chromatography (e.g., Sephadex G-25).[2]

  • Quality Control: Analyze the final product for radiochemical purity using methods like size-exclusion HPLC and determine the immunoreactive fraction.[8]

Question 2: My astatinated compound shows poor in vivo stability, leading to high uptake in the thyroid and stomach. How can I improve this?

Answer: This issue, known as deastatination, is a major obstacle in the development of ²¹¹At radiopharmaceuticals.[4][9][10] The carbon-astatine (C-At) bond is weaker than the corresponding carbon-iodine bond, making it susceptible to cleavage in vivo.[4] This can be caused by enzymatic action or oxidative processes.[11]

Troubleshooting Guide:

  • Modify the Labeling Moiety:

    • Ortho-Substituents: Adding substituents at the ortho position to the astatine on an aryl ring can sterically hinder deastatination and modify the electronic properties of the ring, enhancing stability.[5][12] Compounds with two ortho-dimethylcarbamoyl substituents have shown superior stability.[12]

    • Boron Cages: The use of anionic boron cage moieties (e.g., closo-decaborate(2-)) has been shown to form more stable bonds with astatine compared to traditional aryl groups, leading to significantly reduced in vivo deastatination.[13]

    • Neopentyl Glycol Structures: Recent research indicates that incorporating a neopentyl glycol structure into the targeting molecule can effectively prevent deastatination.[14][15]

  • Use Deactivated Aromatic Rings: Labeling on "deactivated" aromatic compounds, such as benzoates, has been shown to provide more stability against in vivo dehalogenation compared to activated rings (e.g., phenols).[11]

  • Evaluate Linker Chemistry: The linker connecting the astatinated moiety to the biomolecule can influence the overall stability and pharmacokinetics. Ensure the linker itself is stable and does not promote deastatination.

  • Control of Oxidation State: Astatine can exist in multiple oxidation states.[4] The stability of the final compound may be influenced by the oxidation state of astatine during labeling.

Table 1: Comparison of In Vitro Stability of Astatinated Compounds with and without Ortho-Substituents

Compound StructureIncubation Time (h) at 37°CRadiochemical Purity (%)Reference
Astatinated compound without adjacent substituents1< 90 (minor deastatination observed)[12]
Astatinated compound with two ortho-dimethylcarbamoyl substituents1> 90[12]

Diagram 1: Troubleshooting Workflow for Low Radiochemical Yield

low_rcy_troubleshooting start Low or Inconsistent RCY check_time Time between Purification and Labeling? start->check_time time_long Too Long check_time->time_long > 1-2 hours time_ok Minimal check_time->time_ok < 1 hour action_time Action: Perform labeling immediately after purification. time_long->action_time check_reagents Reagent Quality & Concentration? time_ok->check_reagents action_time->check_reagents reagents_issue Suboptimal check_reagents->reagents_issue reagents_ok Optimal check_reagents->reagents_ok action_reagents Action: Verify precursor concentration. Check purity/activity of oxidizing agents. reagents_issue->action_reagents check_conditions Reaction Conditions (pH, Temp)? reagents_ok->check_conditions action_reagents->check_conditions conditions_issue Suboptimal check_conditions->conditions_issue conditions_ok Optimal check_conditions->conditions_ok action_conditions Action: Optimize pH and temperature for the specific reaction. conditions_issue->action_conditions check_radiolysis Consider Radiolysis Effects conditions_ok->check_radiolysis action_conditions->check_radiolysis

Caption: Troubleshooting flowchart for low radiochemical yield (RCY).

Category 2: Production and Purification

Question 3: How can I be sure my purified astatine is free from problematic contaminants like ²¹⁰At?

Answer: The presence of astatine-210 (²¹⁰At, t½ = 8.1 h) is a significant concern because it decays to the long-lived and highly toxic alpha-emitter polonium-210 (²¹⁰Po, t½ = 138 d).[7][16][17] Minimizing its production and ensuring its absence in the final product is critical for preclinical and clinical applications.

Troubleshooting Guide:

  • Optimize Production Parameters: ²¹⁰At is primarily produced via the ²⁰⁹Bi(α,3n)²¹⁰At reaction, which has a higher energy threshold than the desired ²⁰⁹Bi(α,2n)²¹¹At reaction.[17] To avoid ²¹⁰At production, the incident alpha particle energy must be carefully controlled to stay below the threshold for the (α,3n) reaction, typically around 28-29 MeV.[5][7][17]

  • Implement Robust Purification:

    • Dry Distillation: This is a common and effective method for separating astatine from the bismuth target.[1][7] The different volatilities of astatine and bismuth allow for their separation.

    • Chromatography: Ion exchange and extraction chromatography can be used to further purify the astatine and remove contaminants.[18][19]

  • Perform Rigorous Quality Control:

    • Gamma-Ray Spectrometry: Use a high-purity germanium (HPGe) detector to analyze the energy spectrum of the purified astatine. Look for the characteristic gamma-ray peaks of ²¹¹At (e.g., 569.7 keV, 687.0 keV) and ensure the absence of the 245.31 keV peak from ²¹⁰At.[20] A long measurement time (e.g., >20 hours) may be necessary to detect trace amounts.[20]

    • Radionuclidic Purity Check: This analysis should confirm that other radioisotopes are absent.[21]

Diagram 2: Astatine-211 Production and QC Logic

astatine_production_qc cluster_production Production cluster_purification Purification cluster_qc Quality Control start_prod Irradiate 209Bi Target with Alpha Beam check_energy Alpha Beam Energy? start_prod->check_energy energy_ok < 29 MeV check_energy->energy_ok Optimal energy_high > 29 MeV (Risk of 210At) check_energy->energy_high Suboptimal purify Dry Distillation or Wet Chemistry energy_ok->purify energy_high->purify High Contamination Risk qc_gamma Gamma-Ray Spectrometry (HPGe) purify->qc_gamma check_210At 210At Peak (245 keV) Detected? qc_gamma->check_210At qc_pass Product PASS check_210At->qc_pass No qc_fail Product FAIL (Review Production Parameters) check_210At->qc_fail Yes

Caption: Logic diagram for ²¹¹At production and quality control.

Category 3: Dosimetry and Measurement

Question 4: I am getting inconsistent results when trying to quantify the in vivo distribution of my ²¹¹At-labeled compound using SPECT imaging. What could be the cause?

Answer: Quantitative imaging of ²¹¹At is inherently challenging, which can lead to inconsistencies. The low abundance of gamma/X-ray emissions suitable for imaging and the relatively low administered doses compared to diagnostic radiopharmaceuticals are primary reasons.[22][23]

Troubleshooting Guide:

  • Use Optimized Imaging Systems:

    • Standard SPECT cameras may not be ideal. Systems with high-energy resolution detectors, like cadmium telluride (CdTe), can better distinguish the characteristic X-rays of ²¹¹At (~80-90 keV) from scattered photons and fluorescent X-rays from collimator materials (e.g., tungsten).[23]

    • Ensure the collimator is designed for the energy of ²¹¹At's X-rays to balance sensitivity and spatial resolution.[22][24] Medium-energy collimators are often suitable.[24]

  • Implement Accurate Corrections:

    • Attenuation Correction: Astatine's low-energy X-rays are significantly attenuated in tissue. Accurate attenuation correction is crucial for quantification.[24]

    • Scatter Correction: Implement a robust scatter correction method to improve image contrast and quantitative accuracy.

  • Validate with Ex Vivo Biodistribution: Always correlate imaging data with ex vivo biodistribution studies. This involves sacrificing animals at various time points, harvesting tissues of interest, and measuring the radioactivity in each organ using a gamma counter. This provides a "gold standard" to validate and calibrate the imaging results.

  • Consider Partial Volume Effects: For small tumors or organs, the limited spatial resolution of the imaging system can lead to an underestimation of the true radioactivity concentration. This is known as the partial volume effect. Be aware of this limitation when interpreting quantitative data from small structures.

Table 2: Key Properties of Astatine-211 for Production and Imaging

PropertyValueSignificanceReference(s)
Half-life 7.21 hoursShort half-life requires rapid production, purification, and use.[1][7][19]
Primary Alpha Emissions 5.87 MeV (42%), 7.45 MeV (58%, from ²¹¹Po daughter)High-energy alpha particles provide potent, localized cytotoxicity.[7][25]
Imaging Emissions X-rays (~77-92 keV)Allows for in vivo imaging, but emissions are of low intensity (~40%).[22][26]
Production Reaction ²⁰⁹Bi(α,2n)²¹¹AtUtilizes a widely available natural bismuth target.[17][19][27]
Contaminant Reaction ²⁰⁹Bi(α,3n)²¹⁰AtProduces toxic ²¹⁰At; must be avoided by controlling beam energy.[16][17]

References

Technical Support Center: Enhancing the In Vivo Stability of Astatine-Labeled Compounds

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guidance and frequently asked questions (FAQs) to address common challenges encountered during the development and in vivo use of astatine-211 (²¹¹At) labeled compounds.

Troubleshooting Guides

This section addresses specific issues that may arise during the radiolabeling process and subsequent in vivo experiments.

Issue 1: Low Radiochemical Yield (RCY) During Labeling

Question: We are experiencing low and inconsistent radiochemical yields when labeling our compound with astatine-211. What are the potential causes and how can we troubleshoot this?

Answer:

Low radiochemical yield is a common challenge in astatine chemistry, often stemming from the unique properties of astatine and the high radioactivity levels involved. Here are the primary causes and corresponding troubleshooting steps:

  • Problem: Delay Between ²¹¹At Purification and Labeling. The time elapsed between the purification of ²¹¹At from the bismuth target and the radiolabeling reaction is critical. The longer astatine remains in an unbound state, the greater the loss in radiochemical yield, especially at low precursor concentrations.[1] This is due to the radioactive decay of astatine and potential interactions with its storage container.

    • Solution: Perform the radiolabeling reaction as soon as possible after the purification of ²¹¹At.[1] If transportation is necessary, consider shipping the irradiated bismuth target for local purification and immediate labeling rather than transporting the purified astatine.[1]

  • Problem: Radiolysis at High Radioactivity Levels. Astatine-211 emits high-energy alpha particles that can cause radiolysis of the solvent and reagents in the reaction mixture.[2] This generates reducing species that can alter the chemical form of astatine, rendering it unsuitable for electrophilic substitution reactions and thus lowering the RCY.[2]

    • Solution 1: Choose an appropriate solvent. Methanol has been shown to be a better solvent than chloroform or benzene for synthesizing labeling agents like N-succinimidyl 3-[²¹¹At]astatobenzoate (SAB) under high radiation dose conditions.[2]

    • Solution 2: Add a stabilizing agent. The addition of N-chlorosuccinimide (NCS) to the methanol solution used for the initial isolation of ²¹¹At can counter the deleterious effects of radiolysis. This strategy has been shown to maintain high labeling yields (>80%) even at very high radiation doses (>100,000 Gy).[2]

  • Problem: Inefficient Labeling Procedure. The choice of labeling chemistry and reaction conditions significantly impacts the RCY.

    • Solution: For labeling proteins, direct astatination of an antibody-conjugate can be a highly efficient one-step procedure, yielding high radiochemical yields (68%-81%).[3] This method can be faster and simpler than traditional two-step procedures that involve first labeling a reagent and then conjugating it to the antibody.[3] Ensure optimal reaction conditions such as pH, temperature, and precursor concentration are maintained as established for your specific compound.

Issue 2: Evidence of In Vivo Deastatination in Biodistribution Studies

Question: Our in vivo biodistribution studies in mice show high uptake of radioactivity in the thyroid, stomach, spleen, and lungs. Does this indicate instability, and what can be done to improve the in vivo stability of our astatinated compound?

Answer:

Yes, elevated uptake of radioactivity in the thyroid, stomach, spleen, and lungs is a strong indicator of in vivo deastatination.[4][5] Free astatide (At⁻), released from the labeled compound, mimics iodide to some extent and is taken up by the sodium-iodide symporter (NIS) in the thyroid and stomach.[4] However, unlike iodide, significant uptake of free astatide is also observed in the spleen and lungs.[6] This off-target accumulation is a major concern as the high-energy alpha particles from ²¹¹At can cause significant toxicity to healthy tissues.

Here are strategies to enhance the in vivo stability of your astatine-labeled compound:

  • Strategy 1: Structural Modification of the Labeling Moiety. The local chemical environment around the astatine atom plays a crucial role in the stability of the carbon-astatine (C-At) bond.

    • Approach: Introduce bulky or electron-donating substituents near the astatine atom on the aromatic ring. This steric hindrance is thought to protect the C-At bond from enzymatic attack or other deastatination mechanisms.[7] For example, using D-amino acid oligopeptides as bulky structures near the astatobenzoate moiety has been shown to reduce uptake in the stomach and thyroid.[7]

  • Strategy 2: Utilize Boron Cage Chemistry. The bond between boron and astatine (B-At) is thermodynamically more stable than the C-At bond.[8]

    • Approach: Employ bifunctional reagents based on boron cages, such as closo-decaborate(2-), for labeling your biomolecule.[9][10] This approach has demonstrated significantly improved in vivo stability, with lower accumulation of ²¹¹At in the thyroid, stomach, spleen, and lungs compared to traditional aryl-based labeling methods.[5] A key advantage is the ability to perform direct, one-step labeling of proteins conjugated with these boron cage moieties, often with high radiochemical yields.[5][9]

  • Strategy 3: Optimize the Linker and Carrier Molecule. The properties of the linker connecting the astatine moiety to the targeting vector and the nature of the vector itself can influence stability.

    • Approach: For antibody fragments like F(ab')₂, which are metabolized more rapidly, deastatination can be more pronounced.[9] Therefore, for such molecules, using highly stable labeling chemistries like boron cages is particularly critical.[9] When using pre-targeting strategies, the choice of the effector molecule is important. Smaller poly-L-lysine-based effector molecules have shown favorable biodistribution and good in vivo stability.[11]

Data Presentation: Comparison of Stabilization Strategies

The following tables summarize quantitative data from biodistribution studies, comparing different strategies to enhance the in vivo stability of astatine-labeled compounds.

Table 1: Biodistribution of ²¹¹At-Labeled Antibody Fragments (Fab') Using Different Labeling Chemistries (% Injected Dose per Gram)

TissueAryl-Based Labeling ([²¹¹At]SAB-Fab')Boron Cage Labeling (closo-decaborate-Fab')
Blood 1.5 ± 0.21.8 ± 0.3
Liver 2.5 ± 0.44.5 ± 0.8
Spleen 3.0 ± 0.51.5 ± 0.2
Kidney 10.2 ± 1.512.5 ± 2.0
Lungs 4.5 ± 0.62.0 ± 0.3
Stomach 8.1 ± 1.22.5 ± 0.4
Thyroid 15.2 ± 2.53.5 ± 0.6

Data adapted from studies comparing aryl-based and boron cage labeling of antibody fragments. The significantly lower uptake in the stomach and thyroid for the boron cage-labeled Fab' indicates enhanced in vivo stability.[5][9]

Table 2: Impact of Bulky Substituents on the Biodistribution of ²¹¹At-Labeled Benzoate Derivatives (% Injected Dose per Gram at 1h post-injection)

CompoundStomachThyroid
[²¹¹At]At-Bz-e (mono-D-glutamic acid)HighHigh
[²¹¹At]At-Bz-ee (di-D-glutamic acid)ModerateModerate
[²¹¹At]At-Bz-eee (tri-D-glutamic acid)LowLow
[²¹¹At]At-Bz-kkk (tri-D-lysine)LowLow

Data adapted from a study evaluating the effect of oligopeptide chain length on in vivo stability.[7] The results suggest that larger, bulkier structures near the astatobenzoate moiety lead to lower accumulation in the stomach and thyroid, indicating improved stability.

Experimental Protocols & Visualizations

This section provides detailed methodologies for key experiments and visual diagrams to illustrate workflows and pathways.

Protocol 1: Astatine-211 Labeling of Monoclonal Antibodies (Two-Step Procedure)

This protocol describes a common two-step method for labeling monoclonal antibodies with ²¹¹At using a bifunctional reagent.[12]

  • Step 1: Synthesis of the Astatinated Prosthetic Group

    • A bifunctional reagent containing a reactive group for astatination (e.g., a trialkylstannyl group) and a protein-reactive moiety (e.g., an N-succinimidyl ester) is used.

    • The purified ²¹¹At is reacted with the bifunctional reagent under optimized conditions (solvent, temperature, oxidant) to form the astatinated prosthetic group.

    • The product is purified, often using techniques like solid-phase extraction or HPLC.

  • Step 2: Conjugation to the Monoclonal Antibody

    • The purified astatinated prosthetic group is added to a solution of the monoclonal antibody at a specific pH (typically slightly basic for reactions with amine groups).

    • The reaction is allowed to proceed for a defined period at a controlled temperature.

    • The ²¹¹At-labeled antibody is then purified from unreacted prosthetic group and other small molecules, commonly using size-exclusion chromatography (e.g., an NAP-5 column).[3]

G cluster_0 Step 1: Prosthetic Group Synthesis cluster_1 Step 2: Antibody Conjugation Purified 211At Purified 211At Reaction 1 Reaction 1 Purified 211At->Reaction 1 Bifunctional Reagent Bifunctional Reagent Bifunctional Reagent->Reaction 1 Purification 1 Purification 1 Reaction 1->Purification 1 Astatinated Prosthetic Group Astatinated Prosthetic Group Purification 1->Astatinated Prosthetic Group Reaction 2 Reaction 2 Astatinated Prosthetic Group->Reaction 2 Monoclonal Antibody Monoclonal Antibody Monoclonal Antibody->Reaction 2 Purification 2 Purification 2 Reaction 2->Purification 2 211At-Labeled Antibody 211At-Labeled Antibody Purification 2->211At-Labeled Antibody

Caption: Workflow for a two-step astatination of a monoclonal antibody.

Protocol 2: Quality Control of ²¹¹At-Labeled Compounds

Quality control is essential to ensure the purity and identity of the final radiopharmaceutical product before in vivo use.[13][14]

  • Radiochemical Purity Assessment:

    • Method: High-Performance Liquid Chromatography (HPLC) is a standard method.

    • Procedure: An aliquot of the final product is injected into an HPLC system equipped with a suitable column (e.g., reverse-phase or ion-exchange) and a radioactivity detector.

    • Analysis: The chromatogram will show peaks corresponding to the desired ²¹¹At-labeled compound, free astatine, and other potential radiochemical impurities. The radiochemical purity is calculated as the percentage of the total radioactivity that is in the desired chemical form.[13] For [²¹¹At]NaAt, ion-pair chromatography can be used, with the astatide ion peak being identified.[13]

  • Radionuclidic Purity Assessment:

    • Method: Gamma-ray spectrometry.

    • Procedure: The sample is analyzed using a gamma-ray spectrometer to identify the energies of the emitted photons.

    • Analysis: The spectrum should show the characteristic X-ray (77-92 keV) and gamma-ray (570 and 687 keV) peaks of ²¹¹At.[13] A key check is for the absence of the 245.31 keV peak, which would indicate the presence of the highly toxic ²¹⁰At impurity.[6][13]

  • Other Quality Control Tests:

    • pH Measurement: Ensure the pH of the final solution is within the acceptable range for administration (e.g., 7.9-8.6 for [²¹¹At]NaAt solution).[13]

    • Sterility and Endotoxin Testing: These are mandatory tests for any product intended for intravenous administration to ensure safety.[13][14]

G cluster_0 Purity Assessments cluster_1 Pharmaceutical Assessments Final Product Final Product QC_Tests Quality Control Tests Final Product->QC_Tests Radiochemical_Purity Radiochemical Purity (HPLC) QC_Tests->Radiochemical_Purity Radionuclidic_Purity Radionuclidic Purity (Gamma Spec) QC_Tests->Radionuclidic_Purity Chemical_Purity Chemical Purity (e.g., Bi content) QC_Tests->Chemical_Purity pH_Test pH Measurement QC_Tests->pH_Test Sterility_Test Sterility Test QC_Tests->Sterility_Test Endotoxin_Test Endotoxin Test QC_Tests->Endotoxin_Test Release Release for In Vivo Study Radiochemical_Purity->Release Radionuclidic_Purity->Release Chemical_Purity->Release pH_Test->Release Sterility_Test->Release Endotoxin_Test->Release

Caption: Quality control workflow for astatine-211 radiopharmaceuticals.

Mechanism: In Vivo Deastatination and Off-Target Accumulation

The diagram below illustrates the process of in vivo deastatination and the subsequent biodistribution of free astatide.

G cluster_0 Off-Target Accumulation Injected_Compound 211At-Labeled Compound in Bloodstream Tumor_Uptake Target Tumor Uptake Injected_Compound->Tumor_Uptake Deastatination In Vivo Deastatination (e.g., enzymatic cleavage) Injected_Compound->Deastatination Free_Astatide Free 211At-Astatide in Bloodstream Deastatination->Free_Astatide Thyroid Thyroid Free_Astatide->Thyroid NIS-mediated Stomach Stomach Free_Astatide->Stomach NIS-mediated Spleen Spleen Free_Astatide->Spleen Lungs Lungs Free_Astatide->Lungs

Caption: Pathway of in vivo deastatination and off-target accumulation.

Frequently Asked Questions (FAQs)

  • Q1: What is the half-life of astatine-211 and how does it impact experimental design?

    • A1: Astatine-211 has a half-life of 7.21 hours.[6] This relatively short half-life requires careful planning of synthesis, purification, and administration to ensure that a sufficient amount of radioactivity reaches the target tissue. It is generally suitable for targeting vectors like full antibodies that require several hours to achieve optimal tumor-to-blood ratios.[6] However, the short half-life also means that any delays in the experimental workflow can significantly reduce the final administered dose.

  • Q2: Why is astatine-211 considered a promising radionuclide for targeted alpha therapy (TAT)?

    • A2: Astatine-211 is a promising radionuclide for TAT due to its favorable decay properties. It decays with 100% alpha particle emission, delivering high-energy, short-range radiation that is highly effective at killing cancer cells while minimizing damage to surrounding healthy tissue.[15] Its decay scheme is also relatively simple, without a long chain of radioactive daughters that could cause off-target toxicity.[4]

  • Q3: Can standard radioiodination chemistry be directly applied to astatine?

    • A3: While astatine is a halogen like iodine, standard radioiodination protocols cannot always be directly translated. For instance, unlike iodine, astatine does not form stable bonds with tyrosine residues on proteins.[12] This necessitates the use of bifunctional coupling agents to form stable aryl-astatine or boron-astatine bonds for labeling proteins and other biomolecules.[12]

  • Q4: How can I assess the in vivo stability of my astatine-labeled compound?

    • A4: The gold standard for assessing in vivo stability is a dual-label biodistribution study.[9] This involves labeling the same targeting molecule separately with ²¹¹At and a radioiodine isotope (e.g., ¹²⁵I or ¹³¹I) and co-injecting them into the animal model. By comparing the tissue distribution of the two radionuclides, particularly in the thyroid, stomach, lungs, and spleen, you can quantify the extent of deastatination.[9]

  • Q5: What are the main safety concerns when working with astatine-211?

    • A5: The primary safety concern is the high toxicity of alpha emitters if they are not properly contained or if they accumulate in non-target tissues. The production of ²¹¹At can also generate the long-lived and highly toxic impurity ²¹⁰Po if the cyclotron beam energy is not carefully controlled (it should be kept around 28-29 MeV).[6][10] Therefore, strict adherence to radiation safety protocols and robust quality control of the final product are paramount.

References

Technical Support Center: Astatine-211 Radiopharmaceuticals

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with astatine-211 (²¹¹At). The focus is on addressing and mitigating the challenges of off-target accumulation to enhance the therapeutic efficacy and safety of ²¹¹At-labeled compounds in targeted alpha therapy (TAT).

Troubleshooting Guide

This guide addresses specific issues that may arise during experimentation with astatine-211, offering potential causes and actionable solutions.

Issue 1: High uptake of free ²¹¹At in the thyroid, stomach, and other non-target tissues.

  • Question: We are observing significant accumulation of radioactivity in the thyroid and stomach in our biodistribution studies, suggesting in vivo deastatination of our radiopharmaceutical. What is the likely cause and how can we mitigate this?

  • Answer: High uptake in the thyroid and stomach is a classic indicator of the in vivo release of free astatide ([²¹¹At]At⁻) from your targeting molecule.[1][2][3] This phenomenon, known as deastatination, is a primary challenge in the clinical translation of ²¹¹At-based therapies.[2][4][5] The instability of the carbon-astatine bond is a major contributor to this issue.[4][5]

    Potential Causes and Solutions:

    • Inherent Instability of the Carbon-Astatine Bond: The bond between astatine and carbon, particularly in aryl compounds, can be susceptible to cleavage in vivo.[6][7] Several factors, including oxidative mechanisms within cells, can contribute to this instability.[8][9][10]

      • Solution 1: Chemical Modification of the Labeling Moiety: Recent research has focused on enhancing the stability of the C-At bond through structural modifications. For instance, incorporating ortho-substituents, such as hydroxyl groups, on the aryl ring has been shown to improve resistance to in vivo degradation.[4][5][9] Another approach involves the use of more stable linkers, such as those based on decaborate cages, which form a stronger bond with astatine.[11]

      • Solution 2: Alternative Labeling Strategies: Exploring different radiolabeling chemistries can yield more stable conjugates. Strategies that move away from simple astatobenzoate derivatives, which are prone to dehalogenation, are being investigated.[6][8]

    • Suboptimal Radiopharmaceutical Formulation: The formulation of the final product can impact its stability.

      • Solution: Formulation Optimization: Ensure that the pH and buffer composition of your formulation are optimized for the stability of your specific astatinated compound. The presence of antioxidants in the formulation may also help to prevent oxidative dehalogenation.

    • Insufficient Blocking of Uptake Mechanisms: Free astatide, being a halogen, is taken up by tissues expressing the sodium/iodide symporter (NIS), such as the thyroid and stomach.[12]

      • Solution: Implementation of a Blocking Strategy: Administering blocking agents prior to the injection of the ²¹¹At-radiopharmaceutical can significantly reduce the uptake of any released astatide in these non-target organs. A detailed protocol for a blocking strategy is provided in the "Experimental Protocols" section.

Issue 2: Inconsistent Radiolabeling Yields and Purity.

  • Question: Our radiolabeling reactions with ²¹¹At are showing variable yields and the final product has low radiochemical purity. How can we improve the consistency and quality of our labeling?

  • Answer: Inconsistent radiolabeling is a common challenge, often stemming from the unique chemistry of astatine and the quality of the radionuclide itself.

    Potential Causes and Solutions:

    • Quality and Purity of the Astatine-211: The presence of metallic impurities or different oxidation states of astatine can interfere with the labeling reaction.

      • Solution 1: Robust Purification of ²¹¹At: Employing a validated and consistent purification method for ²¹¹At is crucial. Dry distillation is a common method for separating ²¹¹At from the bismuth target.[13][14] Newer, faster purification methods, such as those using chromatography with ketone-infused beads, can reduce the time between production and labeling, which is critical given the 7.2-hour half-life of ²¹¹At.[15]

      • Solution 2: Quality Control of the Starting Material: Before each labeling, perform quality control on the purified ²¹¹At to confirm its chemical form and purity. This can be done using radio-TLC or radio-HPLC.[16]

    • Reaction Conditions: The efficiency of the labeling reaction is highly dependent on factors such as pH, temperature, reaction time, and the concentration of precursors.

      • Solution: Optimization of Reaction Parameters: Systematically optimize the reaction conditions for your specific targeting molecule and labeling chemistry. For example, some electrophilic astatination reactions are sensitive to pH and require precise control.

    • Timing of Radiolabeling: The time elapsed between the purification of ²¹¹At and its use in a labeling reaction can significantly impact the radiochemical yield, especially at low precursor concentrations.[13]

      • Solution: Immediate Radiolabeling Post-Purification: To maximize the radiochemical yield and specific activity, it is recommended to perform the radiolabeling as soon as possible after the purification of ²¹¹At.[13]

Frequently Asked Questions (FAQs)

Q1: What is astatine-211 and why is it a promising radionuclide for targeted alpha therapy (TAT)?

A1: Astatine-211 is a halogen radionuclide that decays by emitting alpha particles.[5][17] It is considered one of the most promising radionuclides for TAT due to its ideal physical properties:

  • High Linear Energy Transfer (LET): Alpha particles deposit a large amount of energy over a very short distance, leading to highly effective killing of cancer cells through the induction of double-strand DNA breaks.[5]

  • Short Path Length: The short range of alpha particles (typically 50-100 µm) minimizes damage to surrounding healthy tissues.[5]

  • Optimal Half-Life: Its 7.2-hour half-life is long enough for production, purification, labeling, and administration, but short enough to minimize long-term radiation exposure to the patient.[18]

  • Simple Decay Scheme: ²¹¹At decays to the stable lead-207 through a single alpha emission per decay, avoiding the complexities and potential toxicities of long-lived radioactive daughter nuclides.[18]

Q2: What is "deastatination" and why is it a significant challenge?

A2: Deastatination is the in vivo cleavage of the bond between astatine-211 and the targeting molecule.[4] This releases free astatide ([²¹¹At]At⁻) into circulation, which can then accumulate in healthy tissues, particularly the thyroid and stomach, leading to off-target toxicity and reduced therapeutic efficacy of the radiopharmaceutical.[1][2][3] The instability of the carbon-astatine bond is a primary reason for deastatination.[4][5]

Q3: What are the primary organs of off-target accumulation for free astatine-211?

A3: Free astatine-211, as astatide, mimics iodide and is primarily taken up by tissues that express the sodium/iodide symporter (NIS). These include:

  • Thyroid gland[12][19]

  • Stomach[3][19]

  • Salivary glands

  • Lactating mammary glands

Additionally, some studies have reported uptake in the lungs and spleen.[19]

Q4: What are the current strategies to improve the in vivo stability of astatine-211 labeled compounds?

A4: Several strategies are being actively researched to enhance the in vivo stability of ²¹¹At-radiopharmaceuticals:

  • Chemical Modification: Introducing ortho-substituents (e.g., hydroxyl groups) to aryl-astatine compounds to sterically hinder or electronically disfavor deastatination.[4][5]

  • Novel Labeling Chemistries: Developing new prosthetic groups and linkers that form more robust bonds with astatine, such as boron cage structures (carboranes).[10]

  • Use of Multivalent Carriers: Employing carriers like nanoparticles that can protect the astatine label and alter the biodistribution profile.[3]

  • Pre-targeting Approaches: A multi-step delivery system where an unlabeled antibody is first administered and allowed to accumulate at the tumor site, followed by a smaller, rapidly clearing radiolabeled molecule that binds to the antibody. This reduces the circulation time of the radionuclide.[3][12]

Quantitative Data

Table 1: Efficacy of Blocking Agents in Reducing Off-Target Uptake of [²¹¹At]Astatide in Mice

The following table summarizes the findings from a study evaluating the ability of various compounds to block the uptake of free astatide in normal organs in mice.[19]

Blocking AgentThyroid Uptake ReductionStomach Uptake ReductionLung Uptake ReductionSpleen Uptake Reduction
Potassium Iodide (I⁻)SignificantSignificantNot SignificantNot Significant
Sodium Thiocyanate (SCN⁻)SignificantSignificantSignificantSignificant
Sodium Perchlorate (ClO₄⁻)SignificantSignificantNot SignificantNot Significant
CysteineNot SignificantNot SignificantSignificantSignificant

Data adapted from a study by V. R. D. et al., demonstrating the differential effects of various blocking agents.[19]

Experimental Protocols

Protocol 1: In Vivo Biodistribution and Stability Assessment of ²¹¹At-Labeled Compounds

Objective: To determine the biodistribution profile of a novel ²¹¹At-radiopharmaceutical and assess its in vivo stability by quantifying uptake in target and non-target tissues.

Methodology:

  • Animal Model: Use an appropriate tumor-bearing mouse model relevant to the targeting molecule.

  • Blocking Agent Administration (if applicable):

    • Prepare a solution of a blocking agent (e.g., potassium iodide).

    • Administer the blocking agent to the mice at a predetermined time point before the injection of the radiopharmaceutical.

  • Radiopharmaceutical Administration:

    • Inject a known activity of the ²¹¹At-labeled compound (typically via tail vein) into cohorts of mice.

  • Tissue Harvesting:

    • At various time points post-injection (e.g., 1, 4, 24 hours), euthanize the mice.

    • Dissect and collect major organs and tissues of interest (tumor, blood, heart, lungs, liver, spleen, kidneys, stomach, thyroid, muscle, and bone).

  • Activity Measurement:

    • Weigh each tissue sample.

    • Measure the radioactivity in each sample using a gamma counter, correcting for radioactive decay.

  • Data Analysis:

    • Calculate the percentage of injected dose per gram of tissue (%ID/g) for each organ.

    • High uptake in the thyroid and stomach is indicative of in vivo deastatination. Compare the biodistribution profiles of groups with and without blocking agents to assess the extent of free ²¹¹At uptake.

Protocol 2: Quality Control of ²¹¹At-Radiopharmaceuticals

Objective: To ensure the identity, purity, and stability of the final astatinated product before in vivo use.

Methodology:

  • Radiochemical Purity:

    • Use radio-High-Performance Liquid Chromatography (radio-HPLC) or radio-Thin-Layer Chromatography (radio-TLC) to separate the labeled compound from free astatine and other radiolabeled impurities.

    • The radiochemical purity should typically be >95%.

  • Radionuclidic Purity:

    • Use gamma-ray spectrometry to identify the characteristic photopeaks of ²¹¹At (e.g., 77-92 keV X-rays) and to ensure the absence of contaminating radionuclides like ²¹⁰At.[14]

  • Sterility and Endotoxin Testing:

    • Perform standard sterility tests to ensure the absence of microbial contamination.

    • Conduct a Limulus Amebocyte Lysate (LAL) test to quantify endotoxin levels, which must be below the accepted threshold for parenteral administration.

  • In Vitro Stability:

    • Incubate the radiopharmaceutical in human or mouse serum at 37°C for various time points.

    • Analyze the samples by radio-HPLC or radio-TLC to determine the percentage of intact radiopharmaceutical over time.

Visualizations

experimental_workflow cluster_production Astatine-211 Production & Purification cluster_labeling Radiolabeling & QC cluster_invivo In Vivo Experiment Bi-209_Target Bismuth-209 Target Cyclotron Cyclotron Irradiation (α, 2n reaction) Bi-209_Target->Cyclotron Irradiated_Target Irradiated Target (contains 211At) Cyclotron->Irradiated_Target Purification Purification (e.g., Dry Distillation) Irradiated_Target->Purification Purified_211At Purified 211At Purification->Purified_211At Radiolabeling Radiolabeling Reaction Purified_211At->Radiolabeling Targeting_Molecule Targeting Molecule (e.g., Antibody, Peptide) Targeting_Molecule->Radiolabeling Crude_Product Crude Labeled Product Radiolabeling->Crude_Product QC Quality Control (HPLC, TLC, Sterility) Crude_Product->QC Final_Product Final 211At-Radiopharmaceutical QC->Final_Product Injection Injection Final_Product->Injection Animal_Model Tumor-Bearing Animal Model Animal_Model->Injection Biodistribution Biodistribution Analysis (Tissue Harvesting & Counting) Injection->Biodistribution Data_Analysis Data Analysis (%ID/g) Biodistribution->Data_Analysis

Caption: Workflow for the production, labeling, and in vivo evaluation of an astatine-211 radiopharmaceutical.

deastatination_pathway Radiopharmaceutical 211At-Targeting Molecule (in circulation) Deastatination In Vivo Deastatination (e.g., oxidative cleavage) Radiopharmaceutical->Deastatination Tumor_Uptake Targeted Uptake (Tumor Cell) Radiopharmaceutical->Tumor_Uptake Desired Pathway Free_Astatide Free [211At]Astatide (in circulation) Deastatination->Free_Astatide Undesired Pathway Thyroid_Uptake Off-Target Uptake (Thyroid/Stomach via NIS) Free_Astatide->Thyroid_Uptake Therapeutic_Effect Therapeutic Effect (Alpha Emission) Tumor_Uptake->Therapeutic_Effect Off_Target_Toxicity Off-Target Toxicity Thyroid_Uptake->Off_Target_Toxicity

Caption: The competing pathways of targeted uptake and in vivo deastatination of astatine-211 radiopharmaceuticals.

troubleshooting_tree Start High Off-Target Accumulation (Thyroid, Stomach) Check_Blocking Was an adequate blocking protocol used? Start->Check_Blocking Implement_Blocking Implement/Optimize Blocking (e.g., KI, perchlorate) Check_Blocking->Implement_Blocking No Check_QC Review Radiopharmaceutical QC Data Check_Blocking->Check_QC Yes Re-evaluate Re-evaluate In Vivo Implement_Blocking->Re-evaluate Purity_OK Radiochemical Purity >95%? Check_QC->Purity_OK Improve_Purification Improve Purification of Labeled Compound Purity_OK->Improve_Purification No Check_Stability Assess In Vitro Serum Stability Purity_OK->Check_Stability Yes Improve_Purification->Re-evaluate Stability_OK Is the compound stable in serum? Check_Stability->Stability_OK Redesign_Label Redesign Labeling Strategy: - Modify linker - Add stabilizing groups - Change conjugation site Stability_OK->Redesign_Label No Stability_OK->Re-evaluate Yes Redesign_Label->Re-evaluate

Caption: A troubleshooting decision tree for addressing high off-target accumulation of astatine-211.

References

Validation & Comparative

Astatine-211 vs. Iodine-131: A Comparative Guide for Thyroid Cancer Therapy

Author: BenchChem Technical Support Team. Date: November 2025

A New Dawn in Radionuclide Therapy: Astatine-211 Poised to Revolutionize Treatment for Differentiated Thyroid Cancer, Offering a More Potent Alternative to the Long-Standing Standard, Iodine-131.

For decades, radioactive iodine-131 ([¹³¹I]NaI) has been a cornerstone in the management of differentiated thyroid cancer following thyroidectomy.[1][2][3] Its ability to be selectively absorbed by thyroid cells via the sodium-iodide symporter (NIS) has made it an effective targeted therapy.[4][5][6] However, a subset of patients becomes refractory to ¹³¹I treatment, necessitating the exploration of more potent radionuclides.[1][7] Enter astatine-211 ([²¹¹At]NaAt), a high-energy alpha-emitting halogen with the potential to overcome the limitations of conventional beta-particle therapy.[1][8][9]

This guide provides a comprehensive comparison of astatine-211 and iodine-131, focusing on their physical properties, mechanisms of action, therapeutic efficacy, and safety profiles, supported by preclinical and emerging clinical data.

Physical and Therapeutic Properties: A Head-to-Head Comparison

Astatine-211 and iodine-131, while both halogens, possess distinct physical characteristics that translate into significantly different therapeutic profiles. The key distinction lies in the type of radiation they emit. Astatine-211 is an alpha-emitter, releasing high-energy alpha particles with a very short path length, while iodine-131 is a beta-emitter, also releasing gamma radiation.[4][9]

PropertyAstatine-211 (²¹¹At)Iodine-131 (¹³¹I)
Half-life 7.2 hours[10][11]8.04 days[5]
Radiation Type Alpha (α) particles[1][8][9]Beta (β⁻) particles, Gamma (γ) rays[2][3][4]
Particle Energy 5.87 MeV (42%), 7.45 MeV (58%)[11][12]Average 0.192 MeV (β⁻), 0.364 MeV (γ)
Linear Energy Transfer (LET) High (~100 keV/µm)[9]Low (~0.25 keV/µm)[3]
Particle Range in Tissue 50-80 µm[13]0.6-2 mm[3]
Mechanism of Cell Kill Dense ionization causing complex, irreparable DNA double-strand breaks[7][9]Sparser ionization causing single-strand DNA breaks, often repairable

Mechanism of Action: The Alpha Advantage

Both astatine-211 and iodine-131 are taken up by thyroid cells through the sodium-iodide symporter (NIS).[6][14] However, the subsequent cellular damage they inflict differs dramatically. The high-energy, short-range alpha particles emitted by astatine-211 deposit a large amount of energy over a very short distance, leading to a high density of ionization within the target cell. This results in complex and difficult-to-repair DNA double-strand breaks, leading to efficient cell death.[7][9]

In contrast, the beta particles from iodine-131 have a longer range and lower energy transfer, causing sparser ionization and primarily single-strand DNA breaks, which are more readily repaired by cancer cells.[5] This fundamental difference in the mechanism of action underpins the superior therapeutic potential of astatine-211, particularly for radioresistant tumors.

cluster_uptake Cellular Uptake cluster_damage Mechanism of Cellular Damage Bloodstream Bloodstream NIS Sodium-Iodide Symporter (NIS) Bloodstream->NIS [²¹¹At]NaAt / [¹³¹I]NaI Thyroid_Cell Thyroid Cancer Cell NIS->Thyroid_Cell Internalization Astatine_Decay Alpha Particle Emission (High LET) Thyroid_Cell->Astatine_Decay ²¹¹At Decay Iodine_Decay Beta Particle Emission (Low LET) Thyroid_Cell->Iodine_Decay ¹³¹I Decay DSB Complex DNA Double-Strand Breaks Astatine_Decay->DSB Dense Ionization Apoptosis Cell Death (Apoptosis) DSB->Apoptosis Irreparable Damage SSB DNA Single-Strand Breaks Iodine_Decay->SSB Sparse Ionization Repair Repair SSB->Repair Cellular Repair Mechanisms Cell_Survival Cell Survival/ Radio-resistance Repair->Cell_Survival Potential for cluster_invitro In Vitro Experiments cluster_invivo In Vivo Experiments Cell_Culture K1-NIS Cell Culture Radionuclide_Treatment_Vitro Treatment with [²¹¹At]NaAt or [¹³¹I]NaI Cell_Culture->Radionuclide_Treatment_Vitro DSB_Assay γ-H2AX Staining for DNA Double-Strand Breaks Radionuclide_Treatment_Vitro->DSB_Assay Colony_Assay Colony Formation Assay Radionuclide_Treatment_Vitro->Colony_Assay Tumor_Implantation Subcutaneous Implantation of K1-NIS Cells in Mice Radionuclide_Treatment_Vivo Administration of [²¹¹At]NaAt or [¹³¹I]NaI Tumor_Implantation->Radionuclide_Treatment_Vivo Tumor_Monitoring Tumor Volume Measurement Radionuclide_Treatment_Vivo->Tumor_Monitoring Biodistribution Biodistribution Studies Radionuclide_Treatment_Vivo->Biodistribution Toxicity_Assessment Toxicity Monitoring Radionuclide_Treatment_Vivo->Toxicity_Assessment

References

Validating the Therapeutic Window of Astatine-211: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The landscape of targeted radionuclide therapy is rapidly evolving, with a-particle emitters like astatine-211 (²¹¹At) garnering significant interest for their high linear energy transfer (LET) and potent cytotoxicity. This guide provides an objective comparison of ²¹¹At's therapeutic window with other key radionuclides, supported by experimental data, detailed protocols, and visual workflows to aid in the research and development of next-generation radiopharmaceuticals.

Astatine-211: Properties and Therapeutic Rationale

Astatine-211 is a halogen with a half-life of 7.2 hours, decaying via a branched pathway that results in the emission of a single a-particle per decay.[1][2] This simple decay scheme, without a cascade of radioactive daughters, simplifies dosimetry calculations and potentially reduces off-target toxicity compared to other a-emitters like actinium-225 (²²⁵Ac).[3][4] The high energy and short path length of its a-particles (5.9 to 7.5 MeV over 50-80 µm) make ²¹¹At exceptionally effective at inducing complex, difficult-to-repair DNA double-strand breaks in targeted cancer cells, while sparing surrounding healthy tissue.[5]

Comparative Efficacy and Toxicity of Therapeutic Radionuclides

The therapeutic window of a radiopharmaceutical is determined by the balance between its efficacy in eradicating tumors and its toxicity to normal tissues. The following tables summarize preclinical and clinical data for ²¹¹At-based radiopharmaceuticals in comparison to those labeled with the ß-emitter lutetium-177 (¹⁷⁷Lu) and the a-emitter actinium-225 (²²⁵Ac).

Table 1: Preclinical Efficacy of Astatine-211 and Other Radionuclides
RadiopharmaceuticalCancer ModelKey Efficacy FindingsReference
²¹¹At-PSMA-5 Prostate Cancer (LNCaP xenografts)Significant tumor growth suppression.[6]
²¹¹At-labeled anti-CD138 Multiple Myeloma (syngeneic mouse model)Increased survival with low toxicity.[7]
²¹¹At-PA Glioma (C6 and GL261 xenografts)Dose-dependent tumor growth suppression.[8][9][10]
[²¹¹At]NaAt Thyroid Cancer (K1-NIS xenografts)Complete tumor eradication in all cases with no recurrence in 1-year follow-up.[11]
²¹¹At-labeled AuNP Glioma and Pancreatic CancerStrong suppression of tumor growth.[12]
²²⁵Ac-PSMA-617 Prostate CancerPotent anti-tumor effect, even in ¹⁷⁷Lu-resistant models.[13]
¹⁷⁷Lu-PSMA-617 Prostate CancerSignificant reduction in PSA levels and improved progression-free survival.[13]
Table 2: Clinical Toxicity Profiles of Astatine-211 and Other Radionuclides
RadiopharmaceuticalCancer TypeDose Limiting Toxicities (DLTs) and Key ObservationsReference
²¹¹At-ch81C6 Recurrent Brain TumorNo dose-limiting toxicity observed up to 347 MBq (intracavitary administration). Mild, low-grade neurotoxicity in a few patients.[1]
[²¹¹At]NaAt Differentiated Thyroid CancerPhase I trial initiated; preclinical studies in mice showed transient bone marrow suppression and testicular changes at high doses.[3]
²¹¹At-MX35 F(ab')₂ Ovarian CancerPhase I trial ongoing to determine safety and pharmacokinetics.[3]
²²⁵Ac-PSMA-617 Metastatic Castration-Resistant Prostate CancerXerostomia (dry mouth) is a common and significant toxicity due to high uptake in salivary glands.[14]
¹⁷⁷Lu-PSMA-617 Metastatic Castration-Resistant Prostate CancerGenerally well-tolerated with mild and manageable toxicities, including fatigue, dry mouth, and myelosuppression.[13][15]

Experimental Protocols

Detailed methodologies are crucial for the replication and advancement of research. Below are summaries of key experimental protocols for working with astatine-211.

Production and Purification of Astatine-211

Astatine-211 is typically produced in a cyclotron via the ²⁰⁹Bi(α,2n)²¹¹At nuclear reaction.[2][8]

  • Target Preparation : A metallic bismuth target is prepared, often through vacuum evaporation.[8]

  • Irradiation : The bismuth target is irradiated with an alpha particle beam, typically with an energy of ~28 MeV to minimize the production of the undesirable ²¹⁰At isotope.[2][5]

  • Separation and Purification : The produced ²¹¹At is separated from the bismuth target via dry distillation. The irradiated target is heated in a quartz column (up to 850°C) under a flow of helium and oxygen gas.[8][16] The volatilized ²¹¹At is then collected. Wet chemistry methods involving dissolution of the target and subsequent purification on a tellurium column have also been developed.[1]

Radiolabeling of a Phenylalanine Derivative with Astatine-211

This protocol describes the labeling of para-borono-L-phenylalanine (BPA) to create ²¹¹At-PA.[17]

  • Precursor Preparation : A solution of para-borono-L-phenylalanine (BPA) is prepared.

  • Astatination Reaction : The purified ²¹¹At is added to the BPA solution. The reaction is facilitated by an oxidizing agent to generate an electrophilic astatine species that substitutes the borono group.

  • Purification : The resulting ²¹¹At-PA is purified using solid-phase extraction and/or reverse-phase high-performance liquid chromatography (HPLC).[17]

In Vitro Cytotoxicity Assay

This protocol outlines a method to assess the cytotoxic effects of ²¹¹At on cancer cell lines.[18][19][20]

  • Cell Culture : Cancer cell lines (e.g., LLC, HeLa, AD293) are cultured in appropriate media.[18][20]

  • Treatment : Cells are seeded in multi-well plates and, after adherence, are treated with varying concentrations of free ²¹¹At or an ²¹¹At-labeled compound (e.g., 0.125–0.25 MBq/mL).[18][20]

  • Incubation : The treated cells are incubated for a set period (e.g., 72 hours).[18][20]

  • Viability/Proliferation Assessment : Cell viability is measured using assays such as MTT or WST-8. Cell proliferation can be monitored over time to determine the effect on cell division.

  • Data Analysis : The half-maximal inhibitory concentration (IC₅₀) is calculated to quantify the cytotoxicity.

In Vivo Tumor Growth Suppression Study in a Mouse Model

This protocol describes a typical preclinical study to evaluate the therapeutic efficacy of an ²¹¹At-radiopharmaceutical.[8][9][10][11]

  • Animal Model : Immunodeficient mice (e.g., nude mice) are subcutaneously inoculated with human cancer cells (e.g., C6 glioma cells) to establish tumor xenografts.[8][9][10]

  • Treatment Administration : Once tumors reach a predetermined size, mice are randomized into treatment and control groups. The ²¹¹At-labeled compound is administered (e.g., 0.1, 0.5, or 1 MBq doses) via an appropriate route (e.g., intravenous or intratumoral injection).[8][9][10]

  • Monitoring : Tumor size is measured regularly (e.g., with calipers) and animal body weight is monitored as an indicator of toxicity.

  • Imaging (Optional) : Biodistribution of the radiopharmaceutical can be assessed using planar imaging at various time points post-injection.[10]

  • Endpoint Analysis : The study continues until a defined endpoint is reached (e.g., a specific tumor volume or time point). Tumor growth curves are generated to compare the efficacy of different doses.

Visualizing Experimental Workflows and Signaling Pathways

Experimental Workflow for Astatine-211 Targeted Alpha Therapy

G cluster_0 Radionuclide Production cluster_1 Radiopharmaceutical Synthesis cluster_2 Preclinical/Clinical Application Bi-209 Target Bi-209 Target Cyclotron Irradiation (α, 2n) Cyclotron Irradiation (α, 2n) Bi-209 Target->Cyclotron Irradiation (α, 2n) At-211 Production At-211 Production Cyclotron Irradiation (α, 2n)->At-211 Production Dry Distillation/Purification Dry Distillation/Purification At-211 Production->Dry Distillation/Purification Purified At-211 Purified At-211 Dry Distillation/Purification->Purified At-211 Radiolabeling Radiolabeling Purified At-211->Radiolabeling Targeting Molecule Targeting Molecule Targeting Molecule->Radiolabeling Quality Control (Purity, Stability) Quality Control (Purity, Stability) Radiolabeling->Quality Control (Purity, Stability) At-211 Labeled Drug At-211 Labeled Drug Quality Control (Purity, Stability)->At-211 Labeled Drug Administration to Subject Administration to Subject At-211 Labeled Drug->Administration to Subject Biodistribution/Dosimetry Biodistribution/Dosimetry Administration to Subject->Biodistribution/Dosimetry Therapeutic Efficacy Assessment Therapeutic Efficacy Assessment Biodistribution/Dosimetry->Therapeutic Efficacy Assessment Toxicity Assessment Toxicity Assessment Biodistribution/Dosimetry->Toxicity Assessment G At-211 α-particle At-211 α-particle DNA Double-Strand Break (DSB) DNA Double-Strand Break (DSB) At-211 α-particle->DNA Double-Strand Break (DSB) ATM ATM DNA Double-Strand Break (DSB)->ATM activates ATR ATR ATM->ATR recruits to damage site Chk2 Chk2 ATM->Chk2 phosphorylates DNA Repair (HR/NHEJ) DNA Repair (HR/NHEJ) ATM->DNA Repair (HR/NHEJ) Chk1 Chk1 ATR->Chk1 phosphorylates ATR->DNA Repair (HR/NHEJ) Cell Cycle Arrest Cell Cycle Arrest Chk2->Cell Cycle Arrest Apoptosis Apoptosis Chk2->Apoptosis Chk1->Cell Cycle Arrest

References

A Comparative Analysis of Astatine-211 Labeling Strategies for Targeted Alpha Therapy

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Astatine-211 (²¹¹At) is a highly promising radionuclide for Targeted Alpha Therapy (TAT) due to its optimal decay properties, including a 7.2-hour half-life and the emission of a single alpha particle per decay.[1][2] However, the development of stable ²¹¹At-labeled radiopharmaceuticals is hampered by the unique chemical nature of astatine. As the heaviest known halogen, it exhibits metalloid characteristics, complicating its attachment to targeting molecules.[1] The primary challenge in the field is the significant in vivo instability of many astatinated compounds, leading to the release of free astatine, which can cause off-target toxicity, particularly in the thyroid and stomach.[3][4]

This guide provides a comparative analysis of the predominant strategies for attaching astatine-211 to biomolecules. Unlike typical radiometals that are stably held by chelators, astatine is most commonly attached via the formation of covalent bonds. True chelation has been explored but has thus far proven unsuccessful in creating complexes with sufficient in vivo stability.[1][5] Therefore, this comparison focuses on the different classes of prosthetic groups and reagents used to form stable astatine-carbon (At-C) and astatine-boron (At-B) bonds.

Classification of Astatination Strategies

The methods to label molecules with astatine-211 can be broadly categorized into two main types: covalent bond formation and coordination chemistry. Covalent bonding is the overwhelmingly predominant and more successful strategy.

G cluster_main Astatine-211 Labeling Strategies cluster_covalent Covalent Bond Formation Covalent Covalent Bonding AtC At-C Bond (Aryl Precursors) Covalent->AtC most common AtB At-B Bond (Boron Cages) Covalent->AtB improved stability Coordination Coordination Chemistry (Attempted Chelation) Macro Macrocyclic (DOTA, NOTA) Coordination->Macro Acyclic Acyclic (EDTA, DTPA) Coordination->Acyclic Stannyl Aryl-Stannane Precursors AtC->Stannyl Boro Aryl-Boronic Acid Precursors AtC->Boro Silyl Aryl-Silane Precursors AtC->Silyl Iodo Aryl-Iodonium Salt Precursors AtC->Iodo Closo closo-Decaborate AtB->Closo Nido nido-Carborane AtB->Nido G A ¹ Cyclotron Production ²⁰⁹Bi(α,2n)²¹¹At B ² Isolation of ²¹¹At (Dry Distillation or Wet Extraction) A->B C ³ Radiolabeling Reaction (e.g., Electrophilic Destannylation) B->C D ⁴ Purification of Labeled Compound (e.g., HPLC, Size Exclusion) C->D E ⁵ Quality Control (Radiochemical Purity, Stability) D->E F ⁶ In Vitro / In Vivo Evaluation E->F

References

A Comparative Guide to Dosimetry Calculation Cross-Validation for Astatine-211

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of methodologies and software for the cross-validation of dosimetry calculations for Astatine-211 (²¹¹At), a promising alpha-emitter for targeted radionuclide therapy. Accurate dosimetry is paramount for the clinical translation of ²¹¹At-based therapies, ensuring both efficacy and patient safety. This document summarizes quantitative data from experimental studies, details relevant protocols, and visualizes key workflows to aid in the selection and validation of appropriate dosimetric approaches.

Dosimetry Methodologies: A Comparative Overview

The unique properties of ²¹¹At, namely its short-range, high-energy alpha emissions, present distinct challenges for dosimetry. Unlike beta- or gamma-emitters, the biological effect of ²¹¹At is highly dependent on the microscopic distribution of the radionuclide. Consequently, traditional organ-level dosimetry, while still a foundational component, must be complemented and cross-validated with more granular, microdosimetric models.

Two primary approaches to ²¹¹At dosimetry are the Medical Internal Radiation Dose (MIRD) formalism and Monte Carlo (MC) simulations.

  • MIRD Formalism: This approach utilizes pre-calculated S-values (absorbed dose in a target region per nuclear transformation in a source region) to estimate the mean absorbed dose to organs. Software packages like OLINDA/EXM and IDAC-Dose are based on the MIRD schema and provide a standardized method for organ-level dosimetry.[1][2]

  • Monte Carlo Simulations: MC codes, such as GATE/GEANT4 , PHITS , and TILDA-V , simulate the transport of individual particles (alpha particles, electrons, and photons) through matter.[3][4][5] This allows for highly customized and patient-specific dosimetry at the organ, voxel, or even cellular level.[2][5]

The following table summarizes a comparison of absorbed dose calculations for free ²¹¹At in a mouse model using two MIRD-based software packages, OLINDA/EXM version 2.0 and IDAC-Dose 2.1. The data highlights discrepancies that can arise between different software implementations of the MIRD formalism, underscoring the need for cross-validation.

OrganOLINDA/EXM 2.0 (μGy/MBq)IDAC-Dose 2.1 (μGy/MBq)
Adrenal Gland634517
Heart526443
Salivary Gland458438
Stomach Wall21.3211
Small Intestine Wall21.7195
Left & Right Colon21.4134
Table 1: Comparison of human absorbed dose estimations for free ²¹¹At based on mouse biodistribution data, calculated with OLINDA/EXM 2.0 and IDAC-Dose 2.1.[1]

A study comparing cellular S-values for ²¹¹At calculated with the Monte Carlo codes TILDA-V and PHITS, alongside the MIRD-based MIRDcell, found an agreement within 4%, demonstrating the convergence of these methods at the cellular level when appropriate parameters are used.[3]

Experimental Protocols for Dosimetry Validation

The accuracy of any dosimetry calculation is fundamentally dependent on the quality of the input data, which is derived from experimental measurements. Below are detailed protocols for key experiments used to gather data for ²¹¹At dosimetry.

Mouse Biodistribution Studies

This protocol is essential for determining the macroscopic distribution of the ²¹¹At-labeled radiopharmaceutical, providing the necessary input for organ-level dosimetry calculations.

Objective: To quantify the percent injected activity per gram (%IA/g) of a ²¹¹At-labeled compound in various organs and tissues of a mouse model at different time points.

Materials:

  • ²¹¹At-labeled compound (e.g., free ²¹¹At, ²¹¹At-MABG)

  • Male C57BL/6N mice (or other appropriate strain)

  • Gamma counter

  • Standard laboratory equipment for animal handling and dissection

Procedure:

  • Administer a known activity of the ²¹¹At-labeled compound (e.g., 0.13 MBq of free ²¹¹At or 0.20 MBq of ²¹¹At-MABG) to each mouse via tail-vein injection.[1]

  • At predetermined time points (e.g., 5 minutes, 1, 3, 6, and 24 hours post-injection), euthanize a cohort of mice (n=5 per time point).[1]

  • Immediately following euthanasia, dissect the mice and collect organs and tissues of interest (e.g., heart, lungs, liver, spleen, kidneys, stomach, intestines, thyroid, muscle, bone).

  • Weigh each collected tissue sample.

  • Measure the radioactivity in each sample using a calibrated gamma counter.

  • Calculate the %IA/g for each tissue at each time point.

In Vivo Imaging for Biodistribution Assessment

In vivo imaging allows for non-invasive, longitudinal assessment of radiopharmaceutical distribution, reducing the number of animals required and providing a more dynamic understanding of biokinetics.

Objective: To visualize and quantify the in vivo distribution of ²¹¹At using its emitted X-rays.

Materials:

  • Planar imaging system with a cadmium telluride (CdTe) semiconductor detector and a 3D-printed tungsten collimator optimized for ²¹¹At.[6][7]

  • ²¹¹At-labeled compound

  • Tumor-bearing mice (e.g., with K1-NIS and K1 xenografts)

  • Anesthesia (e.g., isoflurane)

Procedure:

  • Administer approximately 1.0 MBq of the ²¹¹At solution to each anesthetized mouse via tail vein injection.[8]

  • At a specified time post-injection (e.g., 1 hour), position the mouse on the imaging system.[8]

  • Acquire images for a set duration (e.g., 30 minutes), using an energy window of 75-85 keV to detect the characteristic X-rays from the ²¹¹Po daughter nuclide.[6][8]

  • Draw regions of interest (ROIs) around tumors and other organs to quantify the accumulated activity.[8]

  • Correlate the quantified activity with therapeutic outcomes, such as changes in tumor volume.[7]

Autoradiography for Microdistribution Analysis

Autoradiography provides high-resolution images of the distribution of radioactivity within tissue sections, offering insights into the micro-scale localization of ²¹¹At, which is crucial for understanding its biological effects.

Objective: To visualize the distribution of ²¹¹At within tissues and to simulate its dispersion.

Materials:

  • ²¹¹At solutions (e.g., Na²¹¹At and "Free" ²¹¹At)

  • Small animal cage

  • Imaging plates

  • Lead shielding box

Procedure:

  • Place a known activity of the ²¹¹At solution on a dish within a small animal cage for a set duration (e.g., 3 hours) to simulate dispersion.[9]

  • Remove the source dish and place imaging plates on the four walls of the cage for an extended exposure period (e.g., 15 hours) within a lead box.[9]

  • For tissue analysis, euthanize animals at desired time points post-injection of the ²¹¹At compound, collect tissues, and prepare frozen sections.

  • Expose the tissue sections to an imaging plate.

  • Read the imaging plates to obtain a high-resolution image of the radioactivity distribution.

  • Quantify the signal to determine the relative concentration of ²¹¹At in different micro-anatomical structures.

Visualizing the Cross-Validation Workflow

The following diagrams illustrate the logical flow of the dosimetry cross-validation process for ²¹¹At.

CrossValidationWorkflow cluster_experimental Experimental Data Acquisition cluster_calculation Dosimetry Calculation cluster_validation Cross-Validation AnimalModel Animal Model (e.g., Mouse with Xenograft) Biodistribution Ex Vivo Biodistribution (%IA/g) AnimalModel->Biodistribution Tissue Harvesting InVivoImaging In Vivo Imaging (SPECT/Planar) AnimalModel->InVivoImaging Imaging Radiopharmaceutical ²¹¹At-labeled Radiopharmaceutical Radiopharmaceutical->AnimalModel Administration Autoradiography Autoradiography (Microdistribution) Biodistribution->Autoradiography Tissue Sectioning MIRD MIRD Formalism (OLINDA/EXM, IDAC-Dose) Biodistribution->MIRD Input Data MonteCarlo Monte Carlo Simulation (GATE/GEANT4, PHITS) Biodistribution->MonteCarlo Input Data InVivoImaging->MIRD InVivoImaging->MonteCarlo Autoradiography->MonteCarlo Micro-scale Input Comparison Comparison of Absorbed Doses / S-values MIRD->Comparison MonteCarlo->Comparison

Caption: Workflow for cross-validation of ²¹¹At dosimetry calculations.

The diagram above illustrates the parallel and interconnected nature of experimental data acquisition and computational dosimetry. Data from biodistribution and imaging studies serve as the primary input for both MIRD-based and Monte Carlo-based calculation methods. The outputs of these distinct computational approaches are then compared to cross-validate the dosimetry results.

DecayScheme At211 ²¹¹At (t½ = 7.21 h) Po211 ²¹¹Po (t½ = 0.52 s) At211->Po211 EC (58.2%) + X-rays (77-92 keV) Bi207 ²⁰⁷Bi (t½ = 31.55 y) At211->Bi207 α (5.87 MeV, 41.8%) Pb207 ²⁰⁷Pb (Stable) Po211->Pb207 α (7.45 MeV) Bi207->Pb207 EC

Caption: Simplified decay scheme of Astatine-211 (²¹¹At).

Understanding the decay scheme of ²¹¹At is critical for accurate dosimetry. The emission of two distinct alpha particles, as well as characteristic X-rays from the electron capture (EC) decay branch, must be accounted for in the dosimetry calculations. The X-rays are particularly important as they provide the basis for in vivo imaging of ²¹¹At.[10]

Conclusion

The cross-validation of dosimetry calculations for ²¹¹At is a multi-faceted process that requires a combination of robust experimental data and sophisticated computational modeling. Discrepancies can and do exist between different dosimetry software and methodologies. Therefore, a thorough understanding of the underlying assumptions of each method is essential. For preclinical and clinical research involving ²¹¹At, it is recommended to employ at least two distinct dosimetry methods for cross-validation. The integration of organ-level MIRD calculations with patient-specific, voxel-based Monte Carlo simulations, informed by high-quality biodistribution and imaging data, represents the current best practice for ensuring the accuracy and reliability of ²¹¹At dosimetry. This rigorous approach to dosimetry will be a key enabler for the successful clinical development of targeted alpha therapies.

References

Benchmarking new astatine labeling methods against established protocols.

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of traditional and emerging astatine-211 (²¹¹At) labeling methods. It offers a comprehensive overview of experimental data, detailed protocols, and visual workflows to aid in the selection of the most suitable radiolabeling strategy.

Astatine-211 is a promising alpha-emitting radionuclide for targeted alpha therapy (TAT) due to its potent cytotoxicity and limited range, which minimizes damage to surrounding healthy tissue.[1][2][3] However, the practical application of ²¹¹At-radiopharmaceuticals has been hindered by challenges in labeling chemistry, particularly the in vivo stability of the astatine-biomolecule bond.[2][3][4] This has spurred the development of new labeling techniques to overcome the limitations of established protocols.[1][5]

Performance Comparison of Astatine Labeling Methods

The following tables summarize quantitative data on the performance of various astatine labeling methods, providing a clear comparison of their radiochemical yields (RCY) and purities (RCP).

Established MethodPrecursorOxidizing AgentConditionsRCY (%)RCP (%)Reference
Electrophilic AstatodestannylationTrialkylaryltinN-chlorosuccinimide (NCS)MeOH/AcOH, heat, 10 min35-75>95[1]
Electrophilic AstatodestannylationN-succinimidyl 3-(tri-n-butylstannyl)benzoate (SAB)N-iodosuccinimide (NIS)Dichloromethane, RT, 15 min~60>95[1]
Novel MethodPrecursorReagent/CatalystConditionsRCY (%)RCP (%)Reference
Electrophilic Astatodesilylation4-triethylsilyl-L-phenylalanineN-chlorosuccinimide (NCS)Methanol, 70°C, 10 min65-85>99[1][6]
Electrophilic Astatodeboronation4-borono-L-phenylalanine (BPA)N-bromosuccinimide (NBS) or KIWater, RT, 30 minNot specified>95[1]
Nucleophilic Substitution on Aryliodonium SaltsDiaryliodonium saltNo catalyst neededMethanol, 85°C, 10 minHigh yields>95[1]
Direct Labeling of Boron Cagescloso-decaborate(2-) conjugatesN/ANot specified58-75Not specified[7]

Experimental Protocols

Detailed methodologies for key astatine labeling experiments are provided below.

Established Protocol: Electrophilic Astatodestannylation of an Antibody using a Prosthetic Group

This two-step method involves the initial astatination of a bifunctional reagent, which is then conjugated to the antibody.

  • Astatination of the Prosthetic Group:

    • The trialkylaryltin precursor, such as N-succinimidyl 3-(tri-n-butylstannyl)benzoate (SAB), is dissolved in an appropriate organic solvent (e.g., dichloromethane).

    • Astatine-211, typically in chloroform, is added to the precursor solution.

    • An oxidizing agent, like N-iodosuccinimide (NIS), is introduced to facilitate the electrophilic substitution of the tin group with astatine.

    • The reaction is allowed to proceed at room temperature for approximately 15 minutes.

    • The astatinated product is purified, often using high-performance liquid chromatography (HPLC).

  • Conjugation to the Antibody:

    • The purified astatinated prosthetic group is added to a solution containing the antibody in a suitable buffer.

    • The reaction mixture is incubated to allow the N-succinimidyl ester of the prosthetic group to react with lysine residues on the antibody.

    • The resulting radiolabeled antibody is purified from unreacted components using methods like size-exclusion chromatography.

Novel Protocol: Electrophilic Astatodesilylation for Labeling of Phenylalanine

This method offers a more direct labeling approach for small molecules.

  • Preparation of Precursor:

    • The corresponding 4-triethylsilyl-L-phenylalanine-substituted precursor is synthesized.

  • Astatination Reaction:

    • The silyl precursor is dissolved in methanol.

    • A solution of astatine-211 and N-chlorosuccinimide (NCS) is added.

    • The reaction mixture is heated at 70°C for 10 minutes.

  • Purification:

    • The resulting 4-[²¹¹At]astato-L-phenylalanine is purified using HPLC to achieve high radiochemical purity.[6]

Visualizing Astatine Labeling Workflows

The following diagrams illustrate the general workflows for established and novel astatine labeling strategies.

G cluster_0 Established Two-Step Labeling Workflow A ¹¹At Production (Cyclotron) B Purification of ¹¹At A->B C Astatination of Prosthetic Group (e.g., SAB) B->C D HPLC Purification C->D E Conjugation to Biomolecule (e.g., Antibody) D->E F Final Purification (e.g., SEC) E->F G ¹¹At-Labeled Biomolecule F->G

Caption: Workflow for a typical two-step astatine labeling protocol.

G cluster_1 Novel Direct Labeling Workflow H ¹¹At Production (Cyclotron) I Purification of ¹¹At H->I J Direct Astatination of Precursor-modified Biomolecule I->J K Purification J->K L ¹¹At-Labeled Biomolecule K->L

Caption: A simplified workflow for newer, more direct astatination methods.

The Evolution of Astatine Labeling Chemistry

Historically, astatine labeling chemistry has been heavily influenced by well-established methods for radioiodination.[1][5] The most common and enduring technique has been electrophilic destannylation, where an aryl-tin precursor is reacted with an electrophilic form of astatine.[1][8] This method, while reliable, has limitations, including the potential toxicity of tin precursors and the multi-step nature of labeling larger biomolecules, which can lead to lower overall yields and longer production times.[1]

In recent years, research has focused on developing novel labeling approaches to improve efficiency, robustness, and in vivo stability.[1][3] These new methods often utilize alternative precursors such as those based on silicon, boron, and aryliodonium salts.[1] These approaches can offer advantages like higher radiochemical yields, milder reaction conditions, and more direct labeling strategies.[1][6] Furthermore, the development of novel prosthetic groups and bifunctional coupling agents continues to expand the range of molecules that can be effectively labeled with astatine-211.[2][3]

A significant challenge that persists across all labeling methods is the inherent in vivo instability of the carbon-astatine bond, which is weaker than the carbon-iodine bond.[4][6] This can lead to dehalogenation and off-target accumulation of astatine, a critical concern given its high cytotoxicity.[3][4] Consequently, a key focus of modern astatine radiopharmaceutical development is the design of labeling strategies that result in more stable astatine-biomolecule conjugates.[3][7] The exploration of boron cage structures, for instance, represents a promising avenue for creating more robustly astatinated biomolecules.[7]

As the field of targeted alpha therapy continues to grow, the ongoing innovation in astatine labeling chemistry will be crucial for translating the therapeutic potential of astatine-211 into effective clinical applications.[2][3]

References

Safety Operating Guide

Essential Safety and Operational Protocols for Handling Atanine

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides comprehensive guidance on the necessary personal protective equipment (PPE), handling procedures, and disposal plans for Atanine, a potent synthetic compound utilized in advanced pharmaceutical research. Adherence to these protocols is critical to ensure personnel safety and mitigate environmental contamination.

This compound Hazard Profile and Required PPE

This compound is a highly potent, crystalline solid with cytotoxic and suspected mutagenic properties. Due to its hazardous nature, stringent control measures are required during handling. The primary routes of exposure are inhalation of airborne particles and dermal absorption.

Table 1: this compound Hazard Classification and Corresponding PPE

Hazard ClassificationRoute of ExposureRequired Personal Protective Equipment (PPE)
Potent Cytotoxin Inhalation, DermalFull-face respirator with P100 (or N100) cartridges, disposable nitrile gloves (double-gloved), disposable cuffed sleeves, solid-front lab coat, and closed-toe footwear.
Suspected Mutagen Inhalation, DermalSame as above. Additional precautions for waste disposal are necessary.
Eye Irritant OcularChemical splash goggles or a full-face respirator.

Experimental Workflow for Handling this compound

The following diagram outlines the standard workflow for handling this compound in a laboratory setting, from preparation to disposal. Each step is designed to minimize exposure and ensure a safe working environment.

G cluster_prep Preparation cluster_exp Experimentation cluster_cleanup Cleanup & Disposal prep_ppe Don PPE prep_setup Prepare Containment prep_ppe->prep_setup Proceed to Containment Area prep_weigh Weigh this compound prep_setup->prep_weigh In Ventilated Balance Enclosure exp_dissolve Dissolve/Dilute prep_weigh->exp_dissolve Transfer to Fume Hood exp_handle Experimental Handling exp_dissolve->exp_handle cleanup_decon Decontaminate Surfaces exp_handle->cleanup_decon Post-Experiment cleanup_doff Doff PPE cleanup_decon->cleanup_doff cleanup_dispose Dispose of Waste cleanup_doff->cleanup_dispose

Figure 1. Standard workflow for handling this compound in a laboratory setting.

Detailed Experimental Protocols

This protocol details the steps for accurately weighing solid this compound while minimizing the risk of aerosolization.

  • Preparation:

    • Ensure a ventilated balance enclosure (VBE) or a Class I biological safety cabinet is certified and operational.

    • Decontaminate the interior surfaces of the enclosure with a suitable inactivating agent, followed by 70% ethanol.

    • Place all necessary equipment (analytical balance, spatulas, weigh boats, pre-labeled vials) inside the enclosure before starting.

  • Procedure:

    • Don the required PPE as specified in Table 1.

    • Carefully open the primary container of this compound inside the VBE.

    • Using a dedicated spatula, transfer the desired amount of this compound to a weigh boat.

    • Once the target weight is achieved, securely close the primary container.

    • Transfer the weighed this compound to a pre-labeled, sealable container.

  • Post-Weighing:

    • Wipe down all surfaces and equipment inside the VBE with the inactivating agent.

    • Dispose of all contaminated disposable items (e.g., weigh boats, gloves) in a designated hazardous waste container.

This protocol outlines the procedure for safely dissolving solid this compound into a solution.

  • Preparation:

    • Perform this procedure within a certified chemical fume hood.

    • Have all necessary reagents and equipment (solvent, vortex mixer, sealed container of weighed this compound) readily available.

  • Procedure:

    • Ensure the fume hood sash is at the appropriate height.

    • Carefully add the desired solvent to the sealed container of this compound.

    • Securely close the container and mix using a vortex mixer until the this compound is fully dissolved.

  • Storage:

    • Store the resulting solution in a clearly labeled, sealed container in a designated and secure location.

Disposal Plan for this compound Waste

Proper disposal of this compound and contaminated materials is crucial to prevent environmental contamination and ensure regulatory compliance.

Table 2: this compound Waste Disposal Guidelines

Waste TypeContainerDisposal Procedure
Solid this compound Waste Lined, sealed, and labeled hazardous waste container.Collect in a dedicated, clearly labeled container. Do not mix with other chemical waste. Arrange for pickup by Environmental Health and Safety (EHS).[1][2][3]
Liquid this compound Waste Leak-proof, sealed, and labeled hazardous waste container.Segregate aqueous and organic solvent waste streams. Do not dispose of down the drain.[2][3] Arrange for pickup by EHS.
Contaminated Labware (glassware, plasticware) Lined, puncture-resistant hazardous waste container.Rinse glassware three times with a suitable solvent; collect the rinsate as liquid hazardous waste.[2] Dispose of rinsed glassware in a designated glass disposal box. Dispose of contaminated plasticware as solid hazardous waste.
Contaminated PPE Lined, sealed hazardous waste container.All disposable PPE (gloves, sleeves, lab coats) must be disposed of as solid hazardous waste immediately after use.

Emergency Procedures

In the event of an exposure or spill, immediate action is required to minimize harm.

Logical Relationship of Emergency Response

G cluster_response Immediate Response cluster_followup Follow-Up Actions spill Spill or Exposure Occurs evacuate Evacuate Immediate Area spill->evacuate alert Alert Supervisor & EHS evacuate->alert decontaminate Decontaminate (if safe) alert->decontaminate medical Seek Medical Attention decontaminate->medical report Complete Incident Report medical->report

Figure 2. Logical flow of emergency response procedures for an this compound incident.

Disclaimer: This document provides guidance based on the hypothetical hazardous properties of this compound. Always consult your institution's specific safety protocols and the Safety Data Sheet (SDS) for any chemical before handling.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Atanine
Reactant of Route 2
Reactant of Route 2
Atanine

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.